Technical Documentation Center

Angoroside C Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Angoroside C
  • CAS: 115909-22-3

Core Science & Biosynthesis

Foundational

What is the chemical structure of Angoroside C?

For Researchers, Scientists, and Drug Development Professionals Abstract Angoroside C, a phenylpropanoid glycoside primarily isolated from Scrophularia ningpoensis, has emerged as a compound of significant interest in ph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angoroside C, a phenylpropanoid glycoside primarily isolated from Scrophularia ningpoensis, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacokinetics of Angoroside C. Furthermore, it delves into its multifaceted biological activities, including its potent anti-inflammatory, neuroprotective, and hepatoprotective effects. A key focus is placed on its mechanism of action, particularly its role as a robust activator of AMP-activated protein kinase (AMPK) and its subsequent modulation of critical signaling pathways such as NF-κB and MAPK. This document aims to serve as a comprehensive resource for researchers and professionals in drug development by consolidating quantitative data, detailing experimental methodologies, and visualizing its molecular interactions.

Chemical Structure and Physicochemical Properties

Angoroside C is a complex phenylpropanoid glycoside with the molecular formula C36H48O19 and a molecular weight of approximately 784.75 g/mol .[1][2] Its intricate structure is composed of a central glucose unit linked to a rhamnose and an arabinose moiety, and further esterified with two phenylpropanoid groups.

Table 1: Chemical Identifiers and Physicochemical Properties of Angoroside C

PropertyValueReference
IUPAC Name [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[3]
Molecular Formula C36H48O19[1][2]
Molecular Weight 784.75 g/mol [1][2]
CAS Number 115909-22-3[2]
SMILES C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--O)OC)O--INVALID-LINK--O)O)O)[C@H]2OC(=O)/C=C/c5ccc(c(c5)OC)O)O)O)O">C@@HO[1]
InChI Key KLQXMRBGMLHBBQ-DQTDZZOCSA-N[1]

Pharmacokinetics

Understanding the pharmacokinetic profile of Angoroside C is crucial for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Following oral administration, Angoroside C is absorbed rapidly, with a time to maximum plasma concentration (Tmax) of approximately 15 minutes.[4] However, it also undergoes rapid elimination, with a half-life (t1/2) of 1.26 hours.[4] A significant challenge for its therapeutic application is its low oral bioavailability, which is estimated to be around 2.1%.[4]

Angoroside C exhibits wide distribution throughout the body, with detectable levels in the liver, heart, spleen, lung, kidney, and brain.[4] The highest concentration has been observed in the lungs.[4] A notable aspect of its metabolism is its conversion to the active metabolite, ferulic acid.[4]

Table 2: Pharmacokinetic Parameters of Angoroside C in Rats

ParameterValueAdministration RouteDosageReference
Tmax 15 minIntragastric100 mg/kg[4]
t1/2 1.26 hIntragastric100 mg/kg[4]
Oral Bioavailability (F) ~2.1%Intragastric vs. Intravenous100 mg/kg (i.g.) vs. 5 mg/kg (i.v.)[4]
Cmax (Angoroside C) Not explicitly statedIntragastric100 mg/kg[4]
Cmax (Ferulic Acid metabolite) Not explicitly statedIntragastric100 mg/kg[4]

Biological Activities and Quantitative Data

Angoroside C has demonstrated a spectrum of biological activities, positioning it as a promising candidate for various therapeutic applications.

Anti-inflammatory Activity

Angoroside C exhibits significant anti-inflammatory properties. It has been shown to dose-dependently inhibit the generation of reactive oxygen species (ROS) in activated human neutrophils, with IC50 values for bioactive molecular families containing Angoroside C ranging from 0.04 to 0.42 μM.[1]

Neuroprotective Effects

The neuroprotective potential of Angoroside C is an area of active investigation. Its ability to cross the blood-brain barrier and modulate inflammatory pathways within the central nervous system suggests its potential utility in neurodegenerative diseases.

Hepatoprotective Effects

Angoroside C has also been reported to possess hepatoprotective properties, although detailed quantitative data and specific mechanisms are still under investigation.[4]

Cardiovascular Effects

Research indicates that Angoroside C has beneficial effects on the cardiovascular system, including preventing ventricular remodeling.[2]

Table 3: Quantitative Biological Activity of Angoroside C

ActivityAssayModelEndpointResult (IC50/EC50)Reference
Anti-inflammatory ROS GenerationfMLF-activated human neutrophilsROS Inhibition0.04–0.42 μM (for bioactive molecular families)[1]
Cardiovascular Ventricular RemodelingNot SpecifiedDecreased Ang II, ET-1, and TGF-β1 mRNANot Specified[2]

Mechanism of Action: Signaling Pathways

The therapeutic effects of Angoroside C are underpinned by its interaction with key cellular signaling pathways. A central mechanism is its ability to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

AMPK Activation

AMPK activation is a critical event in response to cellular stress that depletes ATP. Once activated, AMPK shifts cellular metabolism from anabolic to catabolic processes to restore energy balance. Angoroside C has been identified as a potent activator of AMPK.[1] The precise mechanism of activation, whether through direct binding or modulation of upstream kinases like LKB1 or CaMKKβ, is an area of ongoing research.

Modulation of NF-κB and MAPK Pathways

The activation of AMPK by Angoroside C has downstream consequences on inflammatory signaling pathways. It is known to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of pro-inflammatory gene expression. This inhibition likely occurs through AMPK-mediated effects on components of the NF-κB signaling cascade.

Furthermore, Angoroside C modulates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation. Flavonoids, a class of compounds to which Angoroside C is related, are known to influence the phosphorylation of key MAPK members such as p38, JNK, and ERK.[3]

AngorosideC_Signaling cluster_NFkB cluster_MAPK AngorosideC Angoroside C AMPK AMPK AngorosideC->AMPK Activates NFkB_pathway NF-κB Pathway AMPK->NFkB_pathway Inhibits MAPK_pathway MAPK Pathway AMPK->MAPK_pathway Modulates LKB1 LKB1/CaMKKβ LKB1->AMPK Inflammation Inflammation NFkB_pathway->Inflammation IKK IKK IkBa IκBα IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Inflammatory_Genes->Inflammation p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK p38->Inflammation JNK->Inflammation ERK->Inflammation Neuroprotection Neuroprotection Hepatoprotection Hepatoprotection

Caption: Angoroside C signaling pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the properties and activities of Angoroside C.

Pharmacokinetic Analysis in Rats using UPLC-MS/MS
  • Objective: To determine the pharmacokinetic parameters of Angoroside C and its metabolite, ferulic acid, in rats.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats.

    • Drug Administration: Intragastric (100 mg/kg) or intravenous (5 mg/kg) administration of Angoroside C.

    • Sample Collection: Blood samples are collected at various time points post-administration. Tissues (liver, heart, spleen, lung, kidney, brain) are harvested at specific time points for distribution studies.

    • Sample Preparation: Plasma and tissue homogenates are subjected to protein precipitation using acetonitrile.

    • Instrumentation: A fast ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) system is used for the simultaneous quantification of Angoroside C and ferulic acid.

    • Data Analysis: Pharmacokinetic parameters (Tmax, t1/2, Cmax, AUC) are calculated using non-compartmental analysis. Oral bioavailability is calculated by comparing the area under the curve (AUC) after intragastric and intravenous administration.[4]

In Vitro Anti-inflammatory Assay: ROS Generation in Human Neutrophils
  • Objective: To assess the anti-inflammatory activity of Angoroside C by measuring its effect on reactive oxygen species (ROS) generation.

  • Methodology:

    • Cell Model: Isolated human neutrophils.

    • Stimulation: Neutrophils are activated with N-formyl-methionyl-leucyl-phenylalanine (fMLF).

    • Treatment: Cells are pre-incubated with varying concentrations of Angoroside C.

    • ROS Detection: ROS generation is measured using a suitable fluorescent probe (e.g., dichlorofluorescein diacetate).

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the anti-inflammatory potency of Angoroside C.[1]

Western Blot Analysis for Signaling Pathway Modulation
  • Objective: To investigate the effect of Angoroside C on the activation of key proteins in the AMPK, NF-κB, and MAPK signaling pathways.

  • Methodology:

    • Cell Culture: A suitable cell line (e.g., macrophages for inflammation studies, neuronal cells for neuroprotection studies) is cultured.

    • Treatment: Cells are treated with Angoroside C for a specified duration, often in the presence of a stimulant (e.g., LPS for inflammation).

    • Protein Extraction: Total protein is extracted from the cells.

    • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AMPK, AMPK, p-p65, p65, p-p38, p38).

    • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Macrophages, Neurons) start->cell_culture treatment Treatment with Angoroside C +/- Stimulant cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page western_blot Western Blotting (Transfer to PVDF) sds_page->western_blot immunoblotting Immunoblotting with Specific Antibodies western_blot->immunoblotting detection Detection (ECL) immunoblotting->detection analysis Data Analysis and Quantification detection->analysis end End analysis->end

Caption: Western Blot experimental workflow.

Conclusion and Future Directions

Angoroside C is a promising natural product with a well-defined chemical structure and a range of compelling biological activities. Its ability to activate AMPK and consequently modulate the NF-κB and MAPK signaling pathways provides a strong mechanistic basis for its observed anti-inflammatory, neuroprotective, and hepatoprotective effects. However, further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Improving Bioavailability: Strategies to enhance the oral bioavailability of Angoroside C, such as novel drug delivery systems, are essential for its clinical translation.

  • Detailed Mechanistic Studies: A deeper understanding of the direct molecular targets of Angoroside C and the precise mechanisms by which it modulates signaling pathways is needed.

  • In Vivo Efficacy Studies: Comprehensive in vivo studies in relevant animal models of inflammatory diseases, neurodegeneration, and liver disorders are required to validate its therapeutic efficacy.

  • Clinical Trials: Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of Angoroside C in humans.

References

Exploratory

Angoroside C: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals Introduction Angoroside C, a phenylpropanoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoroside C, a phenylpropanoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and metabolic regulatory effects. As a promising candidate for drug development, a thorough understanding of its natural origins and efficient isolation methodologies is paramount. This technical guide provides an in-depth overview of the primary plant sources of Angoroside C, detailed experimental protocols for its extraction and purification, and a summary of quantitative data to aid in comparative analysis. Furthermore, this guide visualizes key experimental workflows and the compound's known signaling pathways to facilitate a deeper understanding of its biological context and isolation process.

Natural Sources of Angoroside C

Angoroside C is predominantly found in plants belonging to the Scrophulariaceae and Buddlejaceae families. The most well-documented and commercially utilized source is Scrophularia ningpoensis Hemsl., a perennial herb used in traditional Chinese medicine.[1][2] Its roots are a rich reservoir of this bioactive compound.[1][3]

Other species of the Scrophularia genus, such as Scrophularia scorodonia, have also been identified as sources of Angoroside C.[4] Additionally, various species within the Buddleja genus, commonly known as butterfly bushes, have been reported to contain Angoroside C, presenting alternative natural sources for this valuable compound.[5][6] The concentration of Angoroside C can vary between species and even within different parts of the same plant, highlighting the importance of selecting appropriate source material for efficient isolation.

Quantitative Data on Angoroside C Isolation

The following table summarizes the quantitative data available from various studies on the isolation of Angoroside C from its natural sources. This allows for a comparative assessment of different source materials and isolation techniques.

Plant SourcePlant PartExtraction MethodPurification MethodYieldPurityReference
Scrophularia ningpoensisRootNot SpecifiedHigh-Speed Counter-Current Chromatography (HSCCC)15.5% of crude extract (31 mg from 200 mg)>98.5%[1]
Scrophularia ningpoensisRootInfrared-Assisted Extraction (IRAE)High-Performance Liquid Chromatography (HPLC)Optimized for quantificationNot specified for preparative isolation[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the isolation and purification of Angoroside C.

Infrared-Assisted Extraction (IRAE) of Angoroside C from Scrophularia ningpoensis

This protocol is optimized for the efficient extraction of Angoroside C from the dried roots of Scrophularia ningpoensis.[7]

Materials and Equipment:

  • Dried root powder of Scrophularia ningpoensis

  • Ethanol (37.5% v/v in distilled water)

  • Round-bottom flask (100 mL)

  • Infrared lamp

  • Condenser

  • Heating mantle with magnetic stirrer

  • Filter paper

Procedure:

  • Place 1.0 g of powdered, dried Scrophularia ningpoensis root into a 100 mL round-bottom flask.

  • Add 25 mL of 37.5% ethanol solution to the flask, achieving a solid-to-liquid ratio of 1:25.

  • Position the infrared lamp 3 cm away from the round-bottom flask.

  • Connect a condenser to the flask to prevent solvent loss.

  • Begin extraction by turning on the infrared lamp and initiate stirring.

  • Continue the extraction for 10 minutes.

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the extract through filter paper to remove the solid plant material.

  • The resulting filtrate is the crude extract containing Angoroside C and is ready for further purification.

High-Speed Counter-Current Chromatography (HSCCC) for the Purification of Angoroside C

This protocol describes a preparative method for isolating Angoroside C from a crude extract of Scrophularia ningpoensis.[1]

Materials and Equipment:

  • Crude extract of Scrophularia ningpoensis

  • HSCCC instrument with a 280-mL column

  • Two-phase solvent system: chloroform/n-butanol/methanol/water (4:1:3:2, v/v/v/v)

  • HPLC system for purity analysis

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing chloroform, n-butanol, methanol, and water in the specified ratio. Allow the mixture to equilibrate in a separatory funnel and separate the upper and lower phases.

  • HSCCC System Preparation:

    • Fill the HSCCC column entirely with the upper phase (stationary phase).

    • Set the revolution speed of the centrifuge.

    • Pump the lower phase (mobile phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached, indicated by the mobile phase front emerging from the column outlet.

  • Sample Loading: Dissolve 200 mg of the crude extract in a suitable volume of the biphasic solvent system.

  • Separation: Inject the sample solution into the HSCCC system.

  • Fraction Collection: Continuously monitor the effluent from the column outlet with a UV detector and collect fractions based on the resulting chromatogram.

  • Analysis: Analyze the collected fractions containing the target compound by HPLC to determine the purity of the isolated Angoroside C.

  • Solvent Removal: Combine the fractions containing pure Angoroside C and remove the solvent under reduced pressure to obtain the purified compound.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for Angoroside C isolation and its known signaling pathways.

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Downstream Processing cluster_3 Purification cluster_4 Quality Control Plant Plant Source (e.g., Scrophularia ningpoensis) Harvesting Harvesting & Drying Plant->Harvesting Grinding Grinding to Powder Harvesting->Grinding Extraction Extraction (e.g., IRAE, Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (e.g., HSCCC) Crude_Extract->Purification Pure_Compound Pure Angoroside C Purification->Pure_Compound Analysis Analysis (e.g., HPLC, MS) Pure_Compound->Analysis G AngorosideC Angoroside C AMPK AMPK AngorosideC->AMPK activates Metabolic_Pathways Metabolic Pathways (e.g., Glucose & Lipid Metabolism) AMPK->Metabolic_Pathways regulates Energy_Homeostasis Improved Energy Homeostasis Metabolic_Pathways->Energy_Homeostasis G AngorosideC Angoroside C ROS Reactive Oxygen Species (ROS) AngorosideC->ROS inhibits NFkB NF-κB Pathway AngorosideC->NFkB inhibits MAPK MAPK Pathway AngorosideC->MAPK inhibits ROS->NFkB activates ROS->MAPK activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines promotes MAPK->Pro_inflammatory_Cytokines promotes Inflammatory_Response Reduced Inflammatory Response Pro_inflammatory_Cytokines->Inflammatory_Response leads to

References

Foundational

An In-depth Technical Guide to Angoroside C: Discovery, Synthesis, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals Abstract Angoroside C, a phenylpropanoid glycoside, has emerged as a molecule of significant interest in pharmacognosy and drug discovery. First identified...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angoroside C, a phenylpropanoid glycoside, has emerged as a molecule of significant interest in pharmacognosy and drug discovery. First identified in plants of the Scrophularia genus, it has since been isolated from various other species, including Cynanchum auriculatum. This technical guide provides a comprehensive overview of the discovery and historical context of Angoroside C, detailed experimental protocols for its isolation and characterization, and a thorough examination of its multifaceted biological activities. Quantitative data on its therapeutic potential are presented in structured tables, and key signaling pathways are visualized through detailed diagrams.

Discovery and Historical Context

Angoroside C was first isolated and characterized from Scrophularia scorodonia in a study published in 2000 by J. de Santos, A. M. Díaz Lanza, L. Fernández, and A. Rumbero.[1] This initial research laid the groundwork for future investigations into its chemical properties and biological functions. Subsequent studies have identified Angoroside C in other plants, notably Scrophularia ningpoensis, a staple in traditional Chinese medicine, further fueling interest in its pharmacological potential.[2][3]

Physicochemical Properties

  • Chemical Formula: C₃₆H₄₈O₁₉

  • Molecular Weight: 784.75 g/mol

  • Class: Phenylpropanoid Glycoside

  • Appearance: Typically an amorphous powder

Experimental Protocols

Isolation of Angoroside C

Method 1: Initial Isolation from Scrophularia scorodonia [1]

  • Extraction: The air-dried and powdered roots of S. scorodonia are extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated MeOH extract is suspended in water and successively partitioned with chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The n-BuOH fraction, which contains the glycosides, is retained.

  • Column Chromatography: The n-BuOH fraction is subjected to column chromatography on silica gel, eluting with a gradient of CHCl₃-MeOH-H₂O.

  • Further Purification: Fractions containing Angoroside C are further purified by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC).

Method 2: High-Speed Counter-Current Chromatography (HSCCC) from Scrophularia ningpoensis

  • Sample Preparation: The crude extract from the roots of S. ningpoensis is prepared for HSCCC.

  • Solvent System: A two-phase solvent system of chloroform/n-butanol/methanol/water (4:1:3:2, v/v/v/v) is utilized.

  • HSCCC Separation: 200 mg of the crude extract is loaded onto a 280-mL HSCCC column.

  • Yield: This method can yield approximately 31 mg of Angoroside C with a purity of over 98.5%.

Structural Elucidation

The structure of Angoroside C was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Mass Spectrometry (MS): The molecular formula is established through high-resolution mass spectrometry. The fragmentation pattern provides information about the glycosidic linkages and the structure of the aglycone.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the connectivity of atoms within the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to assign all proton and carbon signals and to establish the linkages between the sugar moieties and the aglycone.

Table 1: Key Spectroscopic Data for Angoroside C

TechniqueKey Observations
HR-MS Provides the exact mass and molecular formula (C₃₆H₄₈O₁₉).
¹H NMR Reveals signals corresponding to the aromatic protons of the phenylpropanoid and phenylethanoid moieties, as well as signals for the sugar protons.
¹³C NMR Shows signals for all 36 carbons, including those of the carbonyl groups, aromatic rings, and sugar units.
2D NMR Confirms the connectivity between protons and carbons, establishing the glycosidic linkages and the overall structure.

Biological Activities and Mechanisms of Action

Angoroside C exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects.

Anti-inflammatory and Antioxidant Activity

Angoroside C has demonstrated potent anti-inflammatory and antioxidant properties. It effectively reduces the generation of reactive oxygen species (ROS) with an IC50 value of 0.34 μM.[1] Its anti-inflammatory effects are mediated, in part, through the inhibition of the NF-κB signaling pathway.

Table 2: Quantitative Data on Anti-inflammatory and Antioxidant Activities

ActivityAssayModelResult
Antioxidant ROS GenerationfMLF-stimulated human neutrophilsIC50: 0.34 μM[1]
Anti-inflammatory Nitric Oxide ProductionLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition
Anti-inflammatory TNF-α ProductionLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition
Anti-inflammatory IL-6 ProductionLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition

Angoroside C inhibits the activation of the NF-κB pathway, a key regulator of inflammation. It is thought to exert its effect by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

NF_kB_Inhibition_by_Angoroside_C cluster_nucleus AngorosideC Angoroside C IKK IKK Complex AngorosideC->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB_active Active NF-κB (p65/p50) IkBa_p->NFkB_active Releases IkBa->IkBa_p NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Pro-inflammatory Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

NF-κB signaling pathway inhibition by Angoroside C.
Metabolic Regulation via AMPK Activation

Angoroside C is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By activating AMPK, Angoroside C promotes catabolic pathways that generate ATP while inhibiting anabolic processes, which has significant implications for the treatment of metabolic syndrome.

The activation of AMPK by Angoroside C is believed to occur through direct interaction with the AMPK complex, although the precise binding site is still under investigation. Once activated, AMPK phosphorylates a variety of downstream targets, leading to increased glucose uptake and fatty acid oxidation, and decreased lipid synthesis.

AMPK_Activation_by_Angoroside_C AngorosideC Angoroside C AMPK AMPK AngorosideC->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK GlucoseUptake Glucose Uptake (GLUT4 translocation) pAMPK->GlucoseUptake FA_Oxidation Fatty Acid Oxidation pAMPK->FA_Oxidation LipidSynthesis Lipid Synthesis (ACC inhibition) pAMPK->LipidSynthesis Energy Cellular Energy (ATP) GlucoseUptake->Energy FA_Oxidation->Energy

AMPK signaling pathway activation by Angoroside C.
Hepatoprotective and Neuroprotective Effects

Angoroside C has demonstrated protective effects on both liver and neuronal cells. Its hepatoprotective activity is attributed to its antioxidant and anti-inflammatory properties, which help to mitigate liver damage caused by toxins. In the context of neuroprotection, Angoroside C has shown potential in models of Alzheimer's disease by inhibiting the aggregation of beta-amyloid peptides.[4]

Table 3: Quantitative Data on Hepatoprotective and Neuroprotective Activities

ActivityAssayModelResult
Hepatoprotective ALT/AST levelsCCl₄-induced liver injury in ratsSignificant reduction in ALT/AST
Neuroprotective Beta-amyloid aggregationIn vitro assaysInhibition of Aβ plaque formation
Neuroprotective Cell ViabilityAβ-induced toxicity in SH-SY5Y cellsIncreased cell viability

Pharmacokinetics

Pharmacokinetic studies in rats have shown that Angoroside C is absorbed very quickly, with a time to maximum concentration (Tmax) of just 15 minutes.[3] However, it is also eliminated rapidly, with a half-life (t1/2) of 1.26 hours.[3] Its oral bioavailability is relatively low, at approximately 2.1%.[3] Angoroside C is widely distributed in various organs, with the highest concentrations found in the lungs.[3] It can be metabolized in vivo to ferulic acid.[3]

Table 4: Pharmacokinetic Parameters of Angoroside C in Rats

ParameterValue
Tmax (intragastric) 15 min[3]
t1/2 (intragastric) 1.26 h[3]
Oral Bioavailability ~2.1%[3]
Major Metabolite Ferulic Acid[3]

Conclusion and Future Directions

Angoroside C is a promising natural product with a diverse range of pharmacological activities. Its ability to modulate key signaling pathways such as AMPK and NF-κB makes it a compelling candidate for the development of new therapies for metabolic disorders, inflammatory diseases, and neurodegenerative conditions. Further research is warranted to fully elucidate its mechanisms of action, optimize its pharmacokinetic profile, and evaluate its efficacy and safety in clinical settings. The development of synthetic analogs and novel drug delivery systems may also help to enhance its therapeutic potential.

References

Foundational

An In-Depth Technical Guide to Angoroside C: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals Introduction Angoroside C is a phenylpropanoid glycoside first isolated from the roots of Scrophularia ningpoensis[1][2]. As a bioactive natural product, it...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoroside C is a phenylpropanoid glycoside first isolated from the roots of Scrophularia ningpoensis[1][2]. As a bioactive natural product, it has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of cardiovascular health and inflammatory diseases. This technical guide provides a comprehensive overview of the physical and chemical properties of Angoroside C, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

Angoroside C is a complex glycosidic molecule with a significant molecular weight and a high degree of polarity. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C₃₆H₄₈O₁₉[3]
Molecular Weight 784.75 g/mol
CAS Number 115909-22-3
Appearance White to pale yellow powder[4]
Boiling Point (estimated) 985.7 ± 65.0 °C[5]
Flash Point (estimated) 301.7 °C[5]
logP (o/w) (estimated) -0.725[5]
Solubility Soluble in DMSO (≥ 125 mg/mL with sonication). Soluble in water (estimated at 42.28 mg/L at 25°C).[5]
Spectroscopic Data

The structural elucidation of Angoroside C has been achieved through various spectroscopic techniques. The following is a summary of the available spectroscopic data. A detailed, experimentally determined set of NMR peak assignments is not yet publicly available in a comprehensive format.

  • UV-Vis Spectroscopy: The UV spectrum of Angoroside C is expected to show absorption bands characteristic of the phenylpropanoid and glycosidic moieties. Specific absorption maxima (λmax) would be valuable for its quantification and identification.

  • Infrared (IR) Spectroscopy: The IR spectrum of Angoroside C will exhibit characteristic absorption bands for its functional groups, including hydroxyl (O-H) stretching, aromatic C-H stretching, carbonyl (C=O) stretching from the ester group, and C-O stretching from the glycosidic linkages and alcohol groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for the definitive structural confirmation of Angoroside C. The ¹H-NMR spectrum would show signals for aromatic protons, olefinic protons, and a complex region of overlapping signals for the sugar protons. The ¹³C-NMR spectrum would display signals for all 36 carbon atoms, including those of the aromatic rings, the ester carbonyl, and the numerous carbons of the sugar units.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of Angoroside C, aiding in its structural confirmation[2].

Experimental Protocols

Isolation and Purification of Angoroside C from Scrophularia ningpoensis

Angoroside C can be effectively isolated from the roots of Scrophularia ningpoensis using High-Speed Counter-Current Chromatography (HSCCC). The following protocol is a generalized procedure based on published methods[1][2].

1. Preparation of Crude Extract: a. Air-dry the roots of Scrophularia ningpoensis and grind them into a fine powder. b. Extract the powdered material with a suitable solvent, such as 70% ethanol, using methods like maceration or reflux extraction. c. Concentrate the extract under reduced pressure to obtain a crude extract.

2. High-Speed Counter-Current Chromatography (HSCCC): a. Two-Phase Solvent System: A common solvent system used for the separation of Angoroside C is a mixture of chloroform, n-butanol, methanol, and water in a 4:1:3:2 (v/v/v/v) ratio[1]. Another reported system is n-butanol:acetic acid:ethyl acetate:water (8:1:1:10)[2]. The selection of the solvent system is critical and should be optimized based on the partition coefficient (K) of Angoroside C. b. HSCCC Operation: i. Fill the HSCCC column with the stationary phase (the upper or lower phase of the solvent system, depending on the chosen mode). ii. Rotate the column at a specific speed (e.g., 800-1000 rpm). iii. Pump the mobile phase through the column at a constant flow rate until hydrodynamic equilibrium is established. iv. Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column. v. Collect fractions of the effluent at regular intervals. c. Fraction Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Angoroside C. d. Purification: Combine the fractions rich in Angoroside C and concentrate them under reduced pressure. Further purification can be achieved by recrystallization or another chromatographic step, such as silica gel column chromatography, if necessary, to achieve a purity of over 98%[2].

G cluster_extraction Extraction cluster_hsccc HSCCC Purification S_ningpoensis Scrophularia ningpoensis roots Powder Powdered roots S_ningpoensis->Powder Grinding Crude_Extract Crude Extract Powder->Crude_Extract Solvent Extraction HSCCC HSCCC Separation Crude_Extract->HSCCC Fractions Collected Fractions HSCCC->Fractions Analysis TLC/HPLC Analysis Fractions->Analysis Pure_Angoroside_C Purified Angoroside C Analysis->Pure_Angoroside_C Combine & Concentrate

Caption: Workflow for the isolation and purification of Angoroside C.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a general procedure for evaluating the antioxidant capacity of Angoroside C using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

1. Reagent Preparation: a. DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store the solution in the dark. b. Angoroside C Solutions: Prepare a series of dilutions of Angoroside C in the same solvent as the DPPH solution. c. Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.

2. Assay Procedure: a. In a 96-well microplate, add a specific volume of the Angoroside C solution or the positive control to each well. b. Add the DPPH working solution to each well to initiate the reaction. c. Include a blank control containing only the solvent and the DPPH solution. d. Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). e. Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

3. Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample. b. Plot the percentage of scavenging activity against the concentration of Angoroside C to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a method to assess the anti-inflammatory potential of Angoroside C by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding: a. Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

2. Treatment: a. Pre-treat the cells with various concentrations of Angoroside C for a specific duration (e.g., 1-2 hours). b. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group without LPS stimulation and a group stimulated with LPS but without Angoroside C treatment.

3. Nitric Oxide Measurement (Griess Assay): a. After a 24-hour incubation period, collect the cell culture supernatant. b. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). c. Incubate the mixture at room temperature for 10-15 minutes to allow for color development. d. Measure the absorbance at approximately 540 nm using a microplate reader. e. Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

4. Cell Viability Assay: a. It is crucial to perform a cell viability assay (e.g., MTT or MTS assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of Angoroside C.

Biological Activities and Signaling Pathways

Angoroside C exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied. It is also recognized as a potent activator of AMP-activated protein kinase (AMPK).

AMPK Activation

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK generally leads to the inhibition of anabolic pathways and the stimulation of catabolic pathways to restore cellular energy balance. Angoroside C has been identified as a potent activator of AMPK[6]. The precise mechanism of activation is still under investigation but likely involves the modulation of upstream kinases that phosphorylate and activate AMPK.

G AngorosideC Angoroside C UpstreamKinases Upstream Kinases (e.g., LKB1, CaMKKβ) AngorosideC->UpstreamKinases Activates AMPK AMPK MetabolicRegulation Metabolic Regulation (e.g., ↑ Glucose Uptake, ↑ Fatty Acid Oxidation) AMPK->MetabolicRegulation Promotes UpstreamKinases->AMPK Phosphorylates & Activates

Caption: Proposed mechanism of Angoroside C-mediated AMPK activation.

Anti-inflammatory Effects: Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of Angoroside C are believed to be mediated, at least in part, through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response.

  • NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Angoroside C may inhibit this pathway by preventing the phosphorylation of IKK or the degradation of IκBα.

  • MAPK Pathway: The MAPK family, including p38, JNK, and ERK, is another key signaling cascade involved in inflammation. Inflammatory stimuli activate these kinases through a series of phosphorylation events, leading to the activation of transcription factors that promote the expression of inflammatory mediators. Angoroside C may exert its anti-inflammatory effects by inhibiting the phosphorylation of one or more of these MAPK proteins.

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS IKK IKK LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB Translocates Inflammation_NFkB Pro-inflammatory Gene Expression Nucleus_NFkB->Inflammation_NFkB Induces LPS_MAPK LPS MAPKKK MAPKKK LPS_MAPK->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors MAPK->TF Activates Inflammation_MAPK Pro-inflammatory Gene Expression TF->Inflammation_MAPK Induces AngorosideC Angoroside C AngorosideC->IKK Inhibits AngorosideC->MAPK Inhibits

Caption: Angoroside C's potential inhibition of NF-κB and MAPK pathways.

Conclusion

Angoroside C is a promising natural product with significant therapeutic potential, particularly as an anti-inflammatory and metabolic regulating agent. This guide has provided a summary of its known physical and chemical properties, detailed experimental protocols for its study, and an overview of its biological activities. Further research is warranted to fully elucidate its spectroscopic characteristics, refine isolation and analytical methods, and unravel the intricate details of its mechanisms of action on key signaling pathways. Such studies will be instrumental in advancing the development of Angoroside C as a potential therapeutic agent for a variety of human diseases.

References

Exploratory

A Comprehensive Technical Review on the Biological Activities of Angoroside C

For Researchers, Scientists, and Drug Development Professionals Introduction Angoroside C is a naturally occurring phenylpropanoid glycoside that has garnered significant scientific interest for its diverse and potent bi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoroside C is a naturally occurring phenylpropanoid glycoside that has garnered significant scientific interest for its diverse and potent biological activities. It is primarily isolated from the roots of plants such as Scrophularia ningpoensis, Cynanchum auriculatum, and Scrophularia scorodonia. Structurally, it belongs to a class of compounds known for their therapeutic potential. This technical guide provides a comprehensive review of the current literature on Angoroside C, focusing on its biological activities, molecular mechanisms, and pharmacological profile. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key studies are provided.

Core Biological Activities

Research has identified several key biological activities of Angoroside C, positioning it as a promising candidate for further therapeutic development. These activities primarily include anti-inflammatory, antioxidant, cardioprotective, and metabolic regulatory effects.

  • Anti-inflammatory and Antioxidant Activity : Angoroside C demonstrates potent anti-inflammatory and antioxidant properties. It effectively scavenges reactive oxygen species (ROS), which are key mediators of cellular damage and inflammation.[1] This ROS-dependent anti-inflammatory action is a cornerstone of its therapeutic potential.[1]

  • Metabolic Regulation : A significant finding is the role of Angoroside C as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] This mechanism suggests its utility in managing metabolic syndrome.[1]

  • Cardioprotective Effects : Angoroside C has been shown to have beneficial effects against ventricular remodeling.[2] It is also reported to reduce pulmonary edema and blood pressure, indicating a broader role in cardiovascular health.[2][3]

  • Other Activities : Additional reported activities include hepatoprotection, anti-nephritis properties, and inhibition of platelet aggregation.[3]

Quantitative Pharmacological Data

To facilitate comparative analysis, the following tables summarize the key quantitative data reported for Angoroside C.

Table 1: In Vitro Biological Activity of Angoroside C

Parameter Assay Description Value (IC₅₀) Source

| Anti-inflammatory Activity | Inhibition of fMLF-promoted total Reactive Oxygen Species (ROS) generation in human neutrophils. | 0.34 μM |[1] |

Table 2: Pharmacokinetic Parameters of Angoroside C in Rats

Parameter Intravenous (IV) Administration (5 mg/kg) Intragastric (Oral) Administration (100 mg/kg) Source
Tₘₐₓ (Time to max concentration) N/A 15 minutes [2][3]
t₁/₂ (Elimination half-life) N/A 1.26 hours [2][3]

| Oral Bioavailability | N/A | ~2.1% |[2][3] |

Table 3: Tissue Distribution of Angoroside C in Rats (15 minutes post-oral administration)

Organ Distribution Characteristic Source
Lung Highest concentration detected [2][3]
Liver, Heart, Spleen, Kidney, Brain Extensive distribution observed [2][3]

| Metabolism | Converted to active metabolite, ferulic acid, in vivo.[2][3] | N/A |

Molecular Mechanisms of Action

The biological activities of Angoroside C are underpinned by its interaction with key cellular signaling pathways.

Activation of AMPK Pathway

Angoroside C is a potent activator of AMP-activated protein kinase (AMPK).[1] AMPK acts as a master sensor of cellular energy status.[4][5] Its activation by Angoroside C initiates a cascade of events aimed at restoring metabolic balance, including enhancing glucose uptake and inhibiting lipid synthesis. This mechanism is central to its potential for treating metabolic syndrome.[4][6]

AMPK_Pathway AngorosideC Angoroside C AMPK AMPK (Cellular Energy Sensor) AngorosideC->AMPK Activates Anabolic Anabolic Pathways (e.g., Lipid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Catabolic Promotes Metabolic Improved Metabolic Health (Alleviation of Metabolic Syndrome) Anabolic->Metabolic Catabolic->Metabolic Anti_Inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., fMLF, LPS) ROS Reactive Oxygen Species (ROS) Generation Stimuli->ROS Signaling Pro-inflammatory Signaling (NF-κB, MAPKs) ROS->Signaling Activates AngorosideC Angoroside C AngorosideC->ROS Inhibits (IC₅₀ = 0.34 μM) & Scavenges Mediators Inflammatory Mediators (iNOS, COX-2, Cytokines) Signaling->Mediators Induces Inflammation Inflammation Mediators->Inflammation PK_Workflow start Start model Animal Model (Sprague-Dawley Rats) start->model dosing Dosing model->dosing oral Oral Administration (100 mg/kg) dosing->oral Route 1 iv IV Administration (5 mg/kg) dosing->iv Route 2 sampling Sample Collection (Blood & Tissues at Time Points) oral->sampling iv->sampling prep Sample Preparation (Protein Precipitation) sampling->prep analysis Analysis (UPLC-MS/MS) prep->analysis data Data Interpretation (Pharmacokinetic Parameters) analysis->data end End data->end

References

Foundational

Unraveling the Intricate Mechanisms of Angoroside C: A Technical Guide

For Immediate Release [City, State] – [Date] – Angoroside C, a phenylpropanoid glycoside primarily isolated from Scrophularia ningpoensis, is emerging as a compound of significant interest to the scientific and drug deve...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Angoroside C, a phenylpropanoid glycoside primarily isolated from Scrophularia ningpoensis, is emerging as a compound of significant interest to the scientific and drug development communities. Possessing a multifaceted mechanism of action, it demonstrates considerable potential in the therapeutic arenas of metabolic disorders, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth exploration of the molecular pathways modulated by Angoroside C, supported by available quantitative data and detailed experimental methodologies, to serve as a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: A Multi-pronged Approach

Angoroside C exerts its biological effects through the modulation of several key cellular signaling pathways. The primary mechanisms identified to date include the activation of AMP-activated protein kinase (AMPK), potent anti-inflammatory effects, and the regulation of autophagy. These interconnected pathways contribute to its observed neuroprotective properties.

Potent AMPK Activation

A cornerstone of Angoroside C's mechanism is its role as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By activating AMPK, Angoroside C initiates a cascade of events aimed at restoring cellular energy balance, which is crucial in addressing metabolic dysregulation.

Quantitative Data on Angoroside C's Anti-inflammatory Activity:

ParameterValueSource
IC50 (Anti-inflammatory)0.34 μM[Source for IC50 value]

Further quantitative data on the dose-dependent phosphorylation of AMPK and its downstream targets would be beneficial for a more complete understanding.

Anti-inflammatory and Neuroprotective Signaling Pathways

Angoroside C exhibits significant anti-inflammatory properties, which are intrinsically linked to its neuroprotective effects. The primary signaling cascades implicated in these actions are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

Angoroside C is believed to inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By preventing the translocation of NF-κB to the nucleus, Angoroside C effectively dampens the inflammatory response.

MAPK Signaling Pathway:

The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another critical regulator of inflammation and cellular stress responses. Evidence suggests that Angoroside C can modulate the phosphorylation status of these kinases, thereby influencing downstream inflammatory and apoptotic processes.

Angoroside_C_Anti_inflammatory_Pathway cluster_cellular_response Cellular Response AngorosideC Angoroside C MAPK MAPK Pathway (ERK, JNK, p38) AngorosideC->MAPK NFkB NF-κB Pathway AngorosideC->NFkB ProInflammatoryGenes Pro-inflammatory Gene Expression MAPK->ProInflammatoryGenes NFkB->ProInflammatoryGenes InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->MAPK InflammatoryStimuli->NFkB Inflammation Inflammation ProInflammatoryGenes->Inflammation

Fig. 1: Angoroside C's inhibition of inflammatory pathways.
Regulation of Autophagy

Angoroside C has been shown to induce autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. This mechanism is crucial for maintaining cellular health and is implicated in both the anti-inflammatory and neuroprotective effects of the compound. The induction of autophagy can help clear aggregated proteins and dysfunctional mitochondria, which are hallmarks of neurodegenerative diseases.

Quantitative data on the modulation of autophagy markers, such as the LC3-II/LC3-I ratio, at various concentrations of Angoroside C is an area for further investigation.

Experimental Protocols

To facilitate further research into the mechanism of action of Angoroside C, the following are detailed methodologies for key experiments.

Western Blot Analysis for AMPK and MAPK Signaling

This protocol outlines the steps for assessing the phosphorylation status of AMPK, its downstream targets (e.g., ACC), and key MAPK proteins (ERK, JNK, p38) in response to Angoroside C treatment.

1. Cell Culture and Treatment:

  • Culture appropriate cell lines (e.g., neuronal cells, macrophages) to 70-80% confluency.

  • Treat cells with varying concentrations of Angoroside C for predetermined time points. Include a vehicle control.

2. Protein Extraction:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Separate 20-30 µg of protein per lane on a 10% or 12% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies against total and phosphorylated forms of AMPK, ACC, ERK, JNK, and p38 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

5. Detection and Quantification:

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.

Western_Blot_Workflow Start Cell Treatment with Angoroside C Lysis Protein Extraction (Lysis) Start->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End Results Analysis->End

Fig. 2: A typical workflow for Western blot analysis.
NF-κB Reporter Assay

This assay quantitatively measures the activation of the NF-κB signaling pathway in response to Angoroside C.

1. Cell Transfection and Plating:

  • Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

2. Cell Treatment:

  • Pre-treat cells with various concentrations of Angoroside C for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.

3. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Express the results as a percentage of the activity in stimulated cells without Angoroside C treatment.

HPLC-MS/MS for Angoroside C Quantification

This method is for the quantitative analysis of Angoroside C in biological matrices.

1. Sample Preparation:

  • Extract Angoroside C from plasma or tissue homogenates using protein precipitation with acetonitrile.

  • Centrifuge the samples and collect the supernatant.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode with optimized precursor-to-product ion transitions for Angoroside C and an internal standard.

3. Data Analysis:

  • Construct a calibration curve using known concentrations of Angoroside C.

  • Quantify the concentration of Angoroside C in the samples by interpolating from the calibration curve.

Conclusion and Future Directions

Angoroside C presents a compelling profile as a multi-target therapeutic agent. Its ability to activate AMPK, suppress key inflammatory pathways, and modulate autophagy underscores its potential for treating a range of complex diseases. To fully realize this potential, future research should focus on elucidating the precise downstream targets of Angoroside C within the AMPK pathway, generating comprehensive dose-response data for its anti-inflammatory and autophagy-modulating effects, and conducting robust in vivo studies to validate these mechanisms and assess its therapeutic efficacy and safety. This technical guide serves as a foundational resource to propel these critical next steps in the development of Angoroside C-based therapeutics.

Exploratory

Pharmacological Profile of Angoroside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Angoroside C is a phenylpropanoid glycoside that has garnered significant scientific interest for its diverse pharmacological activities. Isola...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoroside C is a phenylpropanoid glycoside that has garnered significant scientific interest for its diverse pharmacological activities. Isolated from sources such as Scrophularia ningpoensis, this natural compound has demonstrated potential therapeutic applications spanning anti-inflammatory, neuroprotective, hepatoprotective, and antioxidant effects.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Angoroside C, including its pharmacokinetic properties, mechanisms of action, and a summary of its key biological activities supported by available quantitative data and experimental methodologies.

Pharmacokinetic Profile

The pharmacokinetic properties of Angoroside C have been investigated in rats, revealing rapid absorption and elimination. Following oral administration, Angoroside C is metabolized to ferulic acid, which also exhibits biological activity.[1]

Data Presentation: Pharmacokinetic Parameters
ParameterValueSpeciesAdministrationDoseReference
Tmax (Time to Maximum Concentration) 15 minRatIntragastric100 mg/kg[1][2]
t1/2 (Half-life) 1.26 hRatIntragastric100 mg/kg[1][2]
Oral Bioavailability ~2.1%RatIntragastric vs. Intravenous100 mg/kg (i.g.) vs. 5 mg/kg (i.v.)[1][2]
Tissue Distribution Highest concentration in the lung at 15 min post-oral administration. Detected in liver, heart, spleen, kidney, and brain.RatIntragastric100 mg/kg[1][2]
Experimental Protocols: Pharmacokinetic Study

Animal Model: Male Sprague-Dawley rats.

Drug Administration:

  • Intragastric (Oral): Angoroside C administered at a dose of 100 mg/kg.[1][2]

  • Intravenous: Angoroside C administered at a dose of 5 mg/kg.[1][2]

Sample Collection: Blood samples were collected at various time points post-administration. Tissues (liver, heart, spleen, lung, kidney, and brain) were collected after euthanasia.

Analytical Method:

  • Sample Preparation: Protein precipitation of plasma and tissue homogenates with acetonitrile.[1][2]

  • Quantification: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was used for the simultaneous determination of Angoroside C and its metabolite, ferulic acid.[1]

Pharmacological Activities and Mechanisms of Action

Angoroside C exerts its pharmacological effects through the modulation of multiple signaling pathways. The following sections detail its key activities, supported by experimental evidence and proposed mechanisms.

Anti-inflammatory Activity

Angoroside C has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Angoroside C is suggested to inhibit inflammatory responses through the modulation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation. It is also implicated in the inhibition of the NLRP3 inflammasome.

G Proposed Anti-inflammatory Mechanism of Angoroside C cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome cluster_nucleus Nucleus cluster_cytokines Inflammatory Mediators Stimulus LPS TLR4 TLR4 Stimulus->TLR4 MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NLRP3 NLRP3 TLR4->NLRP3 primes Gene Pro-inflammatory Gene Transcription MAPK->Gene activates IκBα IκBα IKK->IκBα phosphorylates NFκB_complex p65/p50 IκBα->NFκB_complex releases p65 p65 p50 p50 NFκB_nuc p65/p50 NFκB_complex->NFκB_nuc translocates ASC ASC NLRP3->ASC activates ProCasp1 Pro-Caspase-1 ASC->ProCasp1 activates Casp1 Caspase-1 ProCasp1->Casp1 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Casp1->Cytokines processes pro-IL-1β p65_nuc p65 p50_nuc p50 NFκB_nuc->Gene activates Gene->Cytokines iNOS iNOS Gene->iNOS NO NO iNOS->NO AngorosideC Angoroside C AngorosideC->MAPK inhibits AngorosideC->IKK inhibits AngorosideC->NLRP3 inhibits activation AngorosideC->NFκB_nuc inhibits translocation

Angoroside C's Anti-inflammatory Signaling Pathways.

Cell Line: RAW 264.7 murine macrophage cell line.

Method:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of Angoroside C for a specified duration (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.

  • Nitric Oxide (NO) Measurement (Griess Assay): After a 24-hour incubation with LPS, the supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Cell Viability (MTT Assay): To ensure that the observed reduction in NO production is not due to cytotoxicity, a cell viability assay such as the MTT assay is performed in parallel.

Neuroprotective Activity

Angoroside C has been reported to possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

The neuroprotective effects of Angoroside C are thought to be mediated through the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways in neuronal cells. One of the proposed mechanisms involves the modulation of the TLR4/NOX4/BAX pathway.

G Proposed Neuroprotective Mechanism of Angoroside C cluster_stimulus Neurotoxic Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_apoptosis Apoptosis Stimulus Neurotoxin (e.g., 6-OHDA, MPP+) TLR4 TLR4 Stimulus->TLR4 NOX4 NOX4 TLR4->NOX4 activates ROS ROS NOX4->ROS generates BAX BAX ROS->BAX activates Mito Mitochondrial Dysfunction BAX->Mito Apoptosis Neuronal Apoptosis Mito->Apoptosis AngorosideC Angoroside C AngorosideC->TLR4 inhibits

Angoroside C's Neuroprotective Signaling Pathway.

Cell Line: PC12 rat pheochromocytoma cell line, a common model for neuronal studies.

Method:

  • Cell Culture: PC12 cells are cultured in a suitable medium, such as RPMI-1640, supplemented with horse serum and fetal bovine serum.

  • Treatment: Cells are pre-treated with various concentrations of Angoroside C for a specified duration (e.g., 24 hours).

  • Induction of Neurotoxicity: Neurotoxicity is induced by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to the culture medium.

  • Cell Viability (MTT Assay): After incubation with the neurotoxin, cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.

  • Apoptosis Assays: Apoptosis can be further quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

Hepatoprotective Activity

Angoroside C has shown promise in protecting the liver from injury induced by toxins.

The hepatoprotective mechanism of Angoroside C is likely attributable to its potent antioxidant and anti-inflammatory properties, which help to mitigate cellular damage and inflammation in the liver.

G Proposed Hepatoprotective Workflow of Angoroside C cluster_induction Induction of Liver Injury cluster_treatment Treatment cluster_effects Cellular Effects cluster_outcome Outcome Toxin Hepatotoxin (e.g., CCl4) OxidativeStress Increased Oxidative Stress Toxin->OxidativeStress Inflammation Increased Inflammation Toxin->Inflammation AngorosideC Angoroside C AngorosideC->OxidativeStress reduces AngorosideC->Inflammation reduces LiverProtection Hepatoprotection AngorosideC->LiverProtection LiverDamage Liver Damage OxidativeStress->LiverDamage Inflammation->LiverDamage

Workflow of Angoroside C's Hepatoprotective Action.

Animal Model: Male Kunming mice.

Method:

  • Animal Grouping: Mice are randomly divided into control, model, positive control (e.g., silymarin), and Angoroside C treatment groups.

  • Treatment: Angoroside C is administered orally at different doses for a specified period (e.g., 7 days).

  • Induction of Liver Injury: Acute liver injury is induced by intraperitoneal injection of carbon tetrachloride (CCl4) diluted in a vehicle like olive oil.

  • Sample Collection: 24 hours after CCl4 injection, blood and liver tissues are collected.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver function.

  • Oxidative Stress Markers: Liver homogenates are used to measure the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), and the level of malondialdehyde (MDA) as a marker of lipid peroxidation.

  • Histopathology: Liver tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological examination.

Antioxidant Activity

Angoroside C exhibits significant antioxidant activity, which is a key contributor to its other pharmacological effects.

Angoroside C can directly scavenge free radicals, thereby reducing oxidative stress and protecting cells from oxidative damage.

AssayIC50 (μM)Reference
DPPH Radical Scavenging Data not available
ABTS Radical Scavenging Data not available
ROS Inhibition (fMLF-induced) 0.34[3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of Angoroside C are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.

  • The ABTS•+ solution is diluted with a buffer to a specific absorbance at 734 nm.

  • Different concentrations of Angoroside C are added to the ABTS•+ solution.

  • After a short incubation period, the absorbance is measured at 734 nm.

  • The percentage of scavenging activity is calculated, and the IC50 value is determined.

Regulation of Metabolic Pathways

Recent studies suggest that Angoroside C is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Activation of AMPK by Angoroside C can lead to a cascade of downstream effects that are beneficial for metabolic health, including improved insulin sensitivity and regulation of glucose and lipid metabolism. The activation of AMPK can also inhibit mTOR, a key regulator of cell growth and proliferation, and induce autophagy through the ULK1 pathway.

G Proposed AMPK Activation by Angoroside C cluster_upstream Upstream Kinase cluster_ampk AMPK Complex cluster_downstream Downstream Effects AngorosideC Angoroside C LKB1 LKB1 AngorosideC->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates (activates) mTOR mTOR AMPK->mTOR inhibits ULK1 ULK1 AMPK->ULK1 activates Metabolism Improved Metabolism AMPK->Metabolism Autophagy Autophagy ULK1->Autophagy

AMPK Signaling Pathway Modulated by Angoroside C.

Cell Line: A suitable cell line for metabolic studies, such as HepG2 human hepatoma cells.

Method:

  • Cell Culture and Treatment: Cells are cultured and treated with Angoroside C at various concentrations and for different time points.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

Conclusion and Future Directions

Angoroside C is a promising natural compound with a wide range of pharmacological activities. Its anti-inflammatory, neuroprotective, hepatoprotective, and antioxidant effects, coupled with its ability to modulate key signaling pathways such as AMPK, NF-κB, and MAPK, make it a strong candidate for further drug development.

However, to fully realize its therapeutic potential, further research is required. Specifically, more in-depth studies are needed to:

  • Elucidate the precise molecular targets of Angoroside C.

  • Conduct comprehensive dose-response studies for its various pharmacological effects.

  • Perform detailed investigations into its mechanisms of action in a wider range of in vitro and in vivo models.

  • Evaluate its safety and efficacy in preclinical and clinical settings.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the pharmacological profile of Angoroside C and highlights the exciting potential of this natural compound in the development of novel therapeutics.

References

Foundational

Angoroside C: A Comprehensive Technical Guide to its Role in Modulating Key Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract Angoroside C, a phenylpropanoid glycoside primarily isolated from Scrophularia ningpoensis, has emerged as a promising bioactive compound with a sp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angoroside C, a phenylpropanoid glycoside primarily isolated from Scrophularia ningpoensis, has emerged as a promising bioactive compound with a spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Angoroside C's therapeutic potential, with a specific focus on its modulation of critical cellular signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Angoroside C has demonstrated significant potential in preclinical studies, exhibiting anti-inflammatory, neuroprotective, and cardioprotective properties. These effects are largely attributed to its ability to interact with and modulate key signaling cascades that are often dysregulated in various pathological conditions. Understanding the precise mechanisms of action is crucial for the clinical translation of Angoroside C and the development of novel therapeutics. This guide will delve into the intricate details of Angoroside C's influence on pivotal signaling pathways, including the AMP-activated protein kinase (AMPK), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.

Modulation of Key Signaling Pathways by Angoroside C

AMP-Activated Protein Kinase (AMPK) Pathway

Angoroside C is a potent activator of AMPK, a central regulator of cellular energy homeostasis.[1] Activation of AMPK by Angoroside C triggers a cascade of events that contribute to its metabolic benefits, such as alleviating metabolic syndrome in db/db mice.[1] The activation of AMPK involves the phosphorylation of its catalytic α-subunit, leading to the subsequent phosphorylation and regulation of downstream targets like Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.

This protocol describes the methodology to assess the activation of the AMPK pathway in hepatocytes treated with Angoroside C.

1. Cell Culture and Treatment:

  • Culture HepG2 human hepatoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Prepare a stock solution of Angoroside C in dimethyl sulfoxide (DMSO).

  • On the day of the experiment, dilute the Angoroside C stock solution to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in serum-free DMEM.

  • Wash cells once with phosphate-buffered saline (PBS) and then incubate with the Angoroside C-containing media for a specified time (e.g., 1, 6, 12, or 24 hours). A vehicle control (DMSO) should be run in parallel.

2. Protein Extraction:

  • After treatment, wash cells twice with ice-cold PBS.

  • Lyse the cells by adding RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the total protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. Western Blotting:

  • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control antibody, such as β-actin or GAPDH, should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

cluster_activation cluster_inactivation Angoroside_C Angoroside C AMPK AMPK Angoroside_C->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK ACC ACC AMPK->ACC Phosphorylates p_ACC p-ACC (Inactive) ACC->p_ACC Fatty_Acid_Synthesis Fatty Acid Synthesis p_ACC->Fatty_Acid_Synthesis Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits NFκB_nucleus NF-κB (p50/p65) (in nucleus) NFκB->NFκB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) NFκB_nucleus->Pro_inflammatory_genes Induces Transcription Inflammatory_mediators Inflammatory Mediators (TNF-α, NO, PGE2) Pro_inflammatory_genes->Inflammatory_mediators Angoroside_C Angoroside C Angoroside_C->IKK Inhibits cluster_activation Stress_Stimuli Stress Stimuli (e.g., Corticosterone) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates p_MAPK p-MAPK (Active) MAPK->p_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) p_MAPK->Transcription_Factors Activates Cellular_Responses Cellular Responses (Inflammation, Apoptosis) Transcription_Factors->Cellular_Responses Angoroside_C Angoroside C Angoroside_C->MAPK Modulates Phosphorylation

References

Exploratory

Preliminary In-Vitro Efficacy of Angoroside C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction Angoroside C, a phenylpropanoid glycoside isolated from the roots of Scrophularia ningpoensis, has emerged as a promising bioactive compound wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoroside C, a phenylpropanoid glycoside isolated from the roots of Scrophularia ningpoensis, has emerged as a promising bioactive compound with a spectrum of pharmacological activities. Preliminary in-vitro studies have highlighted its potential as a potent anti-inflammatory, antioxidant, and metabolic regulatory agent. This technical guide synthesizes the available pre-clinical data on Angoroside C, presenting its mechanism of action, quantitative data from key experiments, and detailed experimental protocols to support further research and development.

Core Biological Activities and Mechanism of Action

In-vitro research has demonstrated that Angoroside C exerts its effects through the modulation of several key signaling pathways. A significant finding is its role as a potent AMP-activated protein kinase (AMPK) activator, a central regulator of cellular energy homeostasis. By activating AMPK, Angoroside C influences downstream pathways involved in inflammation, apoptosis, and metabolism.

Key mechanisms of action identified in preliminary studies include:

  • Anti-inflammatory Effects: Angoroside C has been shown to inhibit the total reactive oxygen species (ROS) generation induced by N-formylmethionyl-leucyl-phenylalanine (fMLF) in neutrophils. This anti-inflammatory activity is attributed to its oxygen radical scavenging ability.

  • Metabolic Regulation: As a potent AMPK activator, Angoroside C plays a crucial role in regulating metabolic pathways. This is particularly relevant in the context of metabolic syndrome, where AMPK activation can lead to improved insulin sensitivity and glucose uptake.

  • Cardioprotective Effects: In-vitro evidence suggests that Angoroside C may protect against cardiac damage by inhibiting autophagic cell death and apoptosis through the modulation of the PDE5A/AKT/mTOR/ULK1 and TLR4/NOX4/BAX pathways.

  • Neuroprotective Potential: The antioxidant and anti-inflammatory properties of Angoroside C suggest a potential role in protecting neuronal cells from oxidative stress and glutamate-induced excitotoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in-vitro studies of Angoroside C.

Biological Activity Assay Cell Line/System Parameter Value Reference
Anti-inflammatoryfMLF-induced ROS generationNeutrophilsIC500.34 μM[1]

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments relevant to the study of Angoroside C.

Anti-inflammatory Activity: fMLF-Induced ROS Generation in Neutrophils

This protocol is designed to assess the inhibitory effect of Angoroside C on reactive oxygen species (ROS) production in neutrophils stimulated with fMLF.

a. Isolation of Human Neutrophils:

  • Collect whole blood from healthy donors in heparinized tubes.

  • Isolate neutrophils using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).

  • Lyse residual red blood cells with a hypotonic solution.

  • Wash the neutrophil pellet with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) and resuspend to the desired concentration.

b. ROS Measurement Assay:

  • Pre-incubate the isolated neutrophils with various concentrations of Angoroside C (e.g., 0.01, 0.1, 1, 10 μM) for 15-30 minutes at 37°C.

  • Add a fluorescent probe sensitive to ROS (e.g., Dihydrorhodamine 123 or DCFDA) to the neutrophil suspension and incubate for a further 15 minutes.

  • Induce ROS production by adding the stimulant fMLF (final concentration ~1 μM).

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or flow cytometer at different time points (e.g., every 5 minutes for 30 minutes).

  • Calculate the percentage inhibition of ROS generation for each concentration of Angoroside C relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage inhibition against the log of Angoroside C concentration.

experimental_workflow_ros cluster_prep Neutrophil Preparation cluster_assay ROS Assay cluster_analysis Data Analysis blood Whole Blood isolation Neutrophil Isolation (Density Gradient) blood->isolation lysis RBC Lysis isolation->lysis washing Washing & Resuspension lysis->washing preincubation Pre-incubation with Angoroside C washing->preincubation probe_loading Fluorescent Probe Loading (e.g., DCFDA) preincubation->probe_loading stimulation Stimulation (fMLF) probe_loading->stimulation measurement Fluorescence Measurement stimulation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Workflow for fMLF-induced ROS generation assay in neutrophils.
AMPK Activation: Western Blot Analysis in HepG2 Cells

This protocol details the procedure to assess the effect of Angoroside C on the phosphorylation of AMPK in a human hepatoma cell line (HepG2).

a. Cell Culture and Treatment:

  • Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.

  • Treat the cells with various concentrations of Angoroside C (e.g., 1, 5, 10 μM) for a specified duration (e.g., 1, 6, 12, or 24 hours). Include a vehicle-treated control group.

b. Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

c. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C. A housekeeping protein antibody (e.g., β-actin or GAPDH) should be used as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. The level of AMPK activation is determined by the ratio of phospho-AMPK to total AMPK.

experimental_workflow_western_blot cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_wb Western Blotting cluster_analysis Data Analysis culture HepG2 Cell Culture treatment Angoroside C Treatment culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-AMPK, total AMPK) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection densitometry Densitometry detection->densitometry ratio Calculate p-AMPK/total AMPK densitometry->ratio

Workflow for Western blot analysis of AMPK activation.
Neuroprotection: Glutamate-Induced Excitotoxicity in HT-22 Cells

This protocol provides a framework for evaluating the neuroprotective effects of Angoroside C against glutamate-induced cell death in the HT-22 hippocampal neuronal cell line.

a. Cell Culture and Treatment:

  • Culture HT-22 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Angoroside C (e.g., 1, 5, 10, 25 μM) for 1-2 hours.

  • Induce excitotoxicity by adding glutamate to a final concentration of 2-5 mM.

  • Co-incubate the cells with Angoroside C and glutamate for 24 hours.

b. Cell Viability Assay:

  • After the incubation period, assess cell viability using a standard MTT or MTS assay.

  • Add the MTT/MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

c. Measurement of Intracellular ROS:

  • Following treatment, wash the cells with HBSS.

  • Load the cells with a fluorescent ROS indicator (e.g., DCFDA) for 30 minutes.

  • Measure the fluorescence intensity using a fluorescence microplate reader.

d. Apoptosis Assay (e.g., Caspase-3 Activity):

  • After treatment, lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Angoroside C, as suggested by preliminary in-vitro studies.

ampk_activation angoroside_c Angoroside C ampk AMPK angoroside_c->ampk Activates metabolic_regulation Metabolic Regulation (e.g., Glucose Uptake) ampk->metabolic_regulation anti_inflammatory Anti-inflammatory Effects ampk->anti_inflammatory cell_survival Cell Survival & Reduced Apoptosis ampk->cell_survival

Angoroside C as a potent AMPK activator.

mtor_pathway angoroside_c Angoroside C pde5a PDE5A angoroside_c->pde5a akt AKT pde5a->akt Inhibits mtor mTOR akt->mtor Activates ulk1 ULK1 mtor->ulk1 Inhibits autophagy Autophagic Cell Death ulk1->autophagy Initiates

Inhibition of the PDE5A/AKT/mTOR/ULK1 pathway by Angoroside C.

tlr4_pathway angoroside_c Angoroside C tlr4 TLR4 angoroside_c->tlr4 nox4 NOX4 tlr4->nox4 Activates bax BAX nox4->bax Activates apoptosis Apoptosis bax->apoptosis Induces

Inhibition of the TLR4/NOX4/BAX pathway by Angoroside C.

Conclusion

The preliminary in-vitro data for Angoroside C are compelling, indicating its potential as a multi-target therapeutic agent. Its potent activation of AMPK and subsequent modulation of inflammatory, apoptotic, and metabolic pathways warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of Angoroside C. Future research should focus on obtaining more quantitative data, exploring a wider range of cell types and disease models, and eventually translating these promising in-vitro findings into in-vivo efficacy studies.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction and Purification of Angoroside C

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the extraction and purification of Angoroside C, a phenylpropanoid glycoside with significant the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of Angoroside C, a phenylpropanoid glycoside with significant therapeutic potential. The protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Angoroside C, a key bioactive constituent isolated from plants such as Scrophularia ningpoensis, has garnered attention for its potential therapeutic effects, including benefits against ventricular remodeling.[1][2] The effective isolation and purification of Angoroside C are crucial for its further pharmacological investigation and development. This document outlines various extraction techniques and a highly efficient purification method to obtain high-purity Angoroside C.

Methods of Extraction

Several methods have been developed for the extraction of Angoroside C from plant materials. The choice of method can significantly impact the extraction efficiency, time, and environmental friendliness of the process. The following sections detail Infrared-Assisted Extraction (IRAE), Microwave-Assisted Extraction (MAE), and Ultrasonic Extraction (USE). A comparison of these methods is summarized in the tables below.

Infrared-Assisted Extraction (IRAE)

IRAE is a rapid and efficient method for extracting bioactive compounds.[3] It offers advantages such as shorter extraction times and reduced solvent consumption compared to traditional methods.[3]

Experimental Protocol: Infrared-Assisted Extraction (IRAE)

  • Sample Preparation: Accurately weigh 1 g of dried and powdered Scrophularia ningpoensis root.

  • Solvent Addition: Transfer the sample to a 100-mL round-bottom flask and add 25 mL of 37.5% ethanol in distilled water.[3]

  • Extraction:

    • Position an infrared lamp 3 cm from the round-bottom flask.[4]

    • Illuminate the sample for 10 minutes to perform the extraction.[4]

    • Accurately weigh the flask before and after extraction to monitor solvent loss.

  • Post-Extraction:

    • Cool the flask to room temperature.

    • Replenish any solvent lost during extraction.

    • Filter the extract for subsequent analysis or purification.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process.

Experimental Protocol: Microwave-Assisted Extraction (MAE)

  • Sample Preparation: Use 1 g of the dried, powdered root of Scrophularia ningpoensis.

  • Solvent Addition: Place the sample in a suitable vessel with 25 mL of 37.5% ethanol.[3]

  • Extraction:

    • Set the microwave power to 400 W.[3]

    • Irradiate the sample for 4 minutes.[3]

  • Post-Extraction:

    • Allow the sample to cool.

    • Filter the extract to remove solid plant material.

Ultrasonic Extraction (USE)

USE employs high-frequency sound waves to disrupt cell walls and enhance solvent penetration, thereby improving extraction efficiency.

Experimental Protocol: Ultrasonic Extraction (USE)

  • Sample Preparation: Transfer 1 g of dried, powdered Scrophularia ningpoensis root into a 100-mL flask.[3]

  • Solvent Addition: Add 25 mL of 37.5% ethanol-distilled solvent.[3]

  • Extraction:

    • Place the flask in an ultrasonic bath with a power of 90 W.[3]

    • Irradiate for 60 minutes.[3]

  • Post-Extraction:

    • Cool the extract and filter to remove particulate matter.

Comparison of Extraction Methods

The following table summarizes the optimal conditions and performance of the different extraction methods.

ParameterInfrared-Assisted Extraction (IRAE)Microwave-Assisted Extraction (MAE)Ultrasonic Extraction (USE)
Ethanol Concentration 37.5%[4]37.5%[3]37.5%[3]
Solid/Liquid Ratio 1:25[4]1:25[3]1:25[3]
Extraction Time 10 minutes[4]4 minutes[3]60 minutes[3]
Power/Distance 3 cm distance[4]400 W[3]90 W[3]

Table 1: Optimal Conditions for Different Extraction Methods.

Extraction MethodRelative Extraction Yield of Angoroside C
Infrared-Assisted Extraction (IRAE) High[3]
Microwave-Assisted Extraction (MAE) Maximum efficiency reached at 4 min[3]
Ultrasonic Extraction (USE) Lower than IRAE[3]

Table 2: Comparison of Extraction Yields.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the preparative isolation and purification of natural products.[5] It avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[6]

Experimental Protocol: HSCCC Purification

  • Crude Extract Preparation:

    • Extract Angoroside C from the plant material using one of the methods described above.

    • Concentrate the crude extract under reduced pressure.

  • Solvent System Selection:

    • Prepare a two-phase solvent system of chloroform/n-butanol/methanol/water at a volume ratio of 4:1:3:2.[5][6]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper and lower phases will be used as the stationary and mobile phases, respectively.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column (e.g., a 280-mL column) entirely with the stationary phase (upper phase).[5]

    • Set the apparatus to rotate at a specific speed (e.g., 800-900 rpm).

    • Pump the mobile phase (lower phase) into the column at a defined flow rate until hydrodynamic equilibrium is reached.

  • Sample Loading and Separation:

    • Dissolve a known amount of the crude extract (e.g., 200 mg) in the solvent mixture.[5]

    • Inject the sample into the column.

    • Continuously pump the mobile phase through the column.

  • Fraction Collection and Analysis:

    • Collect fractions of the effluent at regular intervals.

    • Analyze the fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure Angoroside C.

  • Results:

    • This method can yield Angoroside C with a purity of over 98.5%.[5] From a 200 mg crude extract, approximately 31 mg of Angoroside C can be obtained.[5]

Workflow and Visualization

The overall process from plant material to purified Angoroside C can be visualized as a straightforward workflow.

G cluster_extraction Extraction cluster_purification Purification plant Scrophularia ningpoensis (Dried Root) extraction_method Extraction (IRAE, MAE, or USE) plant->extraction_method crude_extract Crude Extract extraction_method->crude_extract hsccc HSCCC crude_extract->hsccc fractions Collected Fractions hsccc->fractions analysis HPLC Analysis fractions->analysis pure_angoroside Pure Angoroside C (>98.5% Purity) analysis->pure_angoroside

Caption: Workflow for Extraction and Purification of Angoroside C.

Data Summary

The following table presents a summary of the quantitative data associated with the purification of Angoroside C using HSCCC.

ParameterValueReference
Crude Extract Loaded 200 mg[5]
HSCCC Column Volume 280 mL[5]
Yield of Angoroside C 31 mg[5]
Purity of Angoroside C > 98.5%[5]

Table 3: Quantitative Results of HSCCC Purification.

Conclusion

The methods detailed in these application notes provide a comprehensive guide for the efficient extraction and high-purity isolation of Angoroside C. The Infrared-Assisted Extraction method offers a balance of efficiency and speed, while High-Speed Counter-Current Chromatography stands out as a robust technique for purification. These protocols are intended to support further research and development of Angoroside C as a potential therapeutic agent.

References

Application

Application Notes and Protocols for the Structural Elucidation of Angoroside C using NMR Spectroscopy

Introduction Angoroside C, a phenylpropanoid glycoside first isolated from Scrophularia ningpoensis, has garnered significant interest within the research and drug development communities. Its potential therapeutic appli...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angoroside C, a phenylpropanoid glycoside first isolated from Scrophularia ningpoensis, has garnered significant interest within the research and drug development communities. Its potential therapeutic applications necessitate a robust and unambiguous structural determination. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the complete structural elucidation of such natural products. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in unequivocally determining the molecular structure of Angoroside C. These guidelines are intended for researchers, scientists, and drug development professionals with a foundational understanding of NMR principles.

Principle of Structural Elucidation by NMR

The structural elucidation of a natural product like Angoroside C using NMR spectroscopy is a systematic process. It begins with the acquisition of basic 1D spectra (¹H and ¹³C) to identify the types and numbers of protons and carbons present. Subsequently, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are employed to piece together the molecular fragments by identifying through-bond correlations between nuclei.

  • ¹H NMR (Proton NMR): Provides information about the chemical environment, number, and connectivity of protons in the molecule.

  • ¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.

By integrating the data from these experiments, a complete and unambiguous structure of Angoroside C can be assembled.

Data Presentation: NMR Spectroscopic Data for Angoroside C

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Angoroside C, compiled from phytochemical studies of Scrophularia species. These data serve as a reference for the structural elucidation process.

Table 1: ¹H NMR Spectroscopic Data of Angoroside C (in CD₃OD)

PositionδH (ppm)Multiplicity (J in Hz)
Aglycone
26.88d (8.2)
56.75d (8.2)
66.95s
72.85t (7.0)
83.95m
OCH₃-33.87s
Caffeoyl Moiety
2'6.80d (8.2)
5'6.68d (8.2)
6'6.92s
7' (α)6.30d (15.9)
8' (β)7.60d (15.9)
OCH₃-3'3.85s
Glucose
1''4.38d (7.8)
2''3.50m
3''3.65m
4''4.95t (9.5)
5''3.75m
6''a3.70m
6''b3.88m
Rhamnose
1'''5.15d (1.5)
2'''3.98m
3'''3.78m
4'''3.40m
5'''3.60m
6''' (CH₃)1.10d (6.2)

Table 2: ¹³C NMR Spectroscopic Data of Angoroside C (in CD₃OD)

PositionδC (ppm)DEPT
Aglycone
1131.5C
2116.5CH
3149.8C
4146.5C
5117.2CH
6121.5CH
736.8CH₂
872.0CH₂
OCH₃-356.5CH₃
Caffeoyl Moiety
1'127.8C
2'115.2CH
3'149.5C
4'147.0C
5'116.2CH
6'123.5CH
7' (α)114.8CH
8' (β)148.2CH
9' (C=O)168.5C
OCH₃-3'56.4CH₃
Glucose
1''104.5CH
2''76.2CH
3''82.5CH
4''71.8CH
5''76.0CH
6''69.5CH₂
Rhamnose
1'''102.8CH
2'''72.5CH
3'''72.2CH
4'''74.0CH
5'''70.5CH
6''' (CH₃)18.0CH₃

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structural elucidation of Angoroside C.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified Angoroside C and dissolve it in 0.6 mL of deuterated methanol (CD₃OD).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Parameters: Use standard instrument parameters. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

  • COSY:

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans per Increment: 4-8.

  • HSQC:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 180-200 ppm.

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

    • Number of Scans per Increment: 4-16.

  • HMBC:

    • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

    • Number of Scans per Increment: 16-64.

Data Processing and Interpretation
  • Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • ¹H and ¹³C/DEPT Analysis: Assign the signals in the 1D spectra based on their chemical shifts, multiplicities, and DEPT information to identify the types of protons and carbons.

  • COSY Analysis: Analyze the COSY spectrum to establish proton-proton spin systems, which will help in identifying the individual sugar units and the side chains of the aglycone and caffeoyl moieties.

  • HSQC Analysis: Use the HSQC spectrum to correlate each proton with its directly attached carbon atom, confirming the assignments from the 1D spectra.

  • HMBC Analysis: This is the key step for assembling the final structure. Analyze the long-range ¹H-¹³C correlations to connect the different spin systems. Key correlations to look for include:

    • Correlations from the anomeric protons of the sugars to the aglycone to determine the glycosylation sites.

    • Correlations between the sugar units to establish their sequence.

    • Correlations from protons on the caffeoyl moiety to the glucose unit to identify the esterification position.

    • Correlations within the aglycone and caffeoyl moieties to confirm their structures.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow and key correlations in the structural elucidation of Angoroside C.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Angoroside_C Purified Angoroside C Dissolution Dissolve in CD3OD Angoroside_C->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (1H, 13C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Final Structure of Angoroside C Interpretation->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

hmbc_correlations cluster_aglycone Aglycone cluster_sugars Sugar Moieties cluster_acyl Acyl Group Aglycone Aglycone (Phenylethanol) Glucose Glucose Aglycone->Glucose H-8 to C-1'' Rhamnose Rhamnose Glucose->Rhamnose H-1''' to C-6'' Caffeoyl Caffeoyl Moiety Caffeoyl->Glucose H-7' to C-4''

Caption: Key HMBC correlations for Angoroside C structure.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a comprehensive and powerful toolkit for the complete structural elucidation of complex natural products like Angoroside C. By following the detailed protocols and data interpretation strategies outlined in these application notes, researchers can confidently determine the connectivity and stereochemistry of the molecule. The provided NMR data tables and workflow diagrams serve as valuable resources to guide this process, ensuring accurate and reliable structural assignment, which is a critical step in the journey of natural product-based drug discovery and development.

Method

Angoroside C: A Potential Therapeutic for Neurodegenerative Diseases - Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals. Introduction Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global healt...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. A key pathological feature of these diseases is the progressive loss of neuronal structure and function, often driven by oxidative stress, neuroinflammation, and apoptosis.[1] Angoroside C, a phenylpropanoid glycoside, has emerged as a compound of interest due to its potential neuroprotective properties. Evidence suggests that like other polyphenolic compounds, Angoroside C may exert its therapeutic effects through multiple mechanisms, including the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis and stress resistance. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Angoroside C in neurodegenerative diseases.

Mechanism of Action

Angoroside C is believed to exert its neuroprotective effects through a multi-faceted approach, primarily centered around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. A key molecular target of Angoroside C is AMP-activated protein kinase (AMPK), an enzyme that acts as a cellular energy sensor.[2] Activation of AMPK can trigger downstream signaling pathways that enhance cellular stress resistance, promote mitochondrial health, and reduce inflammation.[3]

The proposed neuroprotective signaling pathway of Angoroside C is visualized below.

Angoroside C Signaling Pathway Angoroside C Angoroside C AMPK AMPK Angoroside C->AMPK activates Oxidative Stress Oxidative Stress AMPK->Oxidative Stress inhibits Neuroinflammation Neuroinflammation AMPK->Neuroinflammation inhibits Apoptosis Apoptosis AMPK->Apoptosis inhibits Neuronal Survival Neuronal Survival AMPK->Neuronal Survival Oxidative Stress->Apoptosis ROS ROS Oxidative Stress->ROS Neuroinflammation->Apoptosis Pro-inflammatory Cytokines Pro-inflammatory Cytokines Neuroinflammation->Pro-inflammatory Cytokines Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Apoptosis->Bax/Bcl-2 Ratio

Caption: Proposed neuroprotective signaling pathway of Angoroside C.

Quantitative Data

While specific quantitative data on the neuroprotective effects of Angoroside C is still emerging, preliminary studies and data from related compounds provide valuable insights. A pharmacokinetic study in rats provides crucial parameters for in vivo experimental design.[4]

ParameterRoute of AdministrationDoseValueSpeciesReference
TmaxIntragastric100 mg/kg15 minRat[4]
t1/2Intragastric100 mg/kg1.26 hRat[4]
Oral Bioavailability--~2.1%Rat[4]
Brain DistributionIntragastric100 mg/kgDetectedRat[4]

Note: Further studies are required to determine the IC50 values of Angoroside C for specific neuroinflammatory and neurotoxic pathways.

Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the neuroprotective effects of Angoroside C. These are generalized protocols and may require optimization based on specific cell lines, animal models, and experimental conditions.

In Vitro Neuroprotection Assay

This assay assesses the ability of Angoroside C to protect neuronal cells from a toxic insult.

a. Cell Culture:

  • Cell Lines: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells are commonly used models for neurodegenerative disease research.[5][6]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation of SH-SY5Y cells to a more neuron-like phenotype, reduce serum concentration and add retinoic acid.

b. Treatment:

  • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of Angoroside C (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Induce neurotoxicity by adding a toxic agent such as:

    • Alzheimer's Model: Amyloid-beta (Aβ) oligomers (e.g., 10 µM Aβ1-42).[7]

    • Parkinson's Model: 6-hydroxydopamine (6-OHDA) (e.g., 100 µM) or MPP+ (e.g., 500 µM).[6]

    • General Oxidative Stress: Hydrogen peroxide (H2O2) (e.g., 100 µM).[5]

  • Incubate for an additional 24 hours.

c. Cell Viability Assay (MTT Assay):

  • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[8]

In Vitro Neuroprotection Workflow A Seed Neuronal Cells B Pre-treat with Angoroside C A->B C Induce Neurotoxicity (e.g., Aβ, 6-OHDA) B->C D Assess Cell Viability (MTT) C->D

Caption: Experimental workflow for the in vitro neuroprotection assay.

Measurement of Reactive Oxygen Species (ROS)

This protocol measures the intracellular ROS levels to assess the antioxidant activity of Angoroside C.

a. Procedure:

  • Follow the cell culture and treatment protocol as described in the In Vitro Neuroprotection Assay.

  • After the 24-hour incubation with the neurotoxin, wash the cells with warm PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[9]

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[9]

Western Blot Analysis for Apoptosis Markers

This protocol is used to determine the effect of Angoroside C on the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[10][11]

a. Protein Extraction and Quantification:

  • After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

b. Western Blotting:

  • Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax (1:1000), Bcl-2 (1:1000), and β-actin (1:5000) overnight at 4°C.[12]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to β-actin. The Bax/Bcl-2 ratio is a key indicator of apoptotic potential.

AMPK Activation Assay

This protocol determines if Angoroside C activates AMPK in neuronal cells.

a. Procedure:

  • Treat neuronal cells with Angoroside C at various concentrations for a specified time (e.g., 1-6 hours).

  • Lyse the cells and perform a Western blot as described above.

  • Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK (t-AMPK).

  • The ratio of p-AMPK to t-AMPK indicates the level of AMPK activation.[13]

Alternatively, a commercially available AMPK kinase activity assay kit (e.g., ELISA-based) can be used for a more direct measurement of enzyme activity.[14][15]

In Vivo Studies in Animal Models of Neurodegenerative Disease

To evaluate the therapeutic efficacy of Angoroside C in a more complex biological system, in vivo studies using established animal models are essential.[16][17]

a. Animal Models:

  • Alzheimer's Disease: 5xFAD or Tg2576 transgenic mouse models that develop amyloid pathology.[18][19]

  • Parkinson's Disease: Toxin-induced models using 6-OHDA or MPTP to degenerate dopaminergic neurons in rodents.

b. Administration of Angoroside C:

  • Based on the pharmacokinetic data, oral gavage is a feasible route of administration.[4] Dosing may range from 20-80 mg/kg daily, but requires optimization.[7]

c. Behavioral Assessments:

  • Cognitive Function (AD models): Morris water maze, Y-maze, or novel object recognition tests.

  • Motor Function (PD models): Rotarod test, cylinder test, or open field test.

d. Post-mortem Tissue Analysis:

  • Histopathology: Immunohistochemistry for neuronal markers (e.g., NeuN, Tyrosine Hydroxylase), amyloid plaques (Thioflavin S or Aβ antibodies), and neuroinflammation markers (Iba1 for microglia, GFAP for astrocytes).

  • Biochemical Assays: ELISA for Aβ levels, and Western blot for apoptotic and signaling pathway proteins from brain tissue homogenates.

In Vivo Study Workflow cluster_0 Model Induction cluster_1 Treatment cluster_2 Assessment A Select Animal Model (e.g., 5xFAD, 6-OHDA) B Administer Angoroside C (e.g., Oral Gavage) A->B C Behavioral Tests (Cognitive/Motor) B->C D Post-mortem Analysis (Histology, Biochemistry) C->D

References

Application

Investigating the In Vivo Anti-inflammatory Effects of Angoroside C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Angoroside C, a phenylpropanoid glycoside primarily isolated from Scrophularia ningpoensis, has garnered significant interest for its potential...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoroside C, a phenylpropanoid glycoside primarily isolated from Scrophularia ningpoensis, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for investigating the in vivo anti-inflammatory activity of Angoroside C. The methodologies described are based on established and widely used animal models of inflammation. The primary mechanism of action for Angoroside C's anti-inflammatory effects is believed to be through the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the pro-inflammatory NF-κB signaling pathway.

Data Presentation

While specific quantitative data for Angoroside C in the following in vivo models is not extensively available in the public domain, the following tables illustrate the expected format for presenting such data. These tables are populated with hypothetical data for illustrative purposes.

Table 1: Effect of Angoroside C on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)Edema Inhibition (%)
Control (Vehicle)-1.8 ± 0.2-
Angoroside C251.4 ± 0.1522.2
Angoroside C501.1 ± 0.138.9
Angoroside C1000.8 ± 0.08 55.6
Indomethacin (Positive Control)100.7 ± 0.0561.1
*p < 0.05, **p < 0.01 compared to the control group.

Table 2: Effect of Angoroside C on LPS-Induced Pro-inflammatory Cytokine Levels in Mouse Lung Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg protein) (Mean ± SD)IL-6 (pg/mg protein) (Mean ± SD)
Control (Vehicle)-25 ± 515 ± 4
LPS + Vehicle-250 ± 30180 ± 25
LPS + Angoroside C25180 ± 20130 ± 18
LPS + Angoroside C50120 ± 15 90 ± 12
LPS + Angoroside C10080 ± 10 60 ± 8
LPS + Dexamethasone570 ± 8 50 ± 6
*p < 0.05, **p < 0.01 compared to the LPS + Vehicle group.

Table 3: Effect of Angoroside C on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg)Number of Writhings (Mean ± SD)Inhibition (%)
Control (Vehicle)-45 ± 5-
Angoroside C2532 ± 428.9
Angoroside C5023 ± 3 48.9
Angoroside C10015 ± 266.7
Aspirin (Positive Control)10012 ± 2**73.3
p < 0.05, **p < 0.01 compared to the control group.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • Angoroside C

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

Protocol:

  • Fast the rats overnight with free access to water.

  • Divide the animals into a control group, Angoroside C treatment groups (e.g., 25, 50, 100 mg/kg), and a positive control group (Indomethacin, 10 mg/kg).

  • Administer the vehicle, Angoroside C, or Indomethacin orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the edema volume by subtracting the initial paw volume from the paw volume at each time point.

  • Calculate the percentage of edema inhibition for each treated group relative to the control group.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is used to study acute inflammation in the lungs.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Angoroside C

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Divide the mice into a control group, an LPS + vehicle group, LPS + Angoroside C treatment groups, and an LPS + Dexamethasone group.

  • Administer vehicle, Angoroside C, or Dexamethasone (p.o. or i.p.) 1 hour before LPS administration.

  • Anesthetize the mice and instill LPS (e.g., 5 mg/kg) intranasally or intratracheally.

  • After a set time (e.g., 6 hours), euthanize the mice.

  • Perfuse the lungs with saline and collect the lung tissue.

  • Homogenize the lung tissue and centrifuge to obtain the supernatant.

  • Measure the protein concentration in the supernatant.

  • Determine the levels of TNF-α and IL-6 in the lung homogenate using ELISA kits.

Acetic Acid-Induced Writhing Test in Mice

This model is used to assess peripheral analgesic and anti-inflammatory activity.

Materials:

  • Male ICR mice (20-25 g)

  • Angoroside C

  • Acetic acid (0.6% v/v in saline)

  • Vehicle

  • Aspirin (positive control)

Protocol:

  • Fast the mice for 2 hours before the experiment.

  • Divide the animals into a control group, Angoroside C treatment groups, and a positive control group.

  • Administer the vehicle, Angoroside C, or Aspirin (p.o. or i.p.) 30 minutes before the acetic acid injection.

  • Inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each treated group compared to the control group.

Signaling Pathways and Visualizations

Angoroside C Anti-inflammatory Signaling Pathway

Angoroside C is reported to exert its anti-inflammatory effects primarily through the activation of AMP-activated protein kinase (AMPK). Activated AMPK can then inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. By inhibiting NF-κB, Angoroside C reduces the production of these inflammatory mediators.

AngorosideC_Pathway AngorosideC Angoroside C AMPK AMPK AngorosideC->AMPK Activates NFkB_Inhibition Inhibition of IκBα phosphorylation AMPK->NFkB_Inhibition Promotes NFkB NF-κB NFkB_Inhibition->NFkB Prevents nuclear translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->ProInflammatory_Genes Induces transcription of Inflammation Inflammation ProInflammatory_Genes->Inflammation Leads to

Caption: Angoroside C anti-inflammatory signaling pathway.

Experimental Workflow for Carrageenan-Induced Paw Edema

The following diagram illustrates the workflow for the carrageenan-induced paw edema experiment.

Edema_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Animal_Acclimatization Animal Acclimatization (Rats) Grouping Grouping of Animals Animal_Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Dosing Oral/IP Administration (Vehicle, Angoroside C, Indomethacin) Fasting->Dosing Paw_Measurement_Initial Initial Paw Volume Measurement Dosing->Paw_Measurement_Initial Carrageenan_Injection Carrageenan Injection (Sub-plantar) Paw_Measurement_Initial->Carrageenan_Injection Paw_Measurement_Post Paw Volume Measurement (1-5 hours post-injection) Carrageenan_Injection->Paw_Measurement_Post Data_Analysis Data Analysis (Edema volume, % Inhibition) Paw_Measurement_Post->Data_Analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Logical Relationship of Angoroside C's Mechanism

This diagram shows the logical flow from Angoroside C administration to the reduction of inflammation.

Logical_Flow Start Angoroside C Administration Mechanism AMPK Activation Start->Mechanism Downstream NF-κB Inhibition Mechanism->Downstream Effect Reduced Pro-inflammatory Cytokine Production Downstream->Effect Outcome Anti-inflammatory Effect Effect->Outcome

Caption: Logical flow of Angoroside C's anti-inflammatory action.

Method

Application Notes and Protocols for Determining Angoroside C Bioactivity using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Introduction Angoroside C is a phenylethanoid glycoside with demonstrated potential across several areas of pharmacological interest. As a naturally occurri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoroside C is a phenylethanoid glycoside with demonstrated potential across several areas of pharmacological interest. As a naturally occurring compound, it has attracted attention for its anti-inflammatory, antioxidant, and neuroprotective properties. This document provides detailed application notes and protocols for a suite of cell-based assays to enable researchers to investigate and quantify the bioactivity of Angoroside C. The following sections offer step-by-step methodologies for assessing its effects on cell viability, inflammation, oxidative stress, and key signaling pathways.

Data Presentation

The following tables summarize the dose-dependent effects of Angoroside C in various cell-based assays. Note: The following data is presented as an illustrative example of how to structure quantitative results. Actual values should be determined experimentally.

Table 1: Cytotoxicity of Angoroside C

Cell LineAssayTime Point (h)IC₅₀ (µM)
RAW 264.7MTT24> 100
HepG2MTT24> 100
PC12MTT24> 100
A549MTT4885.3
HCT116MTT4892.1

Table 2: Anti-inflammatory Activity of Angoroside C

Cell LineAssayParameter MeasuredIC₅₀ (µM)
RAW 264.7Griess AssayNitric Oxide (NO) Production45.2
RAW 264.7ELISATNF-α Secretion55.8
RAW 264.7ELISAIL-6 Secretion62.5

Table 3: Antioxidant and Neuroprotective Activity of Angoroside C

Cell LineAssayParameter MeasuredEC₅₀ (µM)
HepG2DCFH-DAIntracellular ROS38.7
PC12MTTCell Viability (H₂O₂ induced)42.1

Mandatory Visualizations

Experimental Workflows & Signaling Pathways

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Cells in Multi-well Plates pre_treat Pre-treat with Angoroside C prep_cells->pre_treat prep_angoroside Prepare Angoroside C Stock Solution prep_angoroside->pre_treat prep_reagents Prepare Assay Reagents viability Cell Viability Assay (MTT) prep_reagents->viability inflammation Inflammation Assays (Griess, ELISA) prep_reagents->inflammation ros ROS Assay (DCFH-DA) prep_reagents->ros western Western Blot (AMPK, NF-κB) prep_reagents->western induce Induce Cellular Stress (e.g., LPS, H₂O₂) pre_treat->induce induce->viability induce->inflammation induce->ros induce->western

General experimental workflow for assessing Angoroside C bioactivity.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->gene_expression angoroside Angoroside C angoroside->IKK Inhibits

Angoroside C inhibits the NF-κB signaling pathway.

AMPK_Pathway angoroside Angoroside C amp_atp ↑ AMP/ATP Ratio angoroside->amp_atp LKB1 LKB1 amp_atp->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates p_AMPK p-AMPK (Active) AMPK->p_AMPK catabolism ↑ Catabolic Pathways (e.g., Fatty Acid Oxidation) p_AMPK->catabolism anabolism ↓ Anabolic Pathways (e.g., Protein Synthesis) p_AMPK->anabolism

Angoroside C activates the AMPK signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Angoroside C

  • Cell lines (e.g., RAW 264.7, HepG2, PC12, A549, HCT116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Angoroside C in complete medium. Remove the existing medium from the wells and add 100 µL of the Angoroside C dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Angoroside C, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of Angoroside C that inhibits cell growth by 50%).

Anti-inflammatory Activity

Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured colorimetrically.

Materials:

  • Angoroside C

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of Angoroside C for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by Angoroside C. Calculate the IC₅₀ value.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.

Materials:

  • Angoroside C

  • RAW 264.7 macrophage cells

  • LPS

  • Commercially available ELISA kits for TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the Griess Assay protocol.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the plates to pellet any cells and collect the supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves coating the plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition by Angoroside C. Calculate the IC₅₀ values.

Cellular Antioxidant and Neuroprotective Activity

Principle: This assay measures the intracellular levels of reactive oxygen species (ROS). The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

  • Angoroside C

  • HepG2 cells (or other suitable cell line)

  • DCFH-DA dye

  • Hydrogen peroxide (H₂O₂) or other ROS inducer

  • Black 96-well plates with clear bottoms

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a black 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Dye Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Treatment: Wash the cells again with PBS to remove excess dye. Add serum-free medium containing various concentrations of Angoroside C and incubate for 1 hour.

  • ROS Induction: Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells and incubate for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Calculate the percentage of ROS scavenging activity of Angoroside C compared to the control (cells treated with H₂O₂ only). Determine the EC₅₀ value (the concentration of Angoroside C that scavenges 50% of intracellular ROS).

Principle: This assay evaluates the ability of Angoroside C to protect neuronal cells from oxidative stress-induced cell death, a common model for neurodegenerative diseases. Cell viability is assessed using the MTT assay.

Materials:

  • Angoroside C

  • PC12 cells (or other neuronal cell line like SH-SY5Y)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • MTT assay reagents (as described in Protocol 1)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at an appropriate density and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of Angoroside C for 2-4 hours.

  • Induction of Neurotoxicity: Induce oxidative stress and cell death by adding H₂O₂ (e.g., 200 µM) or 6-OHDA to the wells. Incubate for 24 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in Protocol 1 to determine cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by Angoroside C by comparing the viability of cells treated with Angoroside C and the neurotoxin to those treated with the neurotoxin alone. Determine the EC₅₀ value.

Investigation of Signaling Pathways

Principle: Western blotting is used to detect the phosphorylation status of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK is indicated by an increase in the phosphorylation of its α-subunit at Threonine 172.

Materials:

  • Angoroside C

  • Appropriate cell line (e.g., HepG2, C2C12)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Protocol:

  • Cell Treatment: Treat cells with Angoroside C at various concentrations and for different time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated AMPK levels to total AMPK levels to determine the extent of activation.

Principle: Inhibition of the NF-κB pathway can be assessed by measuring the degradation of its inhibitor, IκBα. In response to pro-inflammatory stimuli, IκBα is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus. Angoroside C's inhibitory effect would be observed as a prevention of IκBα degradation.

Materials:

  • Same as for AMPK Western Blot, with the following primary antibodies: anti-IκBα and a loading control (e.g., anti-β-actin).

Protocol:

  • Cell Treatment: Pre-treat RAW 264.7 cells with Angoroside C for 1 hour, then stimulate with LPS for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Western Blot Procedure: Follow the Western blot protocol as described for AMPK activation (steps 2-10).

  • Analysis: Analyze the band intensities for IκBα at different time points. A decrease in the IκBα band in the LPS-treated group indicates its degradation. An attenuation of this decrease in the Angoroside C pre-treated groups indicates inhibition of the NF-κB pathway.

Application

Angoroside C: A Potential Therapeutic Agent in the Study of Ventricular Remodeling

For Researchers, Scientists, and Drug Development Professionals Application Notes Ventricular remodeling, a complex process involving alterations in the size, shape, and function of the heart, is a final common pathway f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ventricular remodeling, a complex process involving alterations in the size, shape, and function of the heart, is a final common pathway for a variety of cardiovascular diseases leading to heart failure. This process is characterized by key pathological changes including cardiac hypertrophy, fibrosis, and inflammation. Emerging evidence suggests the potential therapeutic application of natural compounds in mitigating these detrimental changes. Angoroside C, a phenylethanoid glycoside, has been identified for its potential in preventing ventricular remodeling. These application notes provide a framework for utilizing Angoroside C as a research tool to investigate the mechanisms of ventricular remodeling and explore its therapeutic potential.

The primary mechanism of action for Angoroside C in the context of ventricular remodeling is hypothesized to be its anti-inflammatory and anti-fibrotic properties. A key signaling pathway implicated in cardiac fibrosis is the Transforming Growth Factor-β1 (TGF-β1)/Smad pathway.[1] TGF-β1 is a potent cytokine that stimulates the differentiation of cardiac fibroblasts into myofibroblasts, leading to excessive deposition of extracellular matrix (ECM) proteins and subsequent tissue stiffening and dysfunction.[2][3] It is proposed that Angoroside C may exert its cardioprotective effects by inhibiting the activation of this pathway.

Key Applications:

  • In vivo studies: Investigating the effect of Angoroside C on pressure overload-induced or agonist-induced cardiac hypertrophy and fibrosis in animal models.

  • In vitro studies: Elucidating the molecular mechanisms of Angoroside C's action on isolated cardiac cells, such as cardiomyocytes and cardiac fibroblasts.

  • Drug discovery: Utilizing Angoroside C as a lead compound for the development of novel anti-remodeling therapies.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures for studying ventricular remodeling and can be adapted for the specific investigation of Angoroside C.

In Vivo Model: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure in mice to induce pressure overload, leading to cardiac hypertrophy and subsequent heart failure.[4]

Protocol:

  • Animal Preparation: 8-10 week old male C57BL/6 mice are anesthetized with isoflurane (2-3% for induction, 1-1.5% for maintenance).

  • Surgical Procedure:

    • A midline cervical incision is made to expose the trachea, and the mouse is intubated and connected to a small animal ventilator.

    • A thoracotomy is performed at the second intercostal space to expose the aortic arch.

    • A 7-0 silk suture is passed under the transverse aorta between the innominate and left common carotid arteries.

    • A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.

    • The needle is then quickly removed, creating a constriction of the aorta.

    • The chest and skin are closed in layers.

    • Sham-operated animals undergo the same procedure without the aortic constriction.

  • Angoroside C Administration: Angoroside C can be administered via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 10-50 mg/kg/day) starting from one day post-surgery for a duration of 4-8 weeks. A vehicle control group should be included.

  • Assessment of Ventricular Remodeling:

    • Echocardiography: Performed at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimension at end-diastole (LVIDd), and left ventricular posterior wall thickness (LVPWT)).

    • Histological Analysis: Hearts are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess cardiomyocyte cross-sectional area and Masson's trichrome or Picrosirius Red to quantify collagen deposition (fibrosis).

    • Molecular Analysis: Cardiac tissue is used for Western blotting or qPCR to measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) and fibrotic markers (e.g., Collagen I, Collagen III, α-SMA, CTGF).[5]

In Vitro Model: Angiotensin II-Induced Cardiomyocyte Hypertrophy

This model is used to study the direct effects of Angoroside C on cardiomyocyte hypertrophy.

Protocol:

  • Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured. H9c2, a rat cardiac myoblast cell line, can also be used.

  • Induction of Hypertrophy: Cells are serum-starved for 24 hours and then stimulated with Angiotensin II (Ang II, e.g., 1 µM) for 24-48 hours to induce a hypertrophic response.[6]

  • Angoroside C Treatment: Cells are pre-treated with various concentrations of Angoroside C (e.g., 1-100 µM) for 1-2 hours before the addition of Ang II.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Cells are fixed and stained with α-actinin or phalloidin, and the cell surface area is measured using imaging software.[7]

    • Protein Synthesis: Assessed by [3H]-leucine incorporation assay.

    • Gene Expression: qPCR analysis of hypertrophic markers (ANP, BNP).

In Vitro Model: TGF-β1-Induced Cardiac Fibroblast Activation

This model investigates the anti-fibrotic effects of Angoroside C on cardiac fibroblasts.

Protocol:

  • Cell Culture: Primary adult rat cardiac fibroblasts are isolated and cultured.

  • Induction of Myofibroblast Differentiation: Cells are stimulated with TGF-β1 (e.g., 10 ng/mL) for 24-48 hours to induce differentiation into myofibroblasts.[1]

  • Angoroside C Treatment: Cells are treated with Angoroside C at various concentrations prior to or concurrently with TGF-β1 stimulation.

  • Assessment of Fibroblast Activation:

    • Protein Expression: Western blot analysis for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and ECM proteins like Collagen I and Fibronectin.[8]

    • Gene Expression: qPCR for fibrotic markers.

    • Collagen Production: Assessed by Sirius Red collagen assay.

    • Cell Migration: Evaluated using a wound-healing or Transwell migration assay.[5]

Data Presentation

Table 1: Hypothetical In Vivo Effects of Angoroside C on TAC-Induced Ventricular Remodeling

ParameterShamTAC + VehicleTAC + Angoroside C (20 mg/kg)
Echocardiography
LVEF (%)55 ± 535 ± 648 ± 5
FS (%)28 ± 318 ± 425 ± 3
LVIDd (mm)3.8 ± 0.25.2 ± 0.34.5 ± 0.3
LVPWT;d (mm)0.8 ± 0.11.2 ± 0.11.0 ± 0.1
Histology
Cardiomyocyte CSA (µm²)250 ± 20450 ± 30320 ± 25
Fibrosis (%)2 ± 0.515 ± 27 ± 1.5
Gene Expression (Fold Change)
ANP1.05.2 ± 0.62.5 ± 0.4
BNP1.06.8 ± 0.73.1 ± 0.5
Collagen I1.04.5 ± 0.52.1 ± 0.3*

*Data are presented as mean ± SD. *p < 0.05 vs. TAC + Vehicle. CSA: Cross-Sectional Area.

Table 2: Hypothetical In Vitro Effects of Angoroside C

ParameterControlStimulantStimulant + Angoroside C (10 µM)
Cardiomyocyte Hypertrophy (Ang II)
Cell Surface Area (% of Control)100180 ± 15125 ± 10
ANP mRNA (Fold Change)1.04.8 ± 0.52.2 ± 0.3
Cardiac Fibroblast Activation (TGF-β1)
α-SMA Protein (Fold Change)1.05.5 ± 0.62.5 ± 0.4
Collagen I Protein (Fold Change)1.04.2 ± 0.41.8 ± 0.2

*Data are presented as mean ± SD. *p < 0.05 vs. Stimulant.

Visualizations

Angoroside_C_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Pathological Outcomes AngII Angiotensin II AT1R AT1R AngII->AT1R TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR PLC PLC AT1R->PLC Activates Smad23 p-Smad2/3 TGFBR->Smad23 Phosphorylates hypertrophy Cardiomyocyte Hypertrophy PLC->hypertrophy Leads to Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex nucleus Nucleus Smad_complex->nucleus Translocates to fibrosis Fibroblast Activation ECM Deposition (Fibrosis) nucleus->fibrosis Promotes Gene Transcription AngorosideC Angoroside C AngorosideC->TGFBR Inhibits? AngorosideC->Smad23 Inhibits? Experimental_Workflow cluster_vivo In Vivo: TAC Model cluster_vitro In Vitro Models TAC_surgery TAC Surgery (or Sham) Treatment_vivo Angoroside C (or Vehicle) TAC_surgery->Treatment_vivo Echo_vivo Echocardiography Treatment_vivo->Echo_vivo Harvest Heart Harvest Echo_vivo->Harvest Histo_vivo Histology (H&E, Masson's) Harvest->Histo_vivo Mol_vivo Molecular Analysis (qPCR, Western Blot) Harvest->Mol_vivo Cell_culture Cell Culture (NRVMs or Fibroblasts) Pretreatment Angoroside C Pre-treatment Cell_culture->Pretreatment Stimulation Stimulation (Ang II or TGF-β1) Pretreatment->Stimulation Analysis_vitro Endpoint Analysis Stimulation->Analysis_vitro Hypertrophy_analysis Hypertrophy Assessment (Cell size, qPCR) Analysis_vitro->Hypertrophy_analysis Fibrosis_analysis Fibrosis Assessment (Western Blot, qPCR, Migration) Analysis_vitro->Fibrosis_analysis

References

Method

Application Notes and Protocols: Assessment of the Antioxidant Activity of Angoroside C

For Researchers, Scientists, and Drug Development Professionals Introduction Angoroside C is a phenylethanoid glycoside that has garnered interest for its potential therapeutic properties, including its antioxidant activ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoroside C is a phenylethanoid glycoside that has garnered interest for its potential therapeutic properties, including its antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals and modulating cellular antioxidant defense systems. These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant potential of Angoroside C using a variety of in vitro and cell-based assays. The methodologies described herein are fundamental for characterizing its mechanism of action and evaluating its potential as a therapeutic agent.

General Experimental Workflow

A systematic approach is recommended to comprehensively evaluate the antioxidant activity of Angoroside C. This typically begins with chemical-based assays to determine its intrinsic radical scavenging and reducing capabilities, followed by more biologically relevant cell-based assays to assess its efficacy in a physiological context.

G cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays DPPH DPPH Radical Scavenging Assay CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA Progress to Cellular Models ABTS ABTS Radical Cation Decolorization Assay ABTS->CAA FRAP Ferric Reducing Antioxidant Power Assay FRAP->CAA Enzymes Endogenous Antioxidant Enzyme Activity CAA->Enzymes Signaling Signaling Pathway Analysis (e.g., Nrf2) Enzymes->Signaling

Caption: General workflow for assessing the antioxidant activity of Angoroside C.

Part 1: In Vitro Chemical Assays

These assays provide a rapid and cost-effective initial screening of the antioxidant capacity of Angoroside C by measuring its ability to scavenge synthetic radicals or reduce metal ions.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] This neutralization of the DPPH radical results in a color change from violet to yellow, which is measured spectrophotometrically.[1][2] The degree of discoloration indicates the scavenging potential of the test compound.[1]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.[1] Store this solution in an amber bottle at 4°C.

    • Angoroside C Samples: Prepare a stock solution of Angoroside C in methanol and create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Standard: Prepare a series of dilutions of a standard antioxidant such as Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of Angoroside C or standard to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.[2]

    • Methanol is used as a blank.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      • % Inhibition = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate.[4] In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.[5]

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][4] Dilute the resulting ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of Angoroside C or a standard (e.g., Trolox) at various concentrations to the wells.

    • Add 180 µL of the ABTS•+ working solution to each well.[1]

    • Incubate at room temperature for 6 minutes.[6]

    • Measure the absorbance at 734 nm.[1]

  • Calculation:

    • The percentage of inhibition is calculated using the same formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[7] The reaction is carried out under acidic conditions (pH 3.6).[8]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in deionized water.[1]

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[1] Warm this solution to 37°C before use.[1]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of Angoroside C, standard (e.g., FeSO₄ or Trolox), or blank to the wells.[1]

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.[1]

    • Incubate at 37°C for 4-30 minutes.[1]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using a known concentration of FeSO₄.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents.

Illustrative In Vitro Antioxidant Activity Data for Angoroside C
AssayAngoroside C IC50 / ActivityStandard (Ascorbic Acid) IC50 / Activity
DPPH Scavenging 45.6 ± 3.2 µg/mL8.9 ± 0.7 µg/mL
ABTS Scavenging 32.1 ± 2.5 µg/mL5.4 ± 0.4 µg/mL
FRAP Value 850 ± 55 µM Fe(II)/mg1800 ± 90 µM Fe(II)/mg

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results for Angoroside C.

Part 2: Cell-Based Assays

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization.[9]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit intracellular ROS generation.[9] It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[10] Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10] The antioxidant capacity of the test compound is determined by its ability to reduce the fluorescence intensity.[9]

G cluster_0 Cellular Uptake cluster_1 Intracellular Conversion cluster_2 Oxidation by ROS cluster_3 Antioxidant Action DCFH_DA DCFH-DA (Cell-permeable) DCFH DCFH (Non-fluorescent) DCFH_DA->DCFH Esterases DCF DCF (Highly Fluorescent) DCFH->DCF ROS Angoroside_C Angoroside C ROS_scavenged ROS Scavenged Angoroside_C->ROS_scavenged Inhibits G cluster_0 Cytoplasm cluster_1 Nucleus AngorosideC Angoroside C Keap1_Nrf2 Keap1-Nrf2 Complex AngorosideC->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., SOD, GPx) ARE->Genes Activates Transcription

References

Application

Application Notes and Protocols for Angoroside C in Metabolic Syndrome and Diabetes Research

For Researchers, Scientists, and Drug Development Professionals Introduction Angoroside C, a phenylpropanoid glycoside, has emerged as a promising natural compound for research into metabolic syndrome and type 2 diabetes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoroside C, a phenylpropanoid glycoside, has emerged as a promising natural compound for research into metabolic syndrome and type 2 diabetes.[1] Preclinical studies suggest that Angoroside C alleviates key features of these conditions, primarily through its potent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] This document provides detailed application notes and experimental protocols for utilizing Angoroside C in relevant in vitro and in vivo models of metabolic disease.

In Vivo Efficacy of Angoroside C in a Type 2 Diabetes Model

Angoroside C has been shown to improve key metabolic parameters in db/db mice, a genetic model of obesity and type 2 diabetes. The compound is reported to reduce blood glucose and serum insulin levels, improve lipid profiles, and enhance insulin sensitivity.[3]

Data Presentation: Effects of Angoroside C in db/db Mice

The following tables provide a template for presenting quantitative data from in vivo studies investigating the effects of Angoroside C. Researchers should populate these tables with their own experimental data.

Table 1: Effect of Angoroside C on Metabolic Parameters in db/db Mice

Treatment GroupDosageFasting Blood Glucose (mg/dL)Serum Insulin (ng/mL)HOMA-IR
Vehicle Control-Insert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM
Angoroside CSpecify mg/kgInsert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM
Positive Control (e.g., Metformin)Specify mg/kgInsert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM

Table 2: Effect of Angoroside C on Serum Lipid Profile in db/db Mice

Treatment GroupDosageTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Vehicle Control-Insert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM
Angoroside CSpecify mg/kgInsert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM
Positive Control (e.g., Metformin)Specify mg/kgInsert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM
Experimental Protocol: In Vivo Study Using db/db Mice

This protocol outlines a typical study design to evaluate the efficacy of Angoroside C in a db/db mouse model.

Materials:

  • Male C57BL/KsJ-db/db mice (8-10 weeks old)

  • Angoroside C

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Metformin (positive control)

  • Glucometer and test strips

  • Insulin ELISA kit

  • Lipid profile assay kits

  • Gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-h light/dark cycle, 22±2°C, 50±10% humidity) with free access to standard chow and water.

  • Grouping: Randomly divide mice into three groups (n=8-10 per group): Vehicle control, Angoroside C-treated, and Metformin-treated.

  • Dosing: Administer Angoroside C (specify dosage, e.g., 50 mg/kg), Metformin (e.g., 150 mg/kg), or vehicle daily by oral gavage for a specified period (e.g., 8 weeks).

  • Monitoring: Monitor body weight and food/water intake weekly.

  • Blood Glucose Measurement: Measure fasting blood glucose levels weekly from tail vein blood after a 6-hour fast.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer a glucose solution (2 g/kg) orally. Collect blood samples at 0, 30, 60, 90, and 120 minutes for glucose measurement.

  • Sample Collection: At the end of the study, euthanize mice and collect blood via cardiac puncture. Separate serum for insulin and lipid profile analysis. Harvest liver and adipose tissue for further analysis (e.g., Western blotting, qPCR, histology).

Mechanism of Action: AMPK Activation

Angoroside C exerts its metabolic benefits primarily through the activation of AMPK. This can be assessed by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Data Presentation: AMPK Activation by Angoroside C

Table 3: Densitometric Analysis of AMPK and ACC Phosphorylation

TreatmentConcentrationp-AMPKα (Thr172) / Total AMPKα (Relative Density)p-ACC (Ser79) / Total ACC (Relative Density)
Vehicle Control-Insert Mean ± SEMInsert Mean ± SEM
Angoroside CSpecify µMInsert Mean ± SEMInsert Mean ± SEM
Positive Control (e.g., AICAR)Specify mMInsert Mean ± SEMInsert Mean ± SEM
Experimental Protocol: Western Blot for AMPK Activation

This protocol describes the detection of AMPK phosphorylation in liver tissue or cultured cells.

Materials:

  • Liver tissue or cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Homogenize liver tissue or lyse cells in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply ECL reagent. Visualize bands using a chemiluminescence imager.

  • Quantification: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.

AMPK_Activation_Workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Tissue Tissue Homogenization Quant Protein Quantification (BCA) Tissue->Quant Cells Cell Lysis Cells->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Transfer to PVDF SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation (p-AMPK, AMPK, p-ACC, ACC) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect Analysis Analysis Detect->Analysis Densitometry

Workflow for Western Blot analysis of AMPK activation.

In Vitro Models of Metabolic Syndrome

Hepatic Glucose Output in Insulin-Resistant Hepatocytes

Angoroside C can be evaluated for its ability to suppress hepatic glucose production, a key process dysregulated in type 2 diabetes.

Materials:

  • HepG2 cells

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • Insulin

  • Dexamethasone, IBMX (for induction)

  • Glucose assay kit

  • Angoroside C

Procedure:

  • Cell Culture: Culture HepG2 cells in high glucose DMEM with 10% FBS.

  • Inducing Insulin Resistance: To induce insulin resistance, treat confluent HepG2 cells with high insulin (e.g., 1 µM) and high glucose (e.g., 25 mM) for 24-48 hours.[4][5]

  • Angoroside C Treatment: Wash the insulin-resistant cells and incubate with serum-free, glucose-free DMEM containing glucagon (100 nM) and varying concentrations of Angoroside C for 6 hours.

  • Glucose Measurement: Collect the medium and measure the glucose concentration using a glucose oxidase-based assay kit.

  • Normalization: Normalize glucose output to the total protein content of the cells in each well.

Glucose Uptake in Adipocytes

The effect of Angoroside C on glucose uptake can be assessed in differentiated 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (high glucose)

  • Bovine Calf Serum (BCS) and Fetal Bovine Serum (FBS)

  • Insulin, Dexamethasone, IBMX (for differentiation cocktail)

  • 2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Angoroside C

Procedure:

  • Differentiation:

    • Grow 3T3-L1 preadipocytes to confluence in DMEM with 10% BCS.

    • Two days post-confluence, switch to differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin) for 2 days.

    • Switch to insulin medium (DMEM, 10% FBS, 10 µg/mL insulin) for 2 days.

    • Maintain in DMEM with 10% FBS for another 4-6 days until mature adipocytes are formed.[6][7]

  • Glucose Uptake Assay:

    • Serum-starve mature adipocytes for 3-4 hours.

    • Treat cells with Angoroside C at various concentrations for 30-60 minutes.

    • Add 2-Deoxy-D-[³H]-glucose (1 µCi/mL) and incubate for 10 minutes.

    • Wash cells with ice-cold PBS to stop uptake.

    • Lyse cells and measure radioactivity using a scintillation counter.

    • Normalize glucose uptake to total protein content.

Glucose_Uptake_Workflow cluster_cell_prep Cell Preparation cluster_assay Glucose Uptake Assay Differentiate Differentiate 3T3-L1 Preadipocytes Starve Serum Starve Mature Adipocytes Differentiate->Starve Treat Treat with Angoroside C Starve->Treat AddTracer Add Radiolabeled Glucose Treat->AddTracer StopUptake Wash with Cold PBS AddTracer->StopUptake Lyse Cell Lysis StopUptake->Lyse Measure Scintillation Counting Lyse->Measure Analysis Analysis Measure->Analysis Normalize to Protein

Workflow for 2-Deoxyglucose uptake assay in 3T3-L1 adipocytes.

Anti-inflammatory Effects of Angoroside C

Chronic low-grade inflammation is a key feature of metabolic syndrome. Angoroside C's therapeutic potential may also stem from its anti-inflammatory properties, potentially through the inhibition of the NLRP3 inflammasome, which is downstream of AMPK activation.

Data Presentation: Inflammatory Marker Expression

Table 4: Relative mRNA Expression of Inflammatory Markers in Adipose Tissue

Treatment GroupDosageTNF-α (Relative Expression)IL-6 (Relative Expression)MCP-1 (Relative Expression)
Vehicle Control-Insert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM
Angoroside CSpecify mg/kgInsert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM
Positive ControlSpecify mg/kgInsert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM
Experimental Protocol: qPCR for Inflammatory Markers

Materials:

  • Adipose tissue or liver tissue

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., TNF-α, IL-6, MCP-1, NLRP3, IL-1β) and a housekeeping gene (e.g., β-actin or GAPDH)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from tissue samples according to the kit manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.

  • qPCR: Perform real-time PCR using specific primers for the genes of interest.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Signaling Pathway Visualization

The therapeutic effects of Angoroside C in metabolic syndrome and diabetes are mediated by a complex signaling network. The primary pathway involves the activation of AMPK, which in turn modulates various downstream processes.

AngorosideC_Pathway cluster_cell Hepatocyte / Adipocyte cluster_outcomes Systemic Effects AngorosideC Angoroside C AMPK AMPK AngorosideC->AMPK Activates ACC ACC AMPK->ACC Inhibits (p) FattyAcidOx Fatty Acid Oxidation AMPK->FattyAcidOx Promotes NLRP3 NLRP3 Inflammasome AMPK->NLRP3 Inhibits GlucoseUptake Glucose Uptake (GLUT4) AMPK->GlucoseUptake Promotes Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Lipogenesis Lipogenesis ACC->Lipogenesis Inhibits ImprovedLipids Improved Lipid Profile FattyAcidOx->ImprovedLipids Lipogenesis->ImprovedLipids IL1b IL-1β NLRP3->IL1b Activates Inflammation Inflammation IL1b->Inflammation Promotes ReducedInflammation Reduced Systemic Inflammation Inflammation->ReducedInflammation ImprovedInsulin Improved Insulin Sensitivity GlucoseUptake->ImprovedInsulin ReducedGlucose Reduced Blood Glucose Gluconeogenesis->ReducedGlucose ImprovedInsulin->ReducedGlucose

Proposed signaling pathway of Angoroside C in metabolic regulation.

Conclusion

Angoroside C presents a compelling avenue for research in metabolic syndrome and diabetes due to its potent activation of AMPK and subsequent beneficial effects on glucose and lipid metabolism, as well as inflammation. The protocols and guidelines provided herein offer a framework for researchers to systematically investigate the therapeutic potential of Angoroside C in preclinical models. Careful and standardized experimental procedures are crucial for obtaining reliable and reproducible data to further elucidate the mechanisms of action and potential clinical applications of this promising natural compound.

References

Technical Notes & Optimization

Troubleshooting

Angoroside C Large-Scale Isolation: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered dur...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the large-scale isolation of Angoroside C.

Frequently Asked Questions (FAQs)

Q1: What is Angoroside C and what is its primary source?

A1: Angoroside C is a phenylpropanoid glycoside, a natural bioactive compound.[1][2] It is most commonly isolated from the dried roots of Scrophularia ningpoensis Hemsl.[1][3] The compound is noted for its potential therapeutic applications, including anti-inflammatory and cardiovascular protective effects.[3]

Q2: What are the main challenges in the large-scale isolation of Angoroside C?

A2: The primary challenges include:

  • Low Yield: Achieving high recovery from the initial plant material can be difficult.

  • Complex Separation: Angoroside C is often present with other structurally similar compounds, such as harpagoside, which complicates the purification process.[4][5]

  • Compound Stability: Phenylpropanoid glycosides can be sensitive to factors like pH, temperature, and oxygen, which may lead to degradation during extraction and purification.[6]

  • Pigment and Impurity Removal: Crude extracts contain numerous pigments and other impurities that must be effectively removed.

  • Scalability: Transitioning from a lab-scale method to a large-scale industrial process presents logistical and technical hurdles.

Q3: Which analytical techniques are suitable for identifying and quantifying Angoroside C?

A3: High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) detection or mass spectrometry (MS), is a standard method for the analysis and quantification of Angoroside C.[3][7] Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has also been used for sensitive determination in biological samples.[1]

Troubleshooting Guide

Issue 1: Low Yield of Angoroside C in Crude Extract

Q: My initial extraction from Scrophularia ningpoensis has a very low yield of Angoroside C. How can I improve it?

A: Low extraction yield is a common issue. Several factors in your extraction protocol could be suboptimal. Consider the following solutions:

  • Optimize Extraction Solvent: The choice of solvent is critical. For Angoroside C, a 37.5% ethanol-water solution has been identified as optimal for Infrared-Assisted Extraction (IRAE).[7] The extraction efficiency increases with the ethanol ratio up to this point and then decreases.[7]

  • Adjust Solid-to-Liquid Ratio: A ratio of 1:25 (g/mL) has been shown to be effective.[7][8] Using too little solvent may result in incomplete extraction.

  • Refine Extraction Method and Duration: While conventional methods like maceration can be used, advanced techniques can significantly improve yield and reduce extraction time.[9]

    • Infrared-Assisted Extraction (IRAE): An illumination time of 10 minutes has been reported as optimal.[7][8]

    • Ultrasonic-Assisted Extraction (UAE): This method can also provide high extraction yields.[7]

  • Check Plant Material Quality: The concentration of Angoroside C can vary depending on the source, age, and storage conditions of the plant material. Ensure you are using high-quality, properly identified Scrophularia ningpoensis roots.

Issue 2: Poor Separation and Purity after Column Chromatography

Q: I am struggling to separate Angoroside C from Harpagoside and other impurities using conventional silica gel chromatography. What can I do?

A: Co-elution of structurally similar compounds is a significant challenge. Conventional column chromatography may not provide sufficient resolution for large-scale purification.

  • Employ Advanced Chromatographic Techniques: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective liquid-liquid partition chromatography technique for this specific separation.[4][5] It avoids irreversible adsorption onto a solid support and can handle larger sample loads. High-Performance Centrifugal Partition Chromatography (HPCPC) is another powerful liquid-liquid method with similar advantages.[10]

  • Optimize the HSCCC Solvent System: The selection of the two-phase solvent system is the most critical parameter in HSCCC. For the simultaneous separation of Angoroside C and harpagoside, a system composed of chloroform/n-butanol/methanol/water (4:1:3:2, v/v/v/v) has been proven successful.[5] The ideal system provides an appropriate partition coefficient (K) for the target compounds.

  • Consider Orthogonal Chromatography: If impurities persist, consider using an orthogonal separation method. For example, after an initial separation based on polarity with reversed-phase LC, a subsequent separation could be based on a different mechanism, like normal phase or ion-exchange chromatography, to remove remaining impurities.[11]

Issue 3: Potential Degradation of Angoroside C During Processing

Q: I suspect my Angoroside C is degrading during the isolation process. How can I prevent this?

A: As a glycoside, Angoroside C can be susceptible to degradation from heat, oxygen, and extreme pH.

  • Control Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal. Studies on other natural glycosides show that stability decreases as temperature increases.[6]

  • Limit Oxygen Exposure: The unsaturated structure of related compounds makes them susceptible to oxidation.[6] Processing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation, especially during long-term storage of extracts or purified compounds.

  • Maintain a Neutral pH: Avoid strongly acidic or basic conditions during extraction and purification, as they can hydrolyze the glycosidic bonds.

Quantitative Data from Literature

The following tables summarize key quantitative parameters reported in the literature for the extraction and purification of Angoroside C.

Table 1: Optimized Infrared-Assisted Extraction (IRAE) Parameters

Parameter Optimal Value Source
Extraction Solvent 37.5% Ethanol [7][8]
Solid/Liquid Ratio 1:25 (g/mL) [7][8]
Illumination Time 10 minutes [7][8]

| Lamp Distance | 3 cm |[7] |

Table 2: HSCCC Purification Performance

Parameter Reported Value Source
Starting Material 200 mg Crude Extract [5]
Yield of Angoroside C 31 mg [5]
Purity of Angoroside C > 98.5% [5]
Solvent System Chloroform:n-butanol:methanol:water (4:1:3:2, v/v/v/v) [5]

| Instrument Column | 280-mL HSCCC |[5] |

Detailed Experimental Protocol

Preparative Isolation of Angoroside C via HSCCC

This protocol is adapted from the methodology described by Tian et al., 2012.[5]

1. Preparation of Crude Extract:

  • Source Material: Dried roots of Scrophularia ningpoensis.

  • Grind the dried roots into a fine powder.

  • Extract the powder using an optimized method, such as IRAE with 37.5% ethanol.[7]

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

2. HSCCC Solvent System Preparation:

  • Prepare a two-phase solvent system by mixing chloroform, n-butanol, methanol, and water in a volume ratio of 4:1:3:2 .

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • Degas both the upper (aqueous) phase and the lower (organic) phase by sonication before use.

3. HSCCC Instrument Setup and Operation:

  • Stationary Phase Filling: Fill the entire HSCCC column with the upper phase (stationary phase).

  • Rotation: Set the apparatus to rotate at the desired speed (e.g., 800-900 rpm).

  • Mobile Phase Pumping: Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

  • Equilibration: Continue pumping the mobile phase until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the column outlet.

4. Sample Injection and Fraction Collection:

  • Dissolve the crude extract (e.g., 200 mg) in a small volume of the biphasic solvent system (e.g., equal parts of upper and lower phase).

  • Inject the sample solution into the column through the injection valve.

  • Begin collecting fractions of the effluent immediately after sample injection using a fraction collector.

5. Analysis and Purification:

  • Monitor the collected fractions using HPLC to identify those containing Angoroside C.

  • Pool the fractions containing high-purity Angoroside C.

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified Angoroside C.

  • Confirm the purity of the final product using HPLC analysis (>98.5%).[5]

Visualizations

AngorosideC_Isolation_Workflow raw_material Dried Scrophularia ningpoensis Roots extraction Optimized Extraction (e.g., IRAE) raw_material->extraction Grind filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract hsccc HSCCC Purification crude_extract->hsccc Inject Sample fraction_collection Fraction Collection & HPLC Analysis hsccc->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_product Purified Angoroside C (>98.5% Purity) pooling->final_product Evaporate Solvent

Caption: General workflow for the large-scale isolation of Angoroside C.

Troubleshooting_Low_Yield start Problem: Low Angoroside C Yield check_solvent Is the extraction solvent optimized (e.g., 37.5% EtOH)? start->check_solvent check_ratio Is the solid:liquid ratio correct (e.g., 1:25)? check_solvent->check_ratio Yes solution_solvent Solution: Adjust solvent to optimal concentration. check_solvent->solution_solvent No check_method Is the extraction method efficient (e.g., IRAE/UAE)? check_ratio->check_method Yes solution_ratio Solution: Adjust sample mass or solvent volume. check_ratio->solution_ratio No check_material Is the plant material of high quality? check_method->check_material Yes solution_method Solution: Switch to an enhanced method (IRAE/UAE) and optimize time. check_method->solution_method No solution_material Solution: Source new, high-quality raw material. check_material->solution_material No

Caption: Decision tree for troubleshooting low extraction yields.

References

Optimization

Addressing stability issues of Angoroside C in experimental solutions

Welcome to the Technical Support Center for Angoroside C. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during experiments w...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Angoroside C. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during experiments with Angoroside C. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Angoroside C?

A1: Angoroside C, like other phenylethanoid glycosides, is generally soluble in polar organic solvents and water.[1] For cell culture experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution is then further diluted in your aqueous experimental medium (e.g., cell culture media, buffer) to the final working concentration.

Q2: How should I store my Angoroside C stock solution?

A2: To ensure the stability of your Angoroside C stock solution (in DMSO), it is recommended to prepare single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can contribute to degradation. Protect the stock solution from light.

Q3: How stable is Angoroside C in aqueous solutions and cell culture media?

A3: Phenylethanoid glycosides, the class of compounds Angoroside C belongs to, are known to be unstable in aqueous solutions, with stability being influenced by factors such as pH, temperature, and light exposure.[2] Studies on related phenylethanoid glycosides have shown that degradation follows first-order kinetics.[2] It is advisable to prepare fresh working solutions in your aqueous medium immediately before each experiment and avoid long-term storage of diluted aqueous solutions. In cell culture media, degradation can occur, and it is recommended to consider the timing of your experimental readouts relative to the addition of the compound.[3]

Q4: I'm observing precipitation when I dilute my Angoroside C stock solution into my aqueous buffer. What should I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue for compounds with limited water solubility. Please refer to the Troubleshooting Guide: Precipitation Issues below for detailed solutions.

Q5: What are the expected degradation products of Angoroside C?

A5: The degradation of phenylethanoid glycosides can involve hydrolysis of the glycosidic bonds and ester linkages. For instance, the degradation of the related compound acteoside has been shown to yield verbascoside, caffeic acid, and isoacteoside.[2] Similarly, salidroside can hydrolyze to tyrosol.[2] In vivo, Angoroside C can be metabolized to ferulic acid.[4][5]

Troubleshooting Guides

Issue 1: Precipitation of Angoroside C in Aqueous Solutions

Symptom: Immediate or gradual formation of a precipitate when diluting the DMSO stock solution of Angoroside C into an aqueous medium (e.g., PBS, cell culture media).

Potential Causes & Solutions:

CauseSolution
Concentration Exceeds Solubility Limit Decrease the final working concentration of Angoroside C in your aqueous solution.
Rapid Change in Solvent Polarity Add the Angoroside C stock solution dropwise to the aqueous solution while vortexing or stirring to ensure rapid and even dispersion.
Low Temperature of Aqueous Medium Warm the aqueous medium to 37°C before adding the Angoroside C stock solution to improve solubility.
Supersaturated Solution Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions.
Issue 2: Inconsistent Experimental Results or Loss of Biological Activity

Symptom: High variability between replicates or a decrease in the expected biological effect of Angoroside C over time.

Potential Causes & Solutions:

CauseSolution
Degradation in Aqueous Solution Prepare fresh working solutions for each experiment. Minimize the incubation time in aqueous solutions when possible. Consider the degradation kinetics when designing your experiments.
Photodegradation Protect all solutions containing Angoroside C from light by using amber vials or wrapping containers in aluminum foil.
pH-Dependent Degradation Be aware that the stability of phenylethanoid glycosides is pH-dependent, with degradation rates increasing at higher pH values.[2] Maintain a consistent and appropriate pH for your experimental buffer.
Improper Stock Solution Storage Aliquot your DMSO stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data on Stability of Related Phenylethanoid Glycosides

Table 1: Effect of Temperature on the Degradation of Acteoside and Salidroside in an Osmanthus fragrans Flower Extract (pH 7.0, in the dark) [2]

Temperature (°C)Acteoside k (x 10⁻³ day⁻¹)Acteoside t₁/₂ (days)Salidroside k (x 10⁻³ day⁻¹)Salidroside t₁/₂ (days)
44.3161.23.9177.7
2011.261.98.779.7
3737.118.715.644.4
5089.27.821.332.5
80203.43.433.320.8

Table 2: Effect of pH on the Degradation of Acteoside and Salidroside in an Osmanthus fragrans Flower Extract (20°C, in the dark) [2]

pHActeoside k (x 10⁻³ day⁻¹)Acteoside t₁/₂ (days)Salidroside k (x 10⁻³ day⁻¹)Salidroside t₁/₂ (days)
5.07.987.76.5106.6
6.09.870.77.888.8
7.011.261.98.779.7
8.025.627.112.455.9
9.0187.33.725.127.6

Table 3: Effect of Light on the Degradation of Acteoside and Salidroside in an Osmanthus fragrans Flower Extract (pH 7.0, 20°C) [2]

ConditionActeoside k (x 10⁻³ day⁻¹)Acteoside t₁/₂ (days)Salidroside k (x 10⁻³ day⁻¹)Salidroside t₁/₂ (days)
In the dark11.261.98.779.7
Light exposure15.843.910.168.6

Experimental Protocols

Protocol 1: Preparation of Angoroside C Stock Solution
  • Weighing: Accurately weigh the desired amount of Angoroside C powder using a calibrated analytical balance.

  • Dissolving: Add the appropriate volume of high-purity DMSO to the Angoroside C powder to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously until the Angoroside C is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) vials. Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for Phenylethanoid Glycosides (General Protocol)

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the degradation of Angoroside C. Method optimization will be required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used to separate the parent compound from its degradation products. A common mobile phase consists of:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Program: A starting point could be a linear gradient from 5% B to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength appropriate for Angoroside C (e.g., determined by UV scan).

  • Forced Degradation (Stress) Studies: To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a solution of Angoroside C.[6][7][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

    • Acid Hydrolysis: Incubate Angoroside C solution in 0.1 N HCl at 60-80°C.

    • Base Hydrolysis: Incubate Angoroside C solution in 0.1 N NaOH at 60-80°C.

    • Oxidative Degradation: Treat Angoroside C solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose a solid sample of Angoroside C to dry heat (e.g., 80°C).

    • Photodegradation: Expose an Angoroside C solution to a light source that provides both UV and visible light.[6]

  • Sample Analysis:

    • Inject the stressed samples into the HPLC system.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent Angoroside C peak and from each other.

Visualizations

Angoroside C Stability Troubleshooting Workflow

G start Stability Issue Encountered (e.g., precipitation, loss of activity) check_stock Check Stock Solution: - Properly stored? - Repeated freeze-thaw? start->check_stock check_dilution Review Dilution Protocol: - Concentration too high? - Rapid mixing? start->check_dilution check_media Evaluate Experimental Medium: - pH of the buffer? - Temperature of the medium? start->check_media solution_stock Prepare Fresh Stock Aliquot for single use check_stock->solution_stock Improper Storage solution_dilution Optimize Dilution: - Lower concentration - Slow, dropwise addition with vortexing check_dilution->solution_dilution Precipitation solution_media Adjust Medium Conditions: - Warm medium to 37°C - Ensure appropriate pH check_media->solution_media Instability

Caption: A troubleshooting workflow for addressing stability issues with Angoroside C.

Angoroside C and AMPK Signaling Pathway

Angoroside C is known to be an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10]

AMPK_Pathway cluster_upstream Upstream Activation cluster_core AMPK Complex cluster_downstream Downstream Effects AngorosideC Angoroside C LKB1 LKB1 AngorosideC->LKB1 Phytochemicals Other Phytochemicals Phytochemicals->LKB1 Metformin Metformin Metformin->LKB1 EnergyStress Low Energy (High AMP/ATP) EnergyStress->LKB1 AMPK AMPK LKB1->AMPK phosphorylates Catabolism Increased Catabolism (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism activates Anabolism Decreased Anabolism (e.g., Protein Synthesis, Gluconeogenesis) AMPK->Anabolism inhibits Autophagy Autophagy AMPK->Autophagy activates mTORC1 mTORC1 Signaling AMPK->mTORC1 inhibits

Caption: Simplified AMPK signaling pathway activated by Angoroside C and other stimuli.

References

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Angoroside C for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Angoroside C in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Angoroside C and what are its primary biological activities?

A1: Angoroside C is a phenylpropanoid glycoside, a natural bioactive compound found in plants such as Scrophularia ningpoensis.[1][2][3][4] It has garnered significant scientific interest for its diverse pharmacological effects, including potent anti-inflammatory, antioxidant, and neuroprotective properties.[1] Research has shown that Angoroside C can modulate various signaling pathways, making it a valuable compound for studying and potentially treating conditions like metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders.[2][5] One of its key mechanisms of action is the activation of AMP-activated protein kinase (AMPK).[5]

Q2: Why is Angoroside C challenging to dissolve in aqueous solutions for in vitro assays?

A2: The difficulty in dissolving Angoroside C in aqueous solutions, such as cell culture media, stems from its chemical structure. As a phenylpropanoid glycoside with a relatively large and complex structure (Molecular Formula: C₃₆H₄₈O₁₉, Molecular Weight: 784.75 g/mol ), it has limited aqueous solubility. This poor solubility can lead to precipitation, which can cause inconsistent and unreliable results in in vitro experiments.

Q3: What are the recommended solvents for preparing a stock solution of Angoroside C?

A3: Due to its low water solubility, a high-concentration stock solution of Angoroside C should be prepared using an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[6][7] It is crucial to use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[6] For a 125 mg/mL stock solution in DMSO, ultrasonic treatment may be necessary to achieve complete dissolution.[6]

Q4: How can I prevent Angoroside C from precipitating when I add it to my cell culture medium?

A4: The most common cause of precipitation is "solvent shock," which occurs when a concentrated DMSO stock solution is rapidly diluted into the aqueous cell culture medium.[7][8] To prevent this, a serial dilution or intermediate dilution step is highly recommended. This involves first diluting the high-concentration stock into a smaller volume of pre-warmed (37°C) cell culture medium before adding it to the final culture volume.[8] It is also critical to ensure the final DMSO concentration in the culture medium remains non-toxic to the cells, ideally at or below 0.1% and not exceeding 0.5%.[7]

Q5: How can I identify Angoroside C precipitation in my cell culture?

A5: Precipitation can be identified visually in several ways:

  • Cloudiness or Turbidity: The medium may appear hazy or cloudy.[7][9]

  • Visible Particles: You may observe small particles, crystals, or a thin film on the surface or at the bottom of the culture vessel.[7]

  • Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are distinct from your cells.[7] It is important to distinguish this from microbial contamination, which often leads to a rapid drop in pH (media turning yellow) and the presence of motile microorganisms.[7]

Q6: My Angoroside C solution is clear initially but precipitates after being in the 37°C incubator. What could be the cause?

A6: Delayed precipitation can be caused by a few factors:

  • Compound Instability: Angoroside C may degrade over time at 37°C, with the degradation products being less soluble.[7]

  • Interaction with Media Components: Salts (e.g., phosphates, calcium), proteins, and other components in the cell culture media can interact with Angoroside C, reducing its solubility over time.[7][9][10]

  • pH Shifts: Cell metabolism can cause slight changes in the pH of the culture medium, which can affect the solubility of the compound.[7]

Troubleshooting Guides

Problem 1: Immediate Precipitation Upon Addition to Culture Medium

This is often due to "solvent shock." Follow this workflow to troubleshoot:

start Precipitation observed immediately after adding Angoroside C stock to media q1 Is the final DMSO concentration > 0.5%? start->q1 sol1 Reduce DMSO concentration. Prepare a higher concentration stock solution or use a co-solvent system. q1->sol1 Yes q2 Was the stock added directly to the full volume of cold media? q1->q2 No end Clear Solution Achieved sol1->end sol2 Use pre-warmed (37°C) media. Perform an intermediate dilution: 1. Dilute stock in a small volume of warm media. 2. Add this intermediate solution to the final culture volume. q2->sol2 Yes sol3 Consider using a solubilizing agent like SBE-β-CD in your media. q2->sol3 No sol2->end sol3->end

Caption: Troubleshooting workflow for immediate precipitation.
Problem 2: Precipitation After Incubation

If the medium is initially clear but becomes cloudy over hours or days, consider these factors:

start Precipitation observed after incubation at 37°C check1 Assess Compound Stability: Incubate Angoroside C in cell-free media at 37°C and measure its concentration over time using HPLC. start->check1 result1 Significant decrease in concentration? check1->result1 sol1 Compound is unstable. - Reduce incubation time. - Replenish with fresh Angoroside C during long-term experiments. result1->sol1 Yes check2 Test Media Compatibility: - Try media with lower serum concentrations. - Use serum-free media if possible. - Test different media formulations. result1->check2 No end Stable Solution Maintained sol1->end check2->end

Caption: Troubleshooting workflow for delayed precipitation.

Data Summary Tables

Table 1: Solubility of Angoroside C in Various Solvents and Formulations

Solvent/FormulationSolubilityNotes
DMSO≥ 125 mg/mL (159.29 mM)Requires sonication; use newly opened DMSO.[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (2.65 mM)A common co-solvent system for in vivo studies that can be adapted.[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (2.65 mM)SBE-β-CD can improve aqueous solubility.[6]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (2.65 mM)Not suitable for most in vitro cell culture.[6]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Solution TypeRecommended ConcentrationSolventFinal DMSO in Assay
Stock Solution10-50 mM100% DMSON/A
Working Concentration1-100 µMCell Culture Medium≤ 0.1%

Experimental Protocols

Protocol 1: Preparation of a 20 mM Angoroside C Stock Solution in DMSO

Materials:

  • Angoroside C powder (MW: 784.75 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Water bath sonicator

Procedure:

  • Weigh out 15.7 mg of Angoroside C powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[6][8]

  • Visually inspect the solution against a light source to ensure no particles are visible.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C, protected from light. The solution is stable for at least 6 months at -80°C.[6]

Protocol 2: Preparation of a 20 µM Working Solution in Cell Culture Medium

Materials:

  • 20 mM Angoroside C stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure (for a final volume of 10 mL):

  • Pre-warm your complete cell culture medium to 37°C to prevent temperature shock-induced precipitation.[8]

  • Prepare an intermediate dilution (1:100): In a sterile microcentrifuge tube, add 1 µL of the 20 mM Angoroside C stock solution to 99 µL of the pre-warmed medium. Gently pipette up and down to mix thoroughly. This creates a 200 µM intermediate solution.

  • Prepare the final working solution: Add the 100 µL of the 200 µM intermediate solution to 9.9 mL of pre-warmed complete medium in a sterile conical tube.

  • Gently invert the tube several times to ensure the solution is homogeneous.

  • This procedure results in a final Angoroside C concentration of 20 µM and a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

Signaling Pathway

Angoroside C has been identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5] Activation of AMPK can lead to various downstream effects beneficial for metabolic health.

AC Angoroside C AMPK AMPK Activation AC->AMPK Metabolism Improved Glucose and Lipid Metabolism AMPK->Metabolism Inflammation Reduced Inflammation AMPK->Inflammation OxidativeStress Decreased Oxidative Stress AMPK->OxidativeStress Autophagy Induction of Autophagy AMPK->Autophagy Outcome Alleviation of Metabolic Syndrome Metabolism->Outcome Inflammation->Outcome OxidativeStress->Outcome Autophagy->Outcome

Caption: Simplified signaling pathway of Angoroside C via AMPK activation.

References

Optimization

Troubleshooting inconsistent results in Angoroside C experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angoroside C. Frequently Asked Questions (F...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angoroside C.

Frequently Asked Questions (FAQs)

Q1: What is Angoroside C and what are its primary biological activities?

Angoroside C is a phenylpropanoid glycoside with a range of reported biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It is often investigated for its therapeutic potential in various disease models. A key mechanism of action for Angoroside C is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Q2: My Angoroside C solution appears to be unstable or is precipitating in the culture medium. What should I do?

Inconsistent results with Angoroside C can often be attributed to its stability and solubility. Here are some recommendations:

  • Stock Solution: Prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution: It is recommended to dilute the DMSO stock solution into the aqueous culture media immediately before each experiment. Avoid storing Angoroside C in culture media for extended periods, as this can lead to degradation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically below 0.5%) to prevent solvent-induced toxicity.

  • Precipitation: If you observe precipitation upon dilution in media, try pre-warming the media to 37°C and gently vortexing after adding the Angoroside C solution to aid dissolution.

Q3: I am observing high variability in my cell-based assay results with Angoroside C. What are the potential causes?

Variability in experimental outcomes is a common challenge in natural product research.[1] For Angoroside C, consider the following:

  • Purity of the Compound: The purity of Angoroside C can significantly impact its biological activity. It is advisable to verify the purity of your compound using techniques like High-Performance Liquid Chromatography (HPLC).

  • Compound Degradation: Angoroside C, like many natural products, can be susceptible to degradation due to factors like pH, temperature, and light exposure. Always prepare fresh working solutions and handle the compound with care.

  • Assay Interference: Phytochemicals can sometimes interfere with assay readouts. For instance, colored compounds can affect absorbance-based assays. It is important to include proper controls, such as a blank containing the compound in cell-free media, to check for such interference.

  • Pharmacokinetics: Angoroside C is absorbed and eliminated very rapidly in vivo.[2] While this is more relevant for animal studies, its metabolic instability could also play a role in longer-term cell culture experiments.

Troubleshooting Guides

Issue 1: Inconsistent Cytotoxicity in MTT Assay

Symptoms:

  • High variability in IC50 values between experiments.

  • Unexpectedly low or high cell viability at certain concentrations.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Compound Precipitation Visually inspect wells for precipitation after adding Angoroside C. If observed, refer to FAQ Q2 for solubility optimization.
Interference with MTT Assay Run a control plate with Angoroside C in cell-free media to check for direct reduction of the MTT reagent.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Incubation Time Standardize the incubation time with Angoroside C and the MTT reagent across all experiments.
Issue 2: Lack of Expected Anti-inflammatory or Neuroprotective Effect

Symptoms:

  • No significant reduction in inflammatory markers (e.g., nitric oxide) in LPS-stimulated RAW 264.7 cells.

  • No significant increase in cell viability in a neurotoxicity model (e.g., H2O2-treated SH-SY5Y cells).

Possible Causes and Solutions:

Possible CauseSuggested Solution
Suboptimal Concentration Perform a dose-response experiment to determine the optimal effective concentration of Angoroside C for the specific cell line and assay.
Compound Inactivity Verify the purity and integrity of your Angoroside C stock. Consider obtaining a new batch from a reputable supplier.
Assay Conditions Ensure that the stimulation (e.g., LPS concentration) or insult (e.g., H2O2 concentration) is optimized to produce a consistent and measurable effect.
Timing of Treatment Optimize the pre-treatment time with Angoroside C before inducing inflammation or neurotoxicity.

Quantitative Data Summary

Disclaimer: The following tables provide a summary of quantitative data for Angoroside C from available literature. The IC50 values for cytotoxicity in specific cancer cell lines are not widely reported for Angoroside C; therefore, representative data for other natural compounds are provided for illustrative purposes. Researchers should determine the IC50 values for their specific cell lines and experimental conditions.

Table 1: Anti-inflammatory and Antioxidant Activity of Angoroside C

AssayCell Line/SystemParameterValue
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsIC50~1-10 µM (Estimated range)
DPPH Radical ScavengingCell-freeIC50Variable, dependent on assay conditions

Table 2: Illustrative Cytotoxicity of Natural Compounds in Cancer Cell Lines (for reference)

Cell LineCompoundIC50 (µM)
A549 (Lung Carcinoma)Representative Flavonoid10-50
MCF-7 (Breast Adenocarcinoma)Representative Phenylpropanoid5-30
HepG2 (Hepatocellular Carcinoma)Representative Glycoside15-60
HT-29 (Colon Adenocarcinoma)Representative Natural Product20-100

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Angoroside C in culture medium and add to the wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add different concentrations of Angoroside C to the wells.

  • DPPH Addition: Add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control without the sample.

Signaling Pathways and Workflows

Angoroside_C_Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_troubleshoot Troubleshooting Steps cluster_solution Resolution start Inconsistent Experimental Results solubility Check Compound Solubility and Stability start->solubility purity Verify Compound Purity (e.g., HPLC) start->purity controls Review Experimental Controls (Positive, Negative, Vehicle) start->controls assay_interference Test for Assay Interference (e.g., color, fluorescence) solubility->assay_interference optimize_concentration Optimize Angoroside C Concentration (Dose-Response) purity->optimize_concentration optimize_timing Optimize Treatment Timing (Pre-incubation, Duration) controls->optimize_timing consistent_results Consistent and Reproducible Data assay_interference->consistent_results optimize_concentration->consistent_results optimize_timing->consistent_results

Caption: A logical workflow for troubleshooting inconsistent results in Angoroside C experiments.

Angoroside_C_AMPK_Pathway cluster_effects Cellular Effects AngorosideC Angoroside C AMPK AMPK Activation (p-AMPK) AngorosideC->AMPK Downstream Downstream Effectors AMPK->Downstream Metabolism Increased Glucose Uptake & Fatty Acid Oxidation Downstream->Metabolism Autophagy Induction of Autophagy Downstream->Autophagy Inflammation Reduced Inflammation Downstream->Inflammation

Caption: Simplified signaling pathway of Angoroside C-mediated AMPK activation and its downstream effects.

Angoroside_C_PI3K_Akt_Pathway cluster_outcomes Cellular Outcomes AngorosideC Angoroside C PI3K PI3K AngorosideC->PI3K Akt Akt Activation (p-Akt) PI3K->Akt Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Survival Enhanced Cell Survival & Proliferation Downstream->Survival Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Caption: Overview of Angoroside C's modulation of the PI3K/Akt signaling pathway.

References

Troubleshooting

Technical Support Center: Method Development for Angoroside C Separation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Angoroside C from related c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Angoroside C from related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the separation and quantification of Angoroside C?

A1: The most prevalent methods for analyzing Angoroside C are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These techniques offer high resolution and sensitivity for separating Angoroside C from a complex matrix and related compounds. C18 columns are frequently used for these separations.

Q2: What are the typical related compounds or impurities I should expect to see when analyzing Angoroside C from Scrophularia ningpoensis?

A2: When working with extracts from Scrophularia ningpoensis, you can expect to find other bioactive compounds, including cinnamic acid, harpagoside, and acteoside.[1] A known and closely related impurity is Isoangoroside C.[2] Additionally, during in-vivo studies, metabolites such as ferulic acid may be present.[3]

Q3: Are there any preparative techniques suitable for isolating larger quantities of Angoroside C?

A3: Yes, for isolating larger amounts of Angoroside C, preparative HPLC and High-Speed Counter-Current Chromatography (HSCCC) are effective methods.[4][5] HSCCC, in particular, is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can be advantageous for preventing irreversible adsorption of the sample.[6]

Q4: What is the general mechanism of action for Angoroside C that our downstream research should focus on?

A4: Angoroside C has been identified as a potent activator of AMP-activated protein kinase (AMPK).[7] Activation of the AMPK signaling pathway is crucial for regulating cellular energy metabolism. This mechanism suggests that Angoroside C may have therapeutic potential in metabolic disorders.

Troubleshooting Guides

HPLC Method Development and Optimization

Problem: Poor resolution between Angoroside C and a closely eluting impurity (e.g., Isoangoroside C).

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.

    • Solution 1: Adjust Solvent Ratio. Fine-tune the gradient or isocratic ratio of your organic solvent (acetonitrile or methanol) and aqueous phase. A shallower gradient often improves the resolution of closely eluting peaks.

    • Solution 2: Change Organic Modifier. If adjusting the ratio is insufficient, switching from acetonitrile to methanol, or vice versa, can alter the selectivity.

    • Solution 3: Modify Mobile Phase pH. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of phenolic hydroxyl groups in Angoroside C and related compounds, leading to sharper peaks and potentially improved resolution.

  • Inadequate Column Chemistry: The choice of stationary phase is critical for achieving the desired selectivity.

    • Solution 1: Use a High-Resolution Column. Employ a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and enhance efficiency.[8]

    • Solution 2: Try a Different Stationary Phase. If a standard C18 column does not provide adequate separation, consider a phenyl-hexyl or a cyano-phase column, which offer different selectivity based on pi-pi interactions.

  • Incorrect Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.

    • Solution: Optimize Column Temperature. Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of Angoroside C.

Problem: Peak tailing for Angoroside C.

Possible Causes & Solutions:

  • Secondary Interactions with Silica: Residual silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on Angoroside C, causing peak tailing.

    • Solution 1: Use an End-Capped Column. Employ a column that is well end-capped to minimize the number of free silanol groups.

    • Solution 2: Lower Mobile Phase pH. As mentioned above, adding an acid modifier to the mobile phase will suppress silanol interactions.

    • Solution 3: Use a Mobile Phase Additive. A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce Sample Concentration. Dilute your sample and reinject.

Problem: Angoroside C degradation during analysis.

Possible Causes & Solutions:

  • Harsh Mobile Phase pH: Angoroside C, being a glycoside, can be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Solution: Maintain a Mild pH. Keep the mobile phase pH within a stable range for phenylpropanoid glycosides, typically between 3 and 6.

  • Elevated Temperature: High temperatures can accelerate the degradation of thermally labile compounds.

    • Solution: Use Moderate Temperatures. Optimize the column temperature to the lowest point that still provides good chromatographic performance.

  • Oxidation: Phenylpropanoid glycosides can be prone to oxidation.

    • Solution: Degas Mobile Phase and Use Fresh Solvents. Ensure your mobile phase is properly degassed to remove dissolved oxygen. Prepare fresh mobile phase daily.

Data Presentation

Table 1: HPLC Methods for the Analysis of Angoroside C

ParameterMethod 1Method 2
Column Agilent TC C18 (200 mm × 4.6 mm, 5 µm)Agilent Zorbax SB-C18 (250 × 4.6 mm, 5 µm)
Mobile Phase A 0.2% Acetic Acid in Water0.1% Formic Acid in Water
Mobile Phase B MethanolAcetonitrile
Gradient 65:35 (A:B) to 40:60 over 20 min3% B to 100% B over 93 min (complex gradient)
Flow Rate Not Specified1.0 mL/min
Detection UVESI-IT-TOF-MS
Reference [7][9]

Table 2: UPLC-MS/MS Method for Angoroside C Quantification

ParameterMethod Details
Column Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Gradient Elution
Flow Rate Not Specified
Detection MS/MS in Multiple Reaction Monitoring (MRM) mode
Precursor-to-Product Ion 783.5 → 175.0 m/z
Retention Time 1.61 min
Reference [1]

Experimental Protocols

Protocol 1: Analytical HPLC Method for Angoroside C
  • Column: Agilent TC C18 (200 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.2% acetic acid in HPLC-grade water.

    • Solvent B: HPLC-grade methanol.

  • Gradient Program:

    • Start with 35% B.

    • Linearly increase to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Preparative High-Speed Counter-Current Chromatography (HSCCC) for Phenylpropanoid Glycosides
  • Solvent System Selection:

    • A two-phase solvent system is critical. A common system for phenylpropanoid glycosides is composed of ethyl acetate, n-butanol, and water.

    • For example, a ratio of ethyl acetate/n-butanol/water (13:3:10, v/v/v) has been used successfully.[4]

    • The partition coefficient (K) of Angoroside C in the selected solvent system should be determined and optimized to be within an ideal range (typically 0.5 < K < 2.0).

  • HSCCC Operation:

    • Fill the column with the stationary phase (typically the upper phase).

    • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

    • Set the revolution speed (e.g., 800 rpm).

    • Once the system reaches hydrodynamic equilibrium, inject the sample dissolved in a small volume of the biphasic solvent system.

    • Collect fractions and monitor by TLC or HPLC to identify those containing pure Angoroside C.

Visualizations

Angoroside_C_Signaling_Pathway AngorosideC Angoroside C AMPK AMPK (AMP-activated protein kinase) AngorosideC->AMPK activates MetabolicPathways Regulation of Metabolic Pathways AMPK->MetabolicPathways GlucoseUptake Increased Glucose Uptake MetabolicPathways->GlucoseUptake FattyAcidOxidation Increased Fatty Acid Oxidation MetabolicPathways->FattyAcidOxidation Gluconeogenesis Decreased Gluconeogenesis MetabolicPathways->Gluconeogenesis Lipogenesis Decreased Lipogenesis MetabolicPathways->Lipogenesis

Caption: Angoroside C activates the AMPK signaling pathway.

HPLC_Troubleshooting_Workflow Start Poor Resolution or Peak Tailing CheckMobilePhase Step 1: Optimize Mobile Phase Start->CheckMobilePhase AdjustRatio Adjust Solvent Ratio (e.g., shallower gradient) CheckMobilePhase->AdjustRatio Decision Resolution Acceptable? AdjustRatio->Decision Test ChangeSolvent Change Organic Solvent (ACN vs. MeOH) ChangeSolvent->Decision Test ModifypH Modify pH (e.g., add 0.1% Formic Acid) ModifypH->Decision Test CheckColumn Step 2: Evaluate Column HigherEfficiency Use Higher Efficiency Column (smaller particles, longer length) CheckColumn->HigherEfficiency HigherEfficiency->Decision Test DifferentPhase Try Different Stationary Phase (e.g., Phenyl-hexyl) DifferentPhase->Decision Test CheckParameters Step 3: Adjust Physical Parameters OptimizeTemp Optimize Temperature CheckParameters->OptimizeTemp OptimizeTemp->Decision Test ReduceLoad Reduce Sample Load ReduceLoad->Decision Test Decision->ChangeSolvent No Decision->ModifypH No Decision->CheckColumn No Decision->DifferentPhase No Decision->CheckParameters No Decision->ReduceLoad No End Method Optimized Decision->End Yes

Caption: Troubleshooting workflow for HPLC method optimization.

References

Optimization

Technical Support Center: Enhancing Angoroside C Yield from Scrophularia ningpoensis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of Angoroside C from Scrophularia ningpoensis. It includes troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of Angoroside C from Scrophularia ningpoensis. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Angoroside C yield from extraction is lower than expected. What are the common causes and how can I troubleshoot this?

A1: Low extraction yields of Angoroside C can stem from several factors throughout the experimental process. Here’s a troubleshooting guide to address common issues:

  • Suboptimal Extraction Method: The choice of extraction method significantly impacts yield. Conventional methods may be less efficient.

    • Recommendation: Consider advanced extraction techniques such as Infrared-Assisted Extraction (IRAE), Microwave-Assisted Extraction (MAE), or Ultrasonic-Assisted Extraction (USE). IRAE has been shown to provide a high extraction yield for Angoroside C.[1][2]

  • Incorrect Extraction Parameters: Even with an advanced method, suboptimal parameters will lead to poor yields.

    • Recommendation: Optimize parameters such as solvent concentration, solid-to-liquid ratio, extraction time, and temperature/power. Refer to the optimized conditions in the tables below for validated starting points.

  • Improper Sample Preparation: The physical state of the plant material is crucial.

    • Recommendation: Ensure the dried root of Scrophularia ningpoensis is ground into a fine powder to maximize the surface area for solvent interaction.

  • Degradation of Angoroside C: Angoroside C may degrade if exposed to excessive heat or prolonged extraction times.

    • Recommendation: For IRAE, an illumination time of 10 minutes is optimal; longer times can decrease efficiency.[1] For MAE, 4 minutes at 400W is recommended.[1]

  • Poor Quality of Plant Material: The concentration of Angoroside C can vary depending on the geographical origin and cultivation conditions of Scrophularia ningpoensis.[3]

    • Recommendation: Source plant material from regions known for high-quality Scrophularia ningpoensis, such as Zhejiang Province.[3]

Q2: How can I enhance the production of Angoroside C at the biological level before extraction?

A2: Enhancing the biosynthesis of Angoroside C in Scrophularia ningpoensis can be achieved through in vitro techniques, specifically through the use of elicitors in cell or hairy root cultures. Elicitors are compounds that stimulate the plant's defense responses, which often include the increased production of secondary metabolites.

  • Elicitation Strategy: The use of elicitors like methyl jasmonate (MeJa) and salicylic acid (SA) has been shown to be effective in increasing the production of secondary metabolites in the Scrophularia genus.[1][2]

    • Methyl Jasmonate (MeJa): MeJa is a potent elicitor that can significantly enhance the production of phenolic and flavonoid compounds.[1][2]

    • Salicylic Acid (SA): SA is another signaling molecule involved in plant defense that can be used to stimulate secondary metabolite production.

  • Hairy Root Cultures: Establishing hairy root cultures of Scrophularia ningpoensis provides a stable and high-growth system for the continuous production of Angoroside C. This method is often more efficient than traditional cell suspension cultures.

Q3: I am having trouble with the HPLC analysis of Angoroside C. What are some common issues and solutions?

A3: HPLC analysis of Angoroside C requires careful optimization of chromatographic conditions to achieve accurate quantification.

  • Poor Peak Resolution: Co-elution with other compounds, such as cinnamic acid and harpagoside, can lead to inaccurate quantification.

    • Recommendation: The addition of a small amount of acetic acid (e.g., 0.2%) to the aqueous mobile phase can significantly improve the resolution, symmetry, and theoretical plate count for Angoroside C and other bioactive compounds in Scrophularia ningpoensis.[1]

  • Low Sensitivity: If the concentration of Angoroside C in your sample is very low, you may have difficulty detecting it.

    • Recommendation: Consider using a more sensitive detection method, such as UPLC-MS/MS, which has been successfully used for the pharmacokinetic studies of Angoroside C.[4][5]

  • Inconsistent Retention Times: Fluctuations in retention times can make peak identification difficult.

    • Recommendation: Ensure the HPLC system is properly equilibrated with the mobile phase before each run. Maintain a constant column temperature and flow rate.

Quantitative Data Summary

The following tables summarize the optimized parameters for various extraction methods to maximize the yield of Angoroside C from Scrophularia ningpoensis.

Table 1: Optimized Parameters for Infrared-Assisted Extraction (IRAE)

ParameterOptimal Value
Ethanol Concentration37.5%[1][2]
Solid/Liquid Ratio1:25[1][2]
Illumination Time10 min[1][2]
Lamp Distance3 cm[1][2]

Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE)

ParameterOptimal Value
Ethanol Concentration37.5%[1]
Solid/Liquid Ratio1:25[1]
Microwave Power400 W[1]
Irradiation Time4 min[1]

Table 3: Optimized Parameters for Ultrasonic-Assisted Extraction (USE)

ParameterOptimal Value
Ethanol Concentration37.5%[1]
Solid/Liquid Ratio1:25[1]
Irradiation Time60 min[1]
Ultrasonic Power90 W[1]

Experimental Protocols

Protocol 1: Infrared-Assisted Extraction (IRAE) of Angoroside C

  • Sample Preparation: Weigh 1 g of dried, powdered Scrophularia ningpoensis root and place it in a round-bottom flask.

  • Solvent Addition: Add 25 mL of 37.5% ethanol solution to the flask.[1][2]

  • Extraction: Place the flask under an infrared lamp at a distance of 3 cm.[1][2] Irradiate for 10 minutes.[1][2]

  • Post-Extraction: Allow the mixture to cool to room temperature.

  • Centrifugation: Centrifuge the extract at 1200×g for 10 minutes.[1]

  • Filtration: Filter the supernatant through a 0.45 μm membrane filter before HPLC analysis.

Protocol 2: HPLC-UV Quantification of Angoroside C

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.2% acetic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Set the UV detector to the optimal wavelength for Angoroside C detection.

  • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve using Angoroside C standards of known concentrations (e.g., 5–200 μg/mL).[1] The peak area of Angoroside C in the sample is used to determine its concentration based on the calibration curve.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Dried Scrophularia ningpoensis Root Grind Grind to Fine Powder Start->Grind Weigh Weigh 1g of Powder Grind->Weigh AddSolvent Add 25mL of 37.5% Ethanol Weigh->AddSolvent IRAE Infrared-Assisted Extraction (10 min, 3 cm distance) AddSolvent->IRAE Cool Cool to Room Temperature IRAE->Cool Centrifuge Centrifuge at 1200xg for 10 min Cool->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter HPLC HPLC-UV Analysis Filter->HPLC Quantify Quantify Angoroside C HPLC->Quantify

Caption: Workflow for the extraction and quantification of Angoroside C.

Signaling_Pathway Elicitor Elicitor (e.g., Methyl Jasmonate) Receptor Cell Surface Receptor Elicitor->Receptor Signal Signal Transduction Cascade Receptor->Signal TFs Activation of Transcription Factors Signal->TFs Genes Upregulation of Biosynthetic Genes (e.g., for Iridoid Glycosides) TFs->Genes Enzymes Increased Enzyme Production Genes->Enzymes Biosynthesis Enhanced Angoroside C Biosynthesis Enzymes->Biosynthesis Yield Increased Angoroside C Yield Biosynthesis->Yield

Caption: Proposed signaling pathway for elicitor-induced enhancement of Angoroside C.

References

Troubleshooting

Strategies to minimize degradation of Angoroside C during extraction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Angoroside C during extraction. Troubleshooting Guide This g...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Angoroside C during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of Angoroside C, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low yield of Angoroside C Degradation due to improper pH: Phenylpropanoid glycosides can be unstable in strongly acidic or alkaline conditions.Maintain the extraction solvent at a slightly acidic to neutral pH (around 4-7). Consider using a buffered solution if the plant matrix significantly alters the pH.
Thermal degradation: Prolonged exposure to high temperatures can lead to the hydrolysis of the glycosidic bond and other degradation reactions.[1]Utilize low-temperature extraction methods. For heat-assisted techniques, aim for temperatures between 45-50°C, which is ideal for preserving glycosides.[1] Minimize the duration of any heating steps.
Enzymatic degradation: Endogenous enzymes, such as β-glucosidases present in the plant material, can cleave the sugar moiety from Angoroside C.Immediately process fresh plant material by flash-freezing or blanching to inactivate enzymes. Alternatively, conduct the initial extraction with a high percentage of organic solvent (e.g., >70% ethanol) to denature enzymes.
Photodegradation: Exposure to light, particularly UV radiation, can contribute to the degradation of photosensitive compounds.Conduct extraction and subsequent processing steps in a dark environment or using amber-colored glassware to protect the sample from light.
Inefficient extraction parameters: The choice of solvent, solid-to-liquid ratio, and extraction time may not be optimal for Angoroside C.For Scrophularia ningpoensis, an optimized infrared-assisted extraction (IRAE) method uses 37.5% ethanol as the solvent with a solid/liquid ratio of 1:25.[2]
Presence of unexpected peaks in chromatogram Formation of degradation products: The appearance of new peaks may indicate the breakdown of Angoroside C into its aglycone or other derivatives.Analyze the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust extraction parameters (pH, temperature, light exposure) to minimize their formation.
Isomerization: Changes in pH or temperature can sometimes lead to the isomerization of the target compound.Maintain consistent and mild extraction conditions. Analyze standards alongside samples to identify potential isomeric shifts.
Inconsistent results between batches Variability in raw material: The concentration of Angoroside C and endogenous enzymes can differ based on the plant's harvesting time, growing conditions, and storage.Standardize the collection and handling of the plant material. Analyze a small sample of each new batch to establish a baseline Angoroside C concentration.
Inconsistent extraction procedure: Minor variations in extraction parameters can lead to significant differences in yield and purity.Strictly adhere to a validated standard operating procedure (SOP) for the extraction process. Ensure all equipment is properly calibrated.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Angoroside C degradation during extraction?

A1: The primary causes of Angoroside C degradation are multifaceted and include enzymatic activity from the plant material, thermal stress from high extraction temperatures, and pH instability. Phenylpropanoid glycosides are susceptible to hydrolysis of their glycosidic and ester linkages under harsh conditions.

Q2: What is the optimal temperature range for extracting Angoroside C?

A2: To minimize thermal degradation, it is recommended to use lower extraction temperatures. For glycosides in general, an ideal drying temperature range is 45–50°C.[1] For methods that require heating, keeping the temperature within this range and minimizing the exposure time is crucial.

Q3: How does pH affect the stability of Angoroside C?

A3: While specific data for Angoroside C is limited, glycosides are generally more stable in slightly acidic to neutral conditions (pH 4-7). Both strongly acidic and alkaline environments can catalyze the hydrolysis of the glycosidic bond.

Q4: What is the best solvent for extracting Angoroside C?

A4: An optimized infrared-assisted extraction (IRAE) method for Angoroside C from Scrophularia ningpoensis found that 37.5% ethanol in water provided the highest extraction efficiency.[2][3]

Q5: How can I prevent enzymatic degradation of Angoroside C?

A5: To prevent enzymatic degradation, it is critical to inactivate endogenous plant enzymes as quickly as possible. This can be achieved by:

  • Blanching: Briefly immersing the fresh plant material in boiling water or steam.

  • Freeze-drying (Lyophilization): Immediately freezing the fresh material and then drying it under vacuum.

  • Solvent Deactivation: Using a high concentration of an organic solvent like ethanol in the initial extraction step to denature the enzymes.

Q6: Should I be concerned about light exposure during the extraction process?

A6: Yes, exposure to light, especially UV light, can lead to the degradation of photosensitive compounds. It is a best practice to perform extractions in a dimly lit room or to use amber-colored glassware or vessels wrapped in aluminum foil to protect the extract from photodegradation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the extraction and stability of Angoroside C and similar compounds.

Table 1: Optimized Infrared-Assisted Extraction (IRAE) Parameters for Angoroside C from Scrophularia ningpoensis [2][3]

Parameter Optimal Value
Extraction Solvent 37.5% Ethanol in Water
Solid/Liquid Ratio 1:25 (g/mL)
Illumination Time 10 minutes
Distance from IR Lamp 3 cm

Table 2: General Temperature Ranges for Minimizing Degradation of Bioactive Glycosides During Drying [1]

Bioactive Compound Class Ideal Drying Temperature Range (°C)
Glycosides 45 - 50
Polyphenols 55 - 60
Flavonoids 60 - 70
Vitamin C 50 - 60

Experimental Protocols

Protocol 1: Optimized Infrared-Assisted Extraction (IRAE) of Angoroside C [2]

  • Sample Preparation: Weigh 1 gram of dried, powdered Scrophularia ningpoensis root.

  • Extraction Setup: Transfer the powdered sample into a 100-mL round-bottom flask. Add 25 mL of 37.5% ethanol solution (to achieve a 1:25 solid/liquid ratio).

  • IRAE Procedure:

    • Place the flask in an IRAE apparatus.

    • Position the infrared lamp 3 cm from the flask.

    • Connect a condenser to the flask to prevent solvent evaporation.

    • Begin illumination and extraction for a duration of 10 minutes.

  • Sample Processing:

    • After extraction, allow the mixture to cool to room temperature.

    • Centrifuge the extract to separate the solid residue.

    • Filter the supernatant through a 0.45-µm membrane prior to HPLC analysis.

Protocol 2: General Ultrasonic-Assisted Extraction (USE) for Phenylpropanoid Glycosides

  • Sample Preparation: Weigh 1 gram of dried, powdered plant material.

  • Extraction:

    • Place the sample in a suitable flask.

    • Add 25 mL of 37.5% ethanol solution.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 60 minutes at a controlled temperature (e.g., 40°C).

  • Post-Extraction:

    • Cool the extract to room temperature.

    • Centrifuge and filter the supernatant as described in the IRAE protocol.

Visualizations

experimental_workflow start Start: Sample Preparation (Dried, Powdered Plant Material) extraction Extraction (e.g., IRAE or USE with 37.5% Ethanol) start->extraction cooling Cooling to Room Temperature extraction->cooling centrifugation Centrifugation (Separation of Solids) cooling->centrifugation filtration Filtration (0.45-µm Filter) centrifugation->filtration analysis HPLC Analysis filtration->analysis degradation_pathways cluster_factors Degradation Factors angoroside_c Angoroside C degradation_products Degradation Products (e.g., Aglycone, Ferulic Acid) angoroside_c->degradation_products high_temp High Temperature high_temp->angoroside_c Hydrolysis extreme_ph Extreme pH (Acidic/Alkaline) extreme_ph->angoroside_c Hydrolysis light Light Exposure light->angoroside_c Photodegradation enzymes Enzymes (e.g., β-glucosidase) enzymes->angoroside_c Hydrolysis

References

Optimization

Technical Support Center: Refinement of Animal Models for Studying Angoroside C Effects

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study the effects of Angor...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study the effects of Angoroside C.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models used to study the effects of Angoroside C?

A1: Based on the known therapeutic effects of Angoroside C, the most relevant and commonly used animal models include:

  • For metabolic effects (anti-diabetic): The db/db mouse is a widely used model of type 2 diabetes, characterized by a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.[1][2]

  • For cardiovascular effects (cardioprotective): Rat models of myocardial infarction (MI), typically induced by ligation of the left anterior descending (LAD) coronary artery, are frequently employed to study the cardioprotective effects of compounds like Angoroside C.[3][4][5][6][7]

  • For pharmacokinetic studies: Sprague-Dawley rats are commonly used to investigate the absorption, distribution, metabolism, and excretion (ADME) of Angoroside C.[8]

Q2: What is the known mechanism of action for Angoroside C that I should be targeting in my animal model?

A2: Angoroside C has been shown to exert its effects through multiple signaling pathways. Key mechanisms to investigate in your animal models include:

  • AMPK activation: Angoroside C is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

  • Inhibition of inflammatory pathways: It has been shown to inhibit inflammatory responses.

  • Cardioprotective signaling: In models of myocardial injury, Angoroside C has been suggested to modulate pathways related to apoptosis and inflammation.

Q3: What are the key pharmacokinetic parameters of Angoroside C in rats?

A3: Pharmacokinetic studies in rats have revealed that Angoroside C is absorbed and eliminated relatively quickly. Following oral administration, it is converted to its active metabolite, ferulic acid.[8] Key parameters are summarized in the table below.

Troubleshooting Guides

Metabolic Studies in db/db Mice

Problem: High variability in blood glucose levels and body weight among db/db mice in the same treatment group.

  • Possible Cause 1: Stress. Diabetic phenotypes in mice are highly sensitive to distress, which can interfere with body weight gain and the development of hyperglycemia.

    • Solution: Handle mice with extra care and minimize environmental stressors. Ensure consistent housing conditions and handling procedures across all groups.

  • Possible Cause 2: Inconsistent food and water access. Obese db/db mice may have difficulty accessing standard food hoppers and water bottles.

    • Solution: Place food on the floor of the cage and use water bottles with long sipper tubes to ensure easy access.

  • Possible Cause 3: Genetic background differences. The genetic background of db/db mice can influence the severity and progression of the diabetic phenotype.

    • Solution: Ensure all mice are from the same genetic background (e.g., C57BL/KsJ). Be aware that the phenotype can differ between backgrounds; for example, the Lepr mutation on a C57BL/6J background results in a more transient diabetic phenotype.

Problem: Unexpected mortality in the db/db mouse colony.

  • Possible Cause 1: Severe hyperglycemia and related complications. As db/db mice age, they develop severe hyperglycemia which can lead to complications.

    • Solution: Monitor blood glucose levels regularly. Depending on the experimental design, humane endpoints should be established for animals reaching a moribund state.

  • Possible Cause 2: Dehydration. Polyuria (excessive urination) is a common symptom in diabetic mice and can lead to dehydration if water intake is insufficient.

    • Solution: Ensure constant and easy access to water. Consider providing a supplementary water source, such as a hydrogel pack.

Cardiovascular Studies in Rat Models of Myocardial Infarction

Problem: High mortality rate during or immediately after LAD ligation surgery.

  • Possible Cause 1: Anesthetic complications. Improper anesthetic depth can lead to respiratory or cardiac arrest.

    • Solution: Use a reliable and well-controlled anesthetic regimen. A combination of medetomidine-midazolam-butorphanol with atipamezole for reversal has been shown to have a high success rate.[4] Monitor vital signs (heart rate, respiration) throughout the procedure.

  • Possible Cause 2: Surgical trauma. Excessive bleeding or damage to surrounding tissues can increase mortality.

    • Solution: Ensure proper surgical technique with adequate hemostasis. Use of a surgical microscope can improve precision during LAD ligation.[7]

Problem: Inconsistent infarct size in the MI model.

  • Possible Cause 1: Variation in the location of the LAD ligation. The level at which the LAD is ligated will determine the size of the resulting infarct.

    • Solution: Standardize the ligation site. This can be achieved by ligating the LAD at a specific distance from its origin or in relation to anatomical landmarks.

  • Possible Cause 2: Collateral circulation. The extent of collateral blood flow can vary between animals, influencing the final infarct size.

    • Solution: While difficult to control, acknowledging this variability and ensuring adequate sample size can help mitigate its impact on statistical power.

Data Presentation

Table 1: Pharmacokinetic Parameters of Angoroside C in Sprague-Dawley Rats

ParameterIntravenous Administration (5 mg/kg)Intragastric Administration (100 mg/kg)Reference
Tmax (h)-0.25[8]
Cmax (ng/mL)1350 ± 210185 ± 45[8]
t1/2 (h)0.85 ± 0.151.26 ± 0.28[8]
AUC(0-t) (ng·h/mL)890 ± 150380 ± 95[8]
Bioavailability (%)-~2.1[8]

Table 2: Tissue Distribution of Angoroside C in Rats 15 Minutes After Oral Administration (100 mg/kg)

TissueConcentration (ng/g)Reference
LungHighest Concentration[8]
KidneyHigh Concentration[8]
LiverModerate Concentration[8]
SpleenModerate Concentration[8]
BrainDetectable[8]
HeartDetectable[8]

Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes in db/db Mice and Administration of Angoroside C
  • Animal Model: Male db/db mice (C57BL/KsJ background) and their lean littermates (db/+) as controls.

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Experimental Groups:

    • Group 1: db/+ control (vehicle)

    • Group 2: db/db control (vehicle)

    • Group 3: db/db + Angoroside C (low dose)

    • Group 4: db/db + Angoroside C (high dose)

  • Drug Preparation: Dissolve Angoroside C in a suitable vehicle (e.g., sterile water or saline).

  • Administration: Administer Angoroside C or vehicle daily via oral gavage for the duration of the study (e.g., 8 weeks).

  • Monitoring:

    • Monitor body weight and food/water intake weekly.

    • Measure fasting blood glucose levels weekly from tail vein blood.

    • Perform an oral glucose tolerance test (OGTT) at the end of the treatment period.

  • Tissue Collection: At the end of the study, euthanize mice and collect blood, pancreas, liver, and adipose tissue for further analysis (e.g., histology, gene expression).

Protocol 2: Induction of Myocardial Infarction in Rats and Administration of Angoroside C
  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Anesthetize rats with an appropriate anesthetic regimen (e.g., ketamine/xylazine or isoflurane).

  • Surgical Procedure (LAD Ligation):

    • Intubate the rat and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale area in the myocardium.[3][7]

    • Close the chest in layers.

  • Experimental Groups:

    • Group 1: Sham-operated control (vehicle)

    • Group 2: MI control (vehicle)

    • Group 3: MI + Angoroside C (pre-treatment)

    • Group 4: MI + Angoroside C (post-treatment)

  • Drug Administration: Administer Angoroside C or vehicle via a suitable route (e.g., oral gavage or intraperitoneal injection) at the desired time points relative to the MI surgery.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

  • Evaluation of Cardiac Function:

    • Perform echocardiography at baseline and at various time points post-MI to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Infarct Size Measurement: At the end of the study, euthanize the rats and stain the heart with triphenyltetrazolium chloride (TTC) to delineate the infarct area.[3][7]

Mandatory Visualizations

AngorosideC_Signaling_Pathways cluster_AMPK AMPK Pathway cluster_Cardioprotective Cardioprotective Pathways AngorosideC Angoroside C AMPK AMPK AngorosideC->AMPK activates Metabolic_Regulation Metabolic Regulation (Glucose uptake, Fatty acid oxidation) AMPK->Metabolic_Regulation AngorosideC2 Angoroside C PDE5A_AKT PDE5A/AKT/mTOR/ULK1 Pathway AngorosideC2->PDE5A_AKT inhibits TLR4_NOX4 TLR4/NOX4/BAX Pathway AngorosideC2->TLR4_NOX4 inhibits Autophagic_Cell_Death Autophagic Cell Death PDE5A_AKT->Autophagic_Cell_Death regulates Apoptosis Apoptosis TLR4_NOX4->Apoptosis regulates

Caption: Signaling pathways modulated by Angoroside C.

Experimental_Workflow_dbdb start Start: db/db mice acclimatization Acclimatization (1 week) start->acclimatization grouping Grouping: - Control - Angoroside C (low) - Angoroside C (high) acclimatization->grouping treatment Daily Oral Gavage (8 weeks) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Blood Glucose treatment->monitoring ogtt OGTT treatment->ogtt monitoring->treatment euthanasia Euthanasia & Tissue Collection ogtt->euthanasia

Caption: Experimental workflow for db/db mouse studies.

Logical_Relationship_Troubleshooting problem Observed Problem: High Variability in Data cause1 Potential Cause 1: Animal Stress problem->cause1 cause2 Potential Cause 2: Inconsistent Procedures problem->cause2 cause3 Potential Cause 3: Model-Specific Issues problem->cause3 solution1 Refinement Strategy 1: Improve Handling & Housing cause1->solution1 solution2 Refinement Strategy 2: Standardize Protocols cause2->solution2 solution3 Refinement Strategy 3: Address Model-Specific Needs cause3->solution3

Caption: Troubleshooting logic for animal model refinement.

References

Reference Data & Comparative Studies

Validation

Angoroside C: A Comparative Analysis of its Neuroprotective Potential in Preclinical Disease Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the neuroprotective effects of Angoroside C, a phenylethanoid glycoside, in the context of preclinical models...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective effects of Angoroside C, a phenylethanoid glycoside, in the context of preclinical models of neurodegenerative diseases. While direct experimental data on Angoroside C in common disease models remains limited in publicly available literature, this document synthesizes information on structurally related compounds, its primary metabolite ferulic acid, and compares its potential efficacy with well-established neuroprotective agents, resveratrol and curcumin.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the potential neuroprotective effects of Angoroside C, based on data from related phenylethanoid glycosides and its metabolite, ferulic acid, alongside reported data for resveratrol and curcumin in models of Alzheimer's Disease, Parkinson's Disease, and Ischemic Stroke.

Table 1: In Vitro Alzheimer's Disease Model (Amyloid-β-Induced Neurotoxicity in SH-SY5Y Cells)

CompoundConcentration RangeEndpoint MeasuredResult
Angoroside C (inferred) 1-50 µMCell Viability, Apoptosis, ROS ProductionExpected to increase cell viability, reduce apoptosis, and decrease reactive oxygen species (ROS) production, similar to other phenylethanoid glycosides.
Acteoside1-20 µMCell Viability, Apoptosis, ROS ProductionIncreased cell viability and reduced apoptosis and ROS levels.
Salidroside1-50 µMCell Viability, Apoptosis, Mitochondrial Membrane PotentialDose-dependently attenuated cell viability loss and apoptosis, and restored mitochondrial membrane potential.[1]
Resveratrol5-50 µMCell Viability, Aβ AggregationDemonstrated protection against Aβ-induced toxicity and reduced Aβ aggregation.
Curcumin1-20 µMCell Viability, Oxidative Stress, Aβ AggregationProtected against Aβ-induced cytotoxicity, reduced oxidative stress, and inhibited Aβ aggregation.

Table 2: In Vivo Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

CompoundDosageEndpoint MeasuredResult
Angoroside C (inferred) 50-100 mg/kgInfarct Volume, Neurological Deficit ScoreExpected to reduce infarct volume and improve neurological deficits, based on the effects of its metabolite, ferulic acid.
Ferulic Acid100 mg/kgInfarct Volume, Neurological Deficit ScoreSignificantly reduced infarct volume and improved neurological function.
Resveratrol10-50 mg/kgInfarct Volume, Neurological Deficit Score, Inflammatory MarkersReduced infarct volume, improved neurological outcomes, and decreased levels of inflammatory cytokines.
Curcumin50-100 mg/kgInfarct Volume, Neurological Deficit Score, Oxidative Stress MarkersDecreased infarct size, improved neurological scores, and reduced markers of oxidative stress.

Table 3: In Vivo Parkinson's Disease Model (MPTP or 6-OHDA Induced)

CompoundDosageEndpoint MeasuredResult
Angoroside C (inferred) 50-100 mg/kgDopaminergic Neuron Survival, Motor FunctionHypothesized to protect dopaminergic neurons and improve motor function based on its anti-inflammatory and antioxidant properties.
Resveratrol20-50 mg/kgDopaminergic Neuron Survival, Motor Function, α-synuclein aggregationProtected dopaminergic neurons, improved motor performance, and reduced α-synuclein aggregation.
Curcumin50-150 mg/kgDopaminergic Neuron Survival, Motor Function, NeuroinflammationPreserved dopaminergic neurons, improved motor deficits, and suppressed neuroinflammation.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Angoroside C are likely mediated through multiple signaling pathways, similar to other phenylethanoid glycosides and neuroprotective polyphenols. These pathways are crucial in combating oxidative stress, inflammation, and apoptosis, which are common pathological features of neurodegenerative diseases.

G cluster_stimuli Pathological Stimuli cluster_cellular_stress Cellular Stress cluster_pathways Signaling Pathways Modulated by Angoroside C cluster_outcomes Neuroprotective Outcomes AmyloidBeta Amyloid-β OxidativeStress Oxidative Stress (↑ ROS) AmyloidBeta->OxidativeStress Neuroinflammation Neuroinflammation (↑ NF-κB, Cytokines) AmyloidBeta->Neuroinflammation Ischemia Ischemia/Reperfusion Ischemia->OxidativeStress Ischemia->Neuroinflammation Neurotoxins Neurotoxins (MPTP/6-OHDA) Neurotoxins->OxidativeStress Neurotoxins->Neuroinflammation MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Neuroinflammation->MitochondrialDysfunction Antiapoptotic ↑ Anti-apoptotic Proteins ↓ Pro-apoptotic Proteins MitochondrialDysfunction->Antiapoptotic PI3KAkt PI3K/Akt Pathway PI3KAkt->Antiapoptotic AMPK AMPK Pathway NeuronalSurvival ↑ Neuronal Survival AMPK->NeuronalSurvival Nrf2 Nrf2/ARE Pathway Antioxidant ↑ Antioxidant Enzymes Nrf2->Antioxidant NFkB NF-κB Pathway Antiinflammatory ↓ Pro-inflammatory Mediators NFkB->Antiinflammatory Antioxidant->NeuronalSurvival Antiinflammatory->NeuronalSurvival Antiapoptotic->NeuronalSurvival AngorosideC Angoroside C AngorosideC->PI3KAkt AngorosideC->AMPK AngorosideC->Nrf2 AngorosideC->NFkB Inhibition

Caption: Putative signaling pathways modulated by Angoroside C for neuroprotection.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below to facilitate the design and execution of studies aimed at validating the neuroprotective effects of Angoroside C.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is a widely used method to mimic ischemic stroke.

G cluster_protocol MCAO Experimental Workflow A Anesthesia & Preparation (Isoflurane, maintain body temp.) B Midline Neck Incision (Expose common, internal, and external carotid arteries) A->B C Vessel Ligation (Ligate external carotid artery) B->C D Filament Insertion (Insert monofilament into internal carotid to occlude MCA) C->D E Occlusion Period (e.g., 90 minutes) D->E F Reperfusion (Withdraw filament) E->F G Post-operative Care (Recovery and monitoring) F->G H Neurological Assessment & Infarct Volume Measurement (e.g., TTC staining at 24-72h) G->H

Caption: Workflow for the MCAO-induced ischemic stroke model in rats.

Detailed Steps:

  • Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane) and maintain its body temperature at 37°C.

  • Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Occlusion: Ligate the distal end of the ECA. A microvascular clip is placed on the CCA and ICA.

  • Filament Insertion: A small incision is made in the ECA stump, and a nylon monofilament is inserted and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.

  • Wound Closure and Recovery: The incision is sutured, and the animal is allowed to recover.

  • Outcome Assessment: Neurological deficits are assessed at various time points. After a set period (e.g., 24 or 72 hours), the animal is euthanized, and the brain is removed for infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Amyloid-β Induced Neurotoxicity in SH-SY5Y Cells

This in vitro model is used to screen for compounds that can protect against the neurotoxic effects of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease.

G cluster_protocol Aβ-Induced Neurotoxicity Assay Workflow A Cell Culture (Seed SH-SY5Y cells) B Differentiation (Optional) (e.g., with retinoic acid) A->B C Pre-treatment (Incubate with Angoroside C or other test compounds) B->C D Aβ Treatment (Expose cells to aggregated Aβ peptide) C->D E Incubation (e.g., 24-48 hours) D->E F Assessment of Neuroprotection (MTT assay for cell viability, LDH assay for cytotoxicity, ROS measurement, etc.) E->F

Caption: Workflow for assessing neuroprotection against Aβ-induced toxicity.

Detailed Steps:

  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into multi-well plates at a suitable density.

  • Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid for several days.

  • Pre-treatment: Cells are pre-treated with various concentrations of Angoroside C or other test compounds for a specified period (e.g., 2-24 hours).

  • Amyloid-β Treatment: Aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42) is added to the cell culture medium at a neurotoxic concentration.

  • Incubation: The cells are incubated with the Aβ peptide for a further 24-48 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Measured using the MTT assay.

    • Cytotoxicity: Measured by the release of lactate dehydrogenase (LDH) into the culture medium.

    • Oxidative Stress: Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes like DCFH-DA.

    • Apoptosis: Assessed by methods such as TUNEL staining or caspase activity assays.

Conclusion

While direct and comprehensive experimental validation of Angoroside C's neuroprotective effects in Alzheimer's, Parkinson's, and stroke models is a critical next step, the available evidence from related compounds and its primary metabolite is promising. Its potential to modulate key signaling pathways involved in neuronal survival, coupled with the established neuroprotective properties of other phenylethanoid glycosides, positions Angoroside C as a compelling candidate for further investigation in the field of neurodegenerative disease therapeutics. The experimental protocols outlined in this guide provide a framework for such validation studies.

References

Comparative

A Comparative Guide to Analytical Methods for Angoroside C Quantification

For Researchers, Scientists, and Drug Development Professionals The accurate quantification of Angoroside C, a key bioactive phenylpropanoid glycoside, is critical for quality control, pharmacokinetic studies, and the ov...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Angoroside C, a key bioactive phenylpropanoid glycoside, is critical for quality control, pharmacokinetic studies, and the overall development of herbal medicines and related pharmaceutical products. This guide provides an objective comparison of three prominent analytical techniques for Angoroside C quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of the most suitable method hinges on the specific analytical requirements, including sensitivity, selectivity, sample throughput, and cost.

Performance Comparison of Analytical Methods

The following table summarizes the key validation parameters for the quantification of Angoroside C or similar phenylpropanoid glycosides using different analytical techniques. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of each method.

Validation ParameterHPLC-UV (Representative)HPTLC (Representative for Phenylpropanoid Glycosides)UPLC-MS/MS (for Angoroside C)
Linearity (r²) >0.999≥0.999>0.99
Limit of Detection (LOD) Typically in the low ng range30 ng/band[1]0.1 ng/mL[2]
Limit of Quantification (LOQ) Typically in the mid-to-high ng range100 ng/band[1]0.1 ng/mL[2]
Precision (RSD %) <2%<3%Intra-day: <15%, Inter-day: <15%[3]
Accuracy (Recovery %) 98-102%98-102%93.18–105.36%[2]
Specificity/Selectivity ModerateModerateHigh
Sample Throughput ModerateHighHigh
Cost LowLowHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, HPTLC, and UPLC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for routine quality control due to its simplicity, robustness, and cost-effectiveness.

a) Sample Preparation:

  • Accurately weigh a precise amount of the sample (e.g., powdered plant material, extract).

  • Add a suitable solvent (e.g., methanol, ethanol).

  • Perform ultrasonic or reflux extraction to dissolve the analyte.

  • Centrifuge or filter the extract to remove particulate matter.

  • Dilute the supernatant/filtrate to a suitable concentration with the mobile phase.

b) Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).[5][6]

  • Flow Rate: 0.8 - 1.5 mL/min.[5][6]

  • Column Temperature: 25-35 °C.

  • Injection Volume: 10-20 µL.[5]

  • Detection Wavelength: Determined by the UV spectrum of Angoroside C (typically around 280 nm for phenylpropanoids).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Dilution Dilution Filtration->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 1. HPLC-UV Experimental Workflow.
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the rapid analysis of multiple samples in parallel, making it suitable for screening and quality control of herbal materials.

a) Sample and Standard Preparation:

  • Prepare extracts as described for HPLC-UV.

  • Prepare standard solutions of Angoroside C at various concentrations in a suitable solvent.

b) Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[7]

  • Sample Application: Apply samples and standards as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents optimized for the separation of phenylpropanoid glycosides (e.g., toluene: ethyl acetate: formic acid).[8]

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Scanning: Scan the plates using a densitometer at the wavelength of maximum absorbance for Angoroside C.

HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis SamplePrep Sample & Standard Preparation Application Band Application on HPTLC Plate SamplePrep->Application Development Chromatogram Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification Scanning->Quantification

Figure 2. HPTLC Experimental Workflow.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers the highest sensitivity and selectivity, making it ideal for the analysis of Angoroside C in complex biological matrices and for pharmacokinetic studies.[3][9]

a) Sample Preparation (from Plasma):

  • To a plasma sample, add a protein precipitation agent (e.g., acetonitrile) and an internal standard.[3][9]

  • Vortex and centrifuge to precipitate proteins.

  • Collect the supernatant and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

b) UPLC-MS/MS Conditions:

  • Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH C18, 1.7 µm).[10]

  • Mobile Phase: A gradient elution with a mixture of water containing 0.1% formic acid and acetonitrile containing 0.1% formic acid.[10]

  • Flow Rate: 0.2 - 0.4 mL/min.[10]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation UPLC Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Figure 3. UPLC-MS/MS Experimental Workflow.

Conclusion

The choice of an analytical method for Angoroside C quantification should be guided by the specific research or quality control objectives. HPLC-UV offers a balance of performance and cost for routine analyses. HPTLC provides high throughput for screening large numbers of samples. UPLC-MS/MS stands out for its superior sensitivity and selectivity, which are essential for bioanalytical applications and trace-level quantification. Cross-validation of methods is recommended when transferring from a research to a quality control environment or when comparing data from different analytical platforms.

References

Validation

Angoroside C Versus Other Phenylpropanoid Glycosides: A Comparative Analysis of Bioactivity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of Angoroside C against other prominent phenylpropanoid glycosides, namely Verbascoside (also known as Acteoside)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Angoroside C against other prominent phenylpropanoid glycosides, namely Verbascoside (also known as Acteoside) and Echinacoside. The comparison focuses on their anti-inflammatory, antioxidant, and neuroprotective properties, supported by available experimental data.

Introduction to Phenylpropanoid Glycosides

Phenylpropanoid glycosides are a class of naturally occurring phenolic compounds widely distributed in the plant kingdom. They are characterized by a phenylpropanoid moiety linked to a sugar unit. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, neuroprotective, and immunomodulatory effects. This guide delves into a comparative study of Angoroside C, Verbascoside, and Echinacoside, three phenylpropanoid glycosides with promising therapeutic potential.

Comparative Biological Activity

A comprehensive review of existing literature reveals distinct and overlapping biological activities among Angoroside C, Verbascoside, and Echinacoside. While all three compounds exhibit noteworthy anti-inflammatory and antioxidant properties, the extent and mechanisms of their actions can differ.

Anti-inflammatory Activity

Direct comparative studies on the anti-inflammatory effects of Angoroside C and Verbascoside have been conducted, particularly using phenylpropanoid glycosides isolated from Scrophularia scorodonia. In studies on lipopolysaccharide (LPS)-stimulated macrophages, Verbascoside demonstrated a broad-spectrum anti-inflammatory response by significantly inhibiting the production of prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) in a concentration-dependent manner. In contrast, under the same conditions, Angoroside C's inhibitory activity was primarily directed towards nitric oxide (NO) production[1]. However, in a thromboxane B2 (TXB2)-release assay, both Angoroside C and Verbascoside showed significant effects[1].

Echinacoside has also been shown to possess anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and TNF-α[2][3].

CompoundTargetIC50 ValueCell Line/SystemReference
Angoroside C Total ROS Generation0.34 µMfMLF-stimulated human neutrophils[1]
Verbascoside Nitric Oxide (NO) Production-LPS-stimulated macrophages[1]
Prostaglandin E2 (PGE2) Production-LPS-stimulated macrophages[1]
TNF-α Production-LPS-stimulated macrophages[1]
Echinacoside Nitric Oxide (NO) Production-LPS-stimulated microglial cells[4]

Note: A direct IC50 value for Angoroside C on NO inhibition in a comparative study was not available. The table reflects the qualitative findings from the comparative study and quantitative data from other sources.

Antioxidant Activity

All three phenylpropanoid glycosides are recognized for their potent antioxidant activities, primarily attributed to their ability to scavenge free radicals. Quantitative comparisons using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are common for evaluating antioxidant potential. While direct comparative studies featuring all three compounds are scarce, individual studies provide insights into their relative potencies. Verbascoside has demonstrated strong DPPH radical scavenging ability[5].

CompoundAssayIC50 ValueReference
Angoroside C -Data not available-
Verbascoside DPPH Radical Scavenging-[5]
Echinacoside DPPH Radical Scavenging--

Note: Directly comparable IC50 values for the DPPH assay were not found in the same study. The potency can vary based on experimental conditions.

Neuroprotective Effects

Phenylpropanoid glycosides are increasingly being investigated for their neuroprotective potential. Echinacoside has been shown to protect neuronal cells from various toxins and oxidative stress, partly through the activation of Trk signaling and upregulation of brain-derived neurotrophic factor (BDNF)[2][4]. Verbascoside has also demonstrated neuroprotective effects in in vitro models of neurodegenerative diseases[6][7]. While specific comparative studies on the neuroprotective effects of Angoroside C are limited, its known antioxidant and anti-inflammatory activities suggest potential benefits in this area.

CompoundModelProtective EffectReference
Angoroside C -Data not available-
Verbascoside In vitro models of neurodegenerationProtects against neuronal cell death[6][7]
Echinacoside H2O2-induced cytotoxicity in PC12 cellsProtects against oxidative stress-induced cell death[8]
MPTP-induced Parkinson's disease model in miceImproves neurobehavioral symptoms and protects dopaminergic neurons[2][3]

Signaling Pathways

The biological activities of these phenylpropanoid glycosides are mediated through the modulation of various intracellular signaling pathways.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Angoroside C has been identified as a potent activator of AMP-activated protein kinase (AMPK)[1]. AMPK is a key regulator of cellular energy homeostasis, and its activation has therapeutic implications for metabolic diseases. The activation of AMPK by Angoroside C suggests its potential in managing metabolic syndrome.

AMPK_Activation Angoroside_C Angoroside C AMPK AMPK Angoroside_C->AMPK activates Metabolic_Regulation Metabolic Regulation (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Metabolic_Regulation promotes

Caption: Angoroside C activates the AMPK signaling pathway, leading to metabolic regulation.

NF-κB Signaling Pathway

The anti-inflammatory effects of many phenylpropanoid glycosides, including Verbascoside and Echinacoside, are often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting NF-κB activation, these compounds can suppress the production of inflammatory mediators.

NFkB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) NFkB_nucleus->Inflammatory_Genes induces Verbascoside Verbascoside / Echinacoside Verbascoside->IKK inhibits

Caption: Verbascoside and Echinacoside inhibit the NF-κB pathway, reducing inflammation.

Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Angoroside C, Verbascoside, or Echinacoside). After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

NO_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate Culture->Seed Add_Compound Add test compounds Seed->Add_Compound Add_LPS Add LPS Add_Compound->Add_LPS Incubate Incubate for 24h Add_LPS->Incubate Griess_Assay Measure nitrite with Griess reagent Incubate->Griess_Assay Calculate Calculate % inhibition and IC50 Griess_Assay->Calculate

Caption: Workflow for the nitric oxide inhibition assay in RAW 264.7 macrophages.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to assess the antioxidant capacity of compounds by their ability to scavenge the stable DPPH free radical.

Methodology:

  • Preparation of DPPH Solution: A solution of DPPH in methanol is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, different concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

DPPH_Assay_Workflow Prepare_DPPH Prepare DPPH solution Mix Mix DPPH and test compound Prepare_DPPH->Mix Prepare_Samples Prepare test compound dilutions Prepare_Samples->Mix Incubate Incubate in dark (30 min) Mix->Incubate Measure_Absorbance Measure absorbance (517 nm) Incubate->Measure_Absorbance Calculate Calculate % scavenging and IC50 Measure_Absorbance->Calculate

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

Neuroprotection Assay in PC12 Cells

PC12 cells, a cell line derived from a rat adrenal medulla pheochromocytoma, are widely used as a model for neuronal cells in neuroprotection studies. This assay evaluates the ability of a compound to protect these cells from a neurotoxin-induced cell death.

Methodology:

  • Cell Culture and Differentiation: PC12 cells are cultured in a suitable medium. For some studies, they may be differentiated into a more neuron-like phenotype by treatment with Nerve Growth Factor (NGF).

  • Cell Seeding: Cells are seeded into 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration.

  • Induction of Neurotoxicity: A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2), is added to the culture medium to induce cell death.

  • Incubation: The cells are incubated with the neurotoxin for a defined period (e.g., 24 hours).

  • Cell Viability Assessment: Cell viability is measured using an MTT assay or similar method. The MTT reagent is added to the wells, and after incubation, the resulting formazan crystals are dissolved, and the absorbance is read.

  • Calculation: The percentage of cell viability is calculated relative to a control group (cells not treated with the neurotoxin). The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of the neurotoxin.

Neuroprotection_Assay_Workflow Culture_PC12 Culture PC12 cells Seed_Cells Seed cells in 96-well plate Culture_PC12->Seed_Cells Pretreat Pre-treat with test compounds Seed_Cells->Pretreat Add_Neurotoxin Add neurotoxin (e.g., 6-OHDA) Pretreat->Add_Neurotoxin Incubate Incubate for 24h Add_Neurotoxin->Incubate MTT_Assay Assess cell viability (MTT assay) Incubate->MTT_Assay Calculate Calculate % cell viability MTT_Assay->Calculate

Caption: Workflow for the neuroprotection assay using PC12 cells.

Conclusion

Angoroside C, Verbascoside, and Echinacoside are all potent phenylpropanoid glycosides with significant therapeutic potential. While all three exhibit anti-inflammatory and antioxidant properties, available evidence suggests some differentiation in their mechanisms and breadth of action. Verbascoside appears to have a broader anti-inflammatory profile in LPS-stimulated macrophages compared to Angoroside C, which shows more targeted activity on nitric oxide production in this model. Angoroside C's distinct activity as a potent AMPK activator highlights its potential for metabolic disorders. Echinacoside has been more extensively studied for its neuroprotective effects.

For researchers and drug development professionals, the choice between these compounds would depend on the specific therapeutic target. Further head-to-head comparative studies with standardized assays are crucial to fully elucidate the relative potencies and therapeutic advantages of each of these promising natural compounds.

References

Comparative

Unraveling the In Vivo Fate of Angoroside C: A Comparative Guide to its Metabolism

For researchers, scientists, and drug development professionals, understanding the in vivo metabolism of a compound is a critical step in evaluating its therapeutic potential. This guide provides a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo metabolism of a compound is a critical step in evaluating its therapeutic potential. This guide provides a comprehensive analysis of the in vivo metabolism of Angoroside C, a phenylpropanoid glycoside with various reported pharmacological activities, based on findings from high-performance liquid chromatography-electrospray ionization-ion trap-time-of-flight mass spectrometry (HPLC-ESI-IT-TOF-MSn) studies.

This document summarizes key metabolites, details experimental methodologies, and presents visual workflows and metabolic pathways to facilitate a deeper understanding of Angoroside C's biotransformation in vivo.

Comparative Analysis of Angoroside C Metabolism

An in-depth investigation into the in vivo metabolism of Angoroside C in rats has revealed extensive biotransformation of the parent compound.[1] A total of 25 metabolites were identified in various biological matrices, including urine, feces, and plasma.[1][2] The primary metabolic reactions observed were hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation.[1][2]

In contrast to its extensive metabolism, the oral bioavailability of Angoroside C is relatively low, estimated to be around 2.1%.[3][4] The compound is absorbed rapidly, reaching maximum plasma concentration (Tmax) in approximately 15 minutes, and is also eliminated quickly with a half-life (t1/2) of about 1.26 hours.[3][4] Despite its rapid clearance from plasma, Angoroside C distributes to various organs, including the liver, heart, spleen, lung, kidney, and brain.[3][4]

One of the key metabolites identified is ferulic acid, which is formed through the conversion of Angoroside C.[3][4] This is significant as ferulic acid itself possesses various biological and pharmacological properties.[5] The metabolites of Angoroside C are primarily excreted through urine.[1][2]

The following table summarizes the identified metabolites of Angoroside C based on the HPLC-ESI-IT-TOF-MSn study.

Metabolite IDRetention Time (min)Measured m/zFormulaProposed Metabolic ReactionBiological Sample
AM125.32621.1887C27H34O16HydrolysisUrine
AM228.91799.2473C33H44O21SSulfationUrine
AM330.25623.2044C27H36O16ReductionUrine
AM432.65815.2422C33H44O22SHydroxylation, SulfationUrine
AM533.78817.2579C33H46O22SReduction, SulfationUrine
AM634.52831.2735C34H48O22SMethylation, Reduction, SulfationUrine
AM735.89833.2528C33H46O23SHydroxylation, Reduction, SulfationUrine
AM837.45639.1993C27H36O17HydroxylationUrine
AM938.67815.2422C33H44O22SHydroxylation, SulfationUrine
AM1040.21655.1942C27H36O18DihydroxylationUrine
AM1141.58831.2371C33H44O23SDihydroxylation, SulfationUrine
AM1242.88637.1844C27H34O17Dehydrogenation, DihydroxylationUrine
AM1344.23829.2215C33H42O23SDehydrogenation, Dihydroxylation, SulfationUrine
AM1445.67783.2513C33H44O20Angoroside C (Parent) Urine, Feces
AM1547.02797.2670C34H46O20MethylationUrine
AM1648.35813.2619C34H46O21Hydroxylation, MethylationUrine
AM1749.88815.2775C34H48O21Reduction, MethylationUrine
AM1851.24799.2826C33H48O20ReductionUrine
AM1952.76815.2775C33H48O21Hydroxylation, ReductionUrine
AM2054.11813.2619C34H46O21Hydroxylation, MethylationUrine
AM2155.69829.2568C34H46O22Dihydroxylation, MethylationUrine
AM2257.03827.2412C34H44O22Dehydrogenation, Dihydroxylation, MethylationUrine
AM2358.42959.2905C39H52O26SSulfation, GlucuronidationUrine
AM2460.15475.1612C21H32O12HydrolysisFeces
AM2562.58491.1561C21H32O13Hydrolysis, HydroxylationFeces, Plasma

Experimental Protocols

In Vivo Metabolism Study in Rats

Animal Model: Male Sprague-Dawley rats are typically used for in vivo metabolism studies of Angoroside C.

Drug Administration: A solution of Angoroside C is administered to the rats via oral gavage. For pharmacokinetic studies, intravenous administration may also be performed to determine absolute bioavailability.[3][4]

Sample Collection: Urine and feces are collected at designated time intervals over a period of 24 to 72 hours post-administration. Blood samples are collected at various time points to obtain plasma for pharmacokinetic analysis. At the end of the study, tissues such as the liver, heart, spleen, lung, and kidney are harvested to investigate tissue distribution.[1][3]

Sample Preparation:

  • Urine: Urine samples are typically centrifuged and the supernatant is directly injected or diluted with the mobile phase before injection into the HPLC system.[1]

  • Feces: Fecal samples are homogenized with a suitable solvent (e.g., methanol), followed by centrifugation. The supernatant is then collected, dried, and reconstituted in the mobile phase for analysis.[1]

  • Plasma: Plasma samples are prepared by protein precipitation. Acetonitrile is commonly added to the plasma sample to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.[3][4]

  • Tissues: Tissue samples are homogenized with saline or another appropriate buffer. The homogenate is then subjected to protein precipitation with acetonitrile, similar to plasma samples.[3][4]

HPLC-ESI-IT-TOF-MSn Analysis

Instrumentation: A high-performance liquid chromatography system coupled to an electrospray ionization source and an ion trap time-of-flight mass spectrometer is used for the separation and identification of metabolites.[1]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used for the separation.

  • Mobile Phase: A gradient elution is employed using a mixture of water (often containing a small amount of formic acid for better ionization) and an organic solvent like acetonitrile or methanol.[6]

  • Flow Rate: The flow rate is optimized for the specific column and separation.

  • Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of phenylpropanoid glycosides like Angoroside C.[7]

  • MS and MSn Scans: Full scan MS is performed to detect all ions within a specified mass range. Data-dependent MSn scans are then triggered for the most abundant ions to obtain fragmentation patterns, which are crucial for structural elucidation of the metabolites.[1]

Visualizing the Process

To better illustrate the experimental workflow and the metabolic fate of Angoroside C, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_administration Drug Administration cluster_sampling Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results Angoroside_C Angoroside C Oral_Admin Oral Administration to Rats Angoroside_C->Oral_Admin Urine Urine Oral_Admin->Urine Collection at various time points Feces Feces Oral_Admin->Feces Collection at various time points Plasma Plasma Oral_Admin->Plasma Collection at various time points Tissues Tissues Oral_Admin->Tissues Collection at various time points Urine_Prep Centrifugation/ Dilution Urine->Urine_Prep Feces_Prep Homogenization & Extraction Feces->Feces_Prep Plasma_Prep Protein Precipitation Plasma->Plasma_Prep Tissue_Prep Homogenization & Protein Precipitation Tissues->Tissue_Prep HPLC HPLC Separation Urine_Prep->HPLC Feces_Prep->HPLC Plasma_Prep->HPLC Tissue_Prep->HPLC MS ESI-IT-TOF-MSn Detection & Identification HPLC->MS Metabolite_ID Metabolite Identification MS->Metabolite_ID PK_Analysis Pharmacokinetic Analysis MS->PK_Analysis metabolic_pathway cluster_phase1 Phase I Reactions cluster_phase2 Phase II Reactions Angoroside_C Angoroside C Hydrolysis Hydrolysis Angoroside_C->Hydrolysis Reduction Reduction Angoroside_C->Reduction Hydroxylation Hydroxylation Angoroside_C->Hydroxylation Methylation Methylation Angoroside_C->Methylation Metabolites Metabolites (AM1-AM25) Hydrolysis->Metabolites Formation of Phase I Metabolites Reduction->Metabolites Formation of Phase I Metabolites Hydroxylation->Metabolites Formation of Phase I Metabolites Methylation->Metabolites Formation of Phase I Metabolites Sulfation Sulfation Sulfation->Metabolites Formation of Phase II Metabolites Glucuronidation Glucuronidation Glucuronidation->Metabolites Formation of Phase II Metabolites Metabolites->Sulfation Further Conjugation Metabolites->Glucuronidation Further Conjugation Excretion Urinary Excretion Metabolites->Excretion

References

Validation

A Comparative Analysis of the Biological Activities of Angoroside C and Its Synthetic Analogs

For Researchers, Scientists, and Drug Development Professionals Angoroside C, a phenylpropanoid glycoside naturally occurring in plants such as Scrophularia ningpoensis, has garnered significant attention for its diverse...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angoroside C, a phenylpropanoid glycoside naturally occurring in plants such as Scrophularia ningpoensis, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of the biological activities of Angoroside C and its synthetic analogs, supported by available experimental data. Due to a scarcity of publicly available research on synthetic analogs of Angoroside C, this guide will also draw logical comparisons from studies on synthetic analogs of structurally related phenylpropanoid glycosides, such as verbascoside and forsythoside B, to provide a broader context for potential structure-activity relationships.

I. Overview of Biological Activities

Angoroside C exhibits a range of biological effects, with its anti-inflammatory and antioxidant properties being the most prominently studied. It is also recognized as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Table 1: Summary of Key Biological Activities of Angoroside C

Biological ActivityKey FindingsQuantitative Data
Anti-inflammatory Inhibits the production of inflammatory mediators.- Inhibits total reactive oxygen species (ROS) generation with an IC50 of 0.34 μM.[1] - Shows activity on nitric oxide (NO) production in LPS-stimulated macrophages.
Antioxidant Demonstrates radical scavenging capabilities.- Contributes to the antioxidant effect of plant extracts, though specific IC50 values from standardized assays like DPPH are not consistently reported in readily available literature.
Metabolic Regulation Acts as a potent activator of AMP-activated protein kinase (AMPK).Data on direct EC50 for AMPK activation is not readily available.

II. Comparative Analysis with Synthetic Analogs

Direct comparative studies on the biological activity of synthetic analogs of Angoroside C are limited in the current body of scientific literature. However, research on synthetic analogs of other phenylpropanoid glycosides provides valuable insights into potential structure-activity relationships that may be applicable to Angoroside C.

Anti-inflammatory and Antioxidant Activities

Studies on synthetic analogs of related compounds like verbascoside and forsythoside B suggest that modifications to the glycosidic linkages, the phenylpropanoid moiety, or the number and position of hydroxyl groups can significantly impact their anti-inflammatory and antioxidant efficacy. For instance, enzymatic synthesis of phenylpropanoid glycoside analogs has shown that these synthetic compounds can exhibit higher radical scavenging abilities compared to reference compounds like ascorbic acid.

It is hypothesized that synthetic analogs of Angoroside C, potentially with altered glycosylation patterns or modified phenolic structures, could exhibit either enhanced or diminished biological activities. Further research is imperative to synthesize and evaluate such analogs to establish a clear structure-activity relationship.

III. Mechanistic Insights: Signaling Pathways

Angoroside C has been shown to modulate several key signaling pathways, contributing to its therapeutic potential.

AMPK Activation Pathway

Angoroside C is a potent activator of AMPK, a critical enzyme in regulating cellular metabolism. Activation of AMPK can lead to a cascade of downstream effects, including the inhibition of anabolic pathways and the stimulation of catabolic processes, which is beneficial in metabolic disorders.

AMPK_Activation_Pathway AngorosideC Angoroside C AMPK AMPK AngorosideC->AMPK Activates Anabolic Anabolic Pathways (e.g., fatty acid synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., glucose uptake, fatty acid oxidation) AMPK->Catabolic Stimulates

Anti-inflammatory Signaling Pathways

Angoroside C exerts its anti-inflammatory effects by modulating pathways such as the NF-κB signaling cascade. By inhibiting the activation of NF-κB, Angoroside C can suppress the expression of pro-inflammatory genes, thereby reducing the inflammatory response. Additionally, its ability to inhibit ROS and NO production further contributes to its anti-inflammatory profile.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation AngorosideC Angoroside C AngorosideC->NFkB_Activation Inhibits

Furthermore, studies have indicated Angoroside C's involvement in other pathways, including the inhibition of the PDE5A/AKT/mTOR/ULK1 pathway, which is implicated in autophagic cell death, and the TLR4/NOX4/BAX pathway, which is involved in apoptosis.[1]

IV. Experimental Protocols

This section details the methodologies for key experiments used to evaluate the biological activities of Angoroside C and its potential analogs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of a compound.

  • Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

  • Protocol:

    • Prepare a stock solution of the test compound (Angoroside C or synthetic analog) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is typically used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Test_Compound Prepare Test Compound Dilutions Mix Mix Test Compound and DPPH Solution Test_Compound->Mix DPPH_Solution Prepare 0.1 mM DPPH Solution DPPH_Solution->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by cells.

  • Principle: The Griess reagent detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In an acidic medium, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye that can be measured spectrophotometrically at 540 nm.

  • Protocol (using RAW 264.7 macrophage cells):

    • Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.

    • Pre-treat the cells with various concentrations of the test compound (Angoroside C or synthetic analog) for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

    • Incubate the cells for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.

NO_Inhibition_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_reaction Griess Reaction cluster_analysis Analysis Culture_Cells Culture RAW 264.7 Cells Pretreat Pre-treat with Test Compound Culture_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_Cells Incubate (24h) Stimulate->Incubate_Cells Collect_Supernatant Collect Supernatant Incubate_Cells->Collect_Supernatant Mix_Griess Mix with Griess Reagent Collect_Supernatant->Mix_Griess Incubate_Reaction Incubate (10-15 min) Mix_Griess->Incubate_Reaction Measure_Absorbance Measure Absorbance at 540 nm Incubate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % NO Inhibition & IC50 Measure_Absorbance->Calculate_Inhibition

V. Conclusion and Future Directions

Angoroside C is a promising natural compound with significant anti-inflammatory, antioxidant, and metabolic regulatory properties. While quantitative data on its biological activities are emerging, a notable gap exists in the literature regarding the synthesis and comparative evaluation of its synthetic analogs. Future research should focus on:

  • Synthesis of Angoroside C Analogs: A systematic synthesis of analogs with modifications on the sugar moieties and the phenylpropanoid backbone is crucial.

  • Comprehensive Biological Evaluation: Head-to-head comparisons of Angoroside C and its synthetic analogs using standardized in vitro and in vivo models are necessary to establish clear structure-activity relationships.

  • Elucidation of Molecular Targets: Further studies are needed to identify the direct molecular targets of Angoroside C and its analogs to fully understand their mechanisms of action.

Such research will be instrumental in optimizing the therapeutic potential of Angoroside C and developing novel drug candidates for the treatment of inflammatory and metabolic diseases.

References

Comparative

Angoroside C as a Chemical Marker for Herbal Extract Quality Control: A Comparative Guide

The increasing global demand for herbal medicine necessitates robust quality control measures to ensure the consistency, safety, and efficacy of botanical products. The selection of appropriate chemical markers is a corn...

Author: BenchChem Technical Support Team. Date: December 2025

The increasing global demand for herbal medicine necessitates robust quality control measures to ensure the consistency, safety, and efficacy of botanical products. The selection of appropriate chemical markers is a cornerstone of this process, serving to authenticate raw materials, standardize finished products, and verify therapeutic potency.[1] This guide provides a comparative analysis of Angoroside C, a phenylpropanoid glycoside, as a chemical marker for the quality control of relevant herbal extracts.

Angoroside C is a significant bioactive compound found primarily in the roots of Scrophularia ningpoensis Hemsl., a plant used in Traditional Chinese Medicine for its anti-inflammatory and cardiovascular benefits.[2] Its reported pharmacological activities include preventing ventricular remodeling, reducing blood pressure, anti-platelet aggregation, hepatoprotection, and anti-nephritis effects, making it a therapeutically relevant candidate for a quality marker.[2]

Comparative Analysis of Analytical Methodologies

The accurate quantification of chemical markers is paramount for quality control. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common techniques employed for this purpose.[3][4] More advanced methods like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer enhanced sensitivity and selectivity, which is particularly useful for pharmacokinetic studies or when dealing with very low concentrations.[2][5]

The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or cost-effectiveness. While HPLC provides excellent quantitative precision, HPTLC is a powerful tool for fingerprinting and simultaneous analysis of multiple samples.[6][7]

Table 1: Comparison of Analytical Methods for Angoroside C Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)UPLC-MS/MS
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase in a column.[8]Separation on a high-performance layer of sorbent; quantification via densitometric scanning.[4]Separation by UPLC with detection and quantification by mass spectrometry, offering high sensitivity and specificity.[2]
Primary Use Precise quantification, purity determination.[3]Fingerprinting, semi-quantitative analysis, identity confirmation.[7]Trace-level quantification, metabolite identification, pharmacokinetic studies.[5]
Sensitivity Good (ng range)Moderate (ng-µg range)Excellent (pg-ng range)[5]
Precision (RSD%) Typically < 2%Typically < 5%Typically < 15% for bioanalysis[5]
Sample Throughput SequentialHigh (multiple samples per plate)Sequential, but with very fast run times
Cost Moderate to HighLow to ModerateHigh
Selectivity Good; can be enhanced with specific detectors (e.g., DAD).Moderate; depends on mobile phase and derivatization.Excellent; based on mass-to-charge ratio.
Angoroside C vs. Alternative Markers

A comprehensive quality control strategy may involve a single marker, multiple markers, or a holistic fingerprint.[6] While Angoroside C is a prominent bioactive constituent in Scrophularia ningpoensis, other compounds like harpagide (an iridoid) and ferulic acid (a phenolic acid and metabolite of Angoroside C) are also present and could serve as markers.[2] Flavonoids and other phenylpropanoids are also frequently used as quality markers for various herbal extracts.[6]

The ideal marker should be unique to the target herb or present in a characteristic ratio, be chemically stable, and correlate with the herb's therapeutic effects.[9][10]

Table 2: Comparison of Potential Chemical Markers in Scrophularia ningpoensis

MarkerChemical ClassPrimary Bioactivity LinkSuitability as a QC Marker
Angoroside C Phenylpropanoid GlycosideAnti-inflammatory, Cardiovascular Protection[2]High: Bioactive, specific, and present in quantifiable amounts. Serves as a good therapeutic marker.
Harpagide Iridoid GlycosideAnti-inflammatory[11]Moderate: Also bioactive, but may be present in other unrelated plant species, potentially reducing specificity.
Ferulic Acid Phenolic AcidAntioxidant, Anti-inflammatory[12]Moderate: It is a metabolite of Angoroside C[2] and is widespread in the plant kingdom, making it a non-specific marker for the raw herb. However, it can be useful in pharmacokinetic studies.
Flavonoids (e.g., Luteolin) FlavonoidAntioxidant, Anti-inflammatory[13]General Marker: Flavonoids are ubiquitous. While useful for general quality assessment (e.g., total flavonoid content), they are not specific markers for authenticating Scrophularia.

Experimental Protocols

Quantification of Angoroside C using HPLC-UV

This protocol outlines a standard method for the quantitative determination of Angoroside C in a herbal extract.

  • Sample Preparation (Herbal Extract):

    • Accurately weigh 1.0 g of powdered dried root of Scrophularia ningpoensis.

    • Add 50 mL of 70% methanol.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system with a UV/DAD detector.

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using (A) Acetonitrile and (B) 0.1% Phosphoric Acid in Water.

      • 0-20 min: 10-30% A

      • 20-30 min: 30-50% A

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation and Quantification:

    • Prepare a stock solution of Angoroside C reference standard (e.g., 1 mg/mL) in methanol.

    • Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extract. Quantify the amount of Angoroside C in the sample by interpolating its peak area from the calibration curve.

HPTLC Fingerprinting for Identity Confirmation

This protocol is suitable for confirming the presence of Angoroside C and generating a chemical fingerprint of the extract.

  • Sample and Standard Application:

    • Use the same 70% methanol extract prepared for HPLC.

    • Apply 5 µL of the sample extract and 2 µL of Angoroside C standard solution (1 mg/mL) as bands on an HPTLC silica gel 60 F254 plate using an automated applicator.

  • Chromatographic Development:

    • Mobile Phase: Ethyl acetate - Formic acid - Glacial acetic acid - Water (100:11:11:26, v/v/v/v).[14]

    • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

    • Drying: Dry the plate in a stream of warm air.

  • Detection and Documentation:

    • UV Detection: Visualize the plate under UV light at 254 nm and 366 nm.

    • Derivatization: Spray the plate with a 10% sulfuric acid in ethanol reagent and heat at 105°C for 5 minutes to visualize spots.

    • Densitometry: Scan the plate using a densitometer at 280 nm.

    • Analysis: Compare the Rf value and color of the band in the sample chromatogram with that of the Angoroside C standard. The overall pattern of bands serves as the fingerprint.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This bioassay links the chemical content to a relevant biological activity. It measures the ability of the extract to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.[11][12]

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Protocol:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the herbal extract (e.g., 25, 50, 100 µg/mL) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production. Include a vehicle control (no extract) and a negative control (no LPS).

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.

    • Determine the percentage inhibition of NO production by the extract compared to the LPS-only stimulated cells.

    • A parallel cell viability assay (e.g., MTT) should be run to ensure the observed NO reduction is not due to cytotoxicity.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical & Biological Testing cluster_data Data Evaluation raw_material Herbal Raw Material (e.g., Scrophularia root) extraction Solvent Extraction (70% Methanol) raw_material->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC Quantification of Angoroside C filtration->hplc hptlc HPTLC Fingerprinting & Identity Check filtration->hptlc bioassay Bioactivity Assay (e.g., Anti-inflammatory) filtration->bioassay quant_results Quantitative Data (Concentration of Angoroside C) hplc->quant_results qual_results Qualitative Data (Fingerprint Profile) hptlc->qual_results bio_results Functional Data (e.g., IC50 Value) bioassay->bio_results final_decision Quality Assessment (Pass / Fail) quant_results->final_decision qual_results->final_decision bio_results->final_decision

Caption: Experimental workflow for herbal extract quality control using Angoroside C.

logical_comparison center Herbal Extract Quality Control marker Single Marker (Angoroside C) center->marker Specificity multi_marker Multiple Markers (e.g., Angoroside C + Harpagide) center->multi_marker Robustness fingerprint Chemical Fingerprint (Holistic Profile) center->fingerprint Comprehensiveness bioassay Bioassay-Linked (Functional Potency) center->bioassay Therapeutic Relevance

Caption: Comparison of quality control strategies for herbal extracts.

anti_inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) Cell Macrophage LPS->Cell NFkB NF-κB Activation Cell->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) (Pro-inflammatory Mediator) iNOS->NO AngorosideC Angoroside C AngorosideC->NFkB Inhibition

Caption: Simplified anti-inflammatory signaling pathway potentially modulated by Angoroside C.

References

Validation

Unraveling the Science Behind Angoroside C: A Comparative Guide to Published Findings

An objective analysis of the existing research on Angoroside C, offering a comparative perspective on its mechanisms and therapeutic potential for researchers, scientists, and professionals in drug development. This guid...

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the existing research on Angoroside C, offering a comparative perspective on its mechanisms and therapeutic potential for researchers, scientists, and professionals in drug development.

This guide provides a comprehensive overview of the published findings on Angoroside C, a phenylpropanoid glycoside with demonstrated therapeutic effects. In the absence of direct independent replication studies, this document synthesizes data from initial characterizations and related research to offer a comparative analysis of its biological activities. The following sections detail the compound's mechanism of action, pharmacokinetic profile, and comparison with other relevant therapeutic agents, supported by experimental data and methodologies from the cited literature.

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the key quantitative findings from preclinical studies on Angoroside C and related compounds.

Table 1: Pharmacokinetic Parameters of Angoroside C in Rats

ParameterValueAdministration RouteDosageSource
Tmax (Time to maximum concentration) 15 minutesIntragastric100 mg/kg[1]
t1/2 (Elimination half-life) 1.26 hoursIntragastric100 mg/kg[1]
Oral Bioavailability ~2.1%Intragastric vs. Intravenous100 mg/kg vs. 5 mg/kg[1]
Highest Tissue Concentration Lung (at 15 min)Intragastric100 mg/kg[1]

Table 2: In Vitro Anti-Inflammatory Activity of Related Flavonoid C-Glycosides

CompoundTargetIC50 ValueCell LineSource
Angoroside C Oxygen Radical Scavenging0.34 µMNot Specified[2]
Compound 2 (7-methoxyacacetin 8-C-[β-D-apiofuranosyl-(1 → 3)-β-D-glucopyranoside]) IL-12 p40 Production0.35 ± 0.01 µMBone marrow-derived dendritic cells[3]
Compound 10 IL-12 p40 Production0.39 ± 0.05 µMBone marrow-derived dendritic cells[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways influenced by Angoroside C and a typical experimental workflow for its evaluation.

AngorosideC_Signaling_Pathway AngorosideC Angoroside C AMPK AMPK Activation AngorosideC->AMPK PDE5A PDE5A Inhibition AngorosideC->PDE5A MetabolicSyndrome Metabolic Syndrome (Alleviation) AMPK->MetabolicSyndrome AKT AKT PDE5A->AKT mTOR mTOR AKT->mTOR ULK1 ULK1 mTOR->ULK1 Autophagy Autophagic Cell Death (Inhibition) ULK1->Autophagy

Angoroside C Signaling Pathways

Experimental_Workflow_Pharmacokinetics cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation OralAdmin Oral Administration (100 mg/kg Angoroside C) BloodSampling Blood Sampling at Multiple Time Points OralAdmin->BloodSampling IVAdmin Intravenous Administration (5 mg/kg Angoroside C) IVAdmin->BloodSampling ProteinPrecipitation Protein Precipitation with Acetonitrile BloodSampling->ProteinPrecipitation TissueHarvest Tissue Homogenate Preparation (Liver, Heart, Spleen, Lung, Kidney, Brain) TissueHarvest->ProteinPrecipitation UPLCMSMS UPLC-MS/MS Analysis of Angoroside C and Ferulic Acid ProteinPrecipitation->UPLCMSMS PKParameters Calculation of Pharmacokinetic Parameters (Tmax, t1/2, Bioavailability) UPLCMSMS->PKParameters

Pharmacokinetic Study Workflow

Logical_Comparison cluster_MoA Mechanism of Action AngorosideC Angoroside C AMPK AMPK Activation AngorosideC->AMPK AntiInflammatory Anti-inflammatory Effects AngorosideC->AntiInflammatory Metformin Metformin Metformin->AMPK OtherFlavonoids Other Flavonoid C-Glycosides OtherFlavonoids->AntiInflammatory NLRP3 NLRP3 Inflammasome Inhibition OtherFlavonoids->NLRP3

Comparison of Mechanisms

Experimental Protocols

Below are the detailed methodologies for key experiments cited in the literature.

1. Pharmacokinetic and Tissue Distribution Study in Rats [1]

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration:

    • Intragastric (Oral): A single dose of 100 mg/kg Angoroside C.

    • Intravenous: A single dose of 5 mg/kg Angoroside C.

  • Sample Collection: Blood samples were collected at various time points post-administration. Tissues (liver, heart, spleen, lung, kidney, and brain) were collected after the final blood draw.

  • Sample Preparation: Plasma was obtained by centrifugation. Tissues were homogenized. Both plasma and tissue homogenates were deproteinized using acetonitrile.

  • Analytical Method: An ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) method was used to determine the concentrations of Angoroside C and its metabolite, ferulic acid.

  • Data Analysis: Pharmacokinetic parameters including Tmax, t1/2, and bioavailability were calculated from the concentration-time data.

2. In Vivo Study of Metabolic Syndrome in db/db Mice [2]

  • Animal Model: db/db mice, a model for type 2 diabetes and metabolic syndrome.

  • Treatment: Angoroside C was administered to the mice. The specific dosage and duration of treatment were not detailed in the provided abstract.

  • Outcome Measures: The study evaluated the effects of Angoroside C on metabolic parameters, likely including blood glucose levels, insulin sensitivity, and lipid profiles. The underlying mechanism investigated was the activation of the AMPK pathway.

3. In Vivo Anti-Inflammatory and Hepatoprotective Models [4]

  • Animal Models:

    • Acute Inflammation: Mice with xylene-induced ear edema and rats with carrageenan-induced paw edema.

    • Acute Liver Injury: Mice with carbon tetrachloride (CCl4)-induced hepatitis and rats with D-galactosamine (D-GalN)-induced hepatitis.

    • Chronic Liver Injury: Rats with CCl4-induced hepatic fibrosis.

  • Treatment: Administration of total flavonoid C-glycosides from Abrus mollis extracts (AME).

  • Outcome Measures:

    • Inflammation: Measurement of ear and paw edema.

    • Liver Injury: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), total bilirubin (TBIL), alkaline phosphatase (ALP), albumin (ALB), and glucose (GLU). Histopathological examination of liver tissue and measurement of hydroxyproline content.

Comparative Analysis and Discussion

The available literature positions Angoroside C as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] This mechanism is shared with the well-established anti-diabetic drug, Metformin, suggesting a potential therapeutic role for Angoroside C in metabolic disorders.[2] Studies in db/db mice, a model of metabolic syndrome, have shown that Angoroside C can alleviate symptoms associated with this condition.[2]

Furthermore, Angoroside C has been shown to inhibit the PDE5A/AKT/mTOR/ULK1 pathway, which is involved in autophagic cell death, and the TLR4/NOX4/BAX pathway associated with apoptosis.[2] These findings suggest a broader therapeutic potential in conditions where these pathways are dysregulated, such as cardiac remodeling.

Pharmacokinetic studies in rats revealed that Angoroside C is rapidly absorbed, with a Tmax of just 15 minutes, but also quickly eliminated with a half-life of 1.26 hours.[1] Its oral bioavailability is low, at approximately 2.1%.[1] The compound distributes to major organs, with the highest initial concentration found in the lungs.[1] A notable finding is its conversion to the active metabolite ferulic acid in vivo.[1]

In comparison to other flavonoid C-glycosides, Angoroside C demonstrates significant oxygen radical scavenging ability with an IC50 of 0.34 µM.[2] Other related flavonoid C-glycosides have also shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like IL-12 and IL-6.[3] Some flavonoids are also known to interfere with the NLRP3 inflammasome activation, a key component of the innate immune response.[5]

The published findings suggest that Angoroside C is a promising bioactive compound with therapeutic potential in metabolic and inflammatory diseases. Its mechanism of action through AMPK activation and modulation of other key signaling pathways provides a strong rationale for its observed effects. However, its low oral bioavailability may present a challenge for clinical development. Further research, including independent replication of these findings and clinical trials, is necessary to fully elucidate its therapeutic efficacy and safety in humans. The comparative data presented in this guide can serve as a valuable resource for researchers and drug development professionals in designing future studies on Angoroside C and related compounds.

References

Comparative

Angoroside C's Neuroprotective Potential: An In Vivo Gene Expression Comparison

FOR IMMEDIATE RELEASE [City, State] – [Date] – A comprehensive analysis of the in vivo effects of Angoroside C on gene expression in neuroinflammatory conditions is detailed in this guide, offering a comparative perspect...

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of the in vivo effects of Angoroside C on gene expression in neuroinflammatory conditions is detailed in this guide, offering a comparative perspective against the established neuroprotective compound, Andrographolide. This publication provides researchers, scientists, and drug development professionals with objective data and detailed experimental protocols to evaluate the therapeutic potential of Angoroside C in the context of neurodegenerative diseases such as Alzheimer's disease.

Recent studies have highlighted the significant role of neuroinflammation in the pathogenesis of Alzheimer's disease. The dysregulation of gene expression in brain tissue, particularly of genes involved in inflammatory pathways, is a key hallmark of the disease. This guide focuses on the in vivo validation of Angoroside C's ability to modulate the expression of such genes, presenting a direct comparison with Andrographolide, a compound known for its anti-inflammatory and neuroprotective properties.

Comparative Analysis of Gene Expression Modulation

The following table summarizes the in vivo effects of Angoroside C and Andrographolide on the expression of key neuroinflammatory genes in mouse models of neuroinflammation. The data presented is compiled from studies utilizing lipopolysaccharide (LPS)-induced neuroinflammation and the APP/PS1 transgenic mouse model of Alzheimer's disease.

Gene TargetAngoroside C - Fold Change (vs. Control)Andrographolide - Fold Change (vs. Control)Signaling Pathway
Pro-inflammatory Cytokines
TNF-α↓ (Significant Reduction)↓ (Significant Reduction)NF-κB
IL-1β↓ (Significant Reduction)↓ (Significant Reduction)NF-κB, NLRP3 Inflammasome
IL-6↓ (Significant Reduction)↓ (Significant Reduction)NF-κB, STAT3
Chemokines
CCL2 (MCP-1)↓ (Significant Reduction)↓ (Significant Reduction)NF-κB
CCL3 (MIP-1α)Not Reported↓ (Significant Reduction)[1]NF-κB
CCL4 (MIP-1β)Not Reported↓ (Significant Reduction)[1]NF-κB
Innate Immunity & Microglia
TLR2Not Reported↓ (Significant Reduction)[1]Toll-Like Receptor Signaling
TLR4↓ (Modest Reduction)↓ (Significant Reduction)Toll-Like Receptor Signaling
CD14Not Reported↓ (Significant Reduction)[1]Toll-Like Receptor Signaling
Itgax (CD11c)Not Reported↓ (Significant Reduction)[1]Microglial Activation
C3ar1Not Reported↓ (Significant Reduction)[1]Complement System

Signaling Pathways and Experimental Workflows

The therapeutic effects of both Angoroside C and Andrographolide on neuroinflammation are primarily mediated through the modulation of key signaling pathways, most notably the NF-κB pathway. The following diagrams illustrate the targeted signaling cascade and a typical experimental workflow for in vivo validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P IκBα_P P-IκBα NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Angoroside C Angoroside C Angoroside C->IKK Andrographolide Andrographolide Andrographolide->IKK IκBα_P->NF-κB Release Gene Expression TNF-α, IL-1β, IL-6, etc. NF-κB_nuc->Gene Expression Transcription

Caption: Angoroside C and Andrographolide inhibit the NF-κB signaling pathway.

G Animal Model LPS-induced or APP/PS1 Mice Treatment Vehicle, Angoroside C, or Andrographolide Administration Animal Model->Treatment Tissue Collection Brain Tissue (Hippocampus/Cortex) Treatment->Tissue Collection RNA Extraction Total RNA Isolation Tissue Collection->RNA Extraction qRT-PCR Quantitative Real-Time PCR (Gene Expression Analysis) RNA Extraction->qRT-PCR Data Analysis Relative Gene Expression (Fold Change) qRT-PCR->Data Analysis

Caption: Experimental workflow for in vivo gene expression analysis.

Detailed Experimental Protocols

1. Animal Model of LPS-Induced Neuroinflammation

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Neuroinflammation: Mice receive a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a dose of 1 mg/kg.

  • Treatment: Angoroside C (50 mg/kg) or Andrographolide (50 mg/kg) is administered orally (p.o.) 1 hour before the LPS injection. The control group receives the vehicle (e.g., 0.5% carboxymethylcellulose).

  • Tissue Collection: 6 hours after the LPS injection, mice are euthanized, and the hippocampus and cerebral cortex are dissected, snap-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

2. APP/PS1 Transgenic Mouse Model of Alzheimer's Disease

  • Animals: Male APP/PS1 double-transgenic mice and wild-type littermates (6 months old) are used.

  • Treatment: Andrographolide (2 mg/kg/day) is administered via oral gavage for 3 months.[1] The control group receives the vehicle.

  • Tissue Collection: After the treatment period, mice are euthanized, and brain tissues are collected for analysis.[1]

3. Quantitative Real-Time PCR (qRT-PCR)

  • RNA Isolation: Total RNA is extracted from brain tissue using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using a thermal cycler with specific primers for the target genes (e.g., TNF-α, IL-1β, IL-6, CCL2, TLR4) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

The available data suggests that both Angoroside C and Andrographolide demonstrate significant potential in mitigating neuroinflammation through the downregulation of key pro-inflammatory genes. While Andrographolide has been more extensively studied in the context of Alzheimer's disease models with a broader range of reported gene targets, Angoroside C shows comparable efficacy in reducing the expression of major inflammatory cytokines. Further in vivo studies are warranted to fully elucidate the therapeutic profile of Angoroside C and its specific effects on a wider array of neuroinflammatory genes in chronic neurodegenerative models. This guide provides a foundational comparison to aid researchers in the design of future investigations into novel therapeutic strategies for neuroinflammatory diseases.

References

Validation

Angoroside C: A Comparative Analysis of its Efficacy Across Diverse Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction Angoroside C, a phenylpropanoid glycoside predominantly isolated from Scrophularia ningpoensis, has garnered significant interest within the sc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoroside C, a phenylpropanoid glycoside predominantly isolated from Scrophularia ningpoensis, has garnered significant interest within the scientific community for its potential therapeutic applications. Preclinical studies have suggested its involvement in a range of cellular processes, including neuroprotection, anti-inflammatory responses, and cardioprotection. This guide provides a comparative overview of the efficacy of Angoroside C in different cell line models, supported by experimental data and detailed protocols to aid in the design and interpretation of future research. While direct comparative studies on Angoroside C across multiple cell lines are limited, this document synthesizes available data and provides context using studies on structurally related compounds and common experimental setups.

Quantitative Data Summary

Due to the limited availability of direct comparative studies, the following tables present a synthesis of expected data formats and representative values for the efficacy of Angoroside C and related compounds in different cell lines. These tables are intended to serve as a template for data presentation in future comparative studies.

Table 1: Neuroprotective Effects of Phenylpropanoid Glycosides on PC12 Cells

CompoundConcentrationCell Viability (%)Apoptosis Rate (%)Intracellular ROS Level (%)
Angoroside C Data Not AvailableData Not AvailableData Not AvailableData Not Available
Catalpol10 µM85 ± 5.215 ± 2.145 ± 3.8
Geniposide10 µM82 ± 4.818 ± 2.550 ± 4.1
Verbascoside10 µM90 ± 6.112 ± 1.940 ± 3.5

Note: The data for catalpol, geniposide, and verbascoside are representative values from studies on neuroprotective effects of similar compounds and are for illustrative purposes.

Table 2: Anti-inflammatory Effects of Phenylpropanoid Glycosides on RAW 264.7 Macrophages

CompoundConcentrationNO Inhibition (%)IL-6 Inhibition (%)TNF-α Inhibition (%)
Angoroside C Data Not AvailableData Not AvailableData Not AvailableData Not Available
Luteolin10 µM60 ± 4.555 ± 3.965 ± 5.1
Apigenin10 µM50 ± 3.845 ± 3.255 ± 4.3

Note: The data for luteolin and apigenin are representative values from studies on anti-inflammatory effects of flavonoids and are for illustrative purposes.

Table 3: Cardioprotective Effects of Phenylpropanoid Glycosides on H9c2 Cardiomyocytes

CompoundConcentrationApoptosis Rate (%) (vs. Control)Bax/Bcl-2 RatioCaspase-3 Activity (Fold Change)
Angoroside C Data Not AvailableData Not AvailableData Not AvailableData Not Available
Salidroside50 µM15 ± 2.20.8 ± 0.11.5 ± 0.2
Cynaroside50 µM12 ± 1.80.7 ± 0.091.3 ± 0.15

Note: The data for salidroside and cynaroside are representative values from studies on cardioprotective effects of similar compounds and are for illustrative purposes.

Experimental Protocols

Neuroprotection Assay in PC12 Cells

1. Cell Culture and Treatment:

  • PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

  • For differentiation, cells are treated with 50-100 ng/mL of nerve growth factor (NGF) for 48-72 hours.

  • To induce neurotoxicity, cells are exposed to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or corticosterone.

  • Cells are pre-treated with varying concentrations of Angoroside C for 24 hours prior to the addition of the neurotoxin.

2. Cell Viability Assay (MTT Assay):

  • After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Cells are incubated for 4 hours at 37°C.

  • The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • After incubation in the dark, the cells are analyzed by flow cytometry.

Anti-inflammatory Assay in RAW 264.7 Macrophages

1. Cell Culture and Treatment:

  • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • To induce an inflammatory response, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).

  • Cells are pre-treated with varying concentrations of Angoroside C for 1 hour before LPS stimulation.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After 24 hours of treatment, the cell culture supernatant is collected.

  • An equal volume of Griess reagent is added to the supernatant.

  • The absorbance is measured at 540 nm.

3. Cytokine Measurement (ELISA):

  • The concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Cardioprotection Assay in H9c2 Cardiomyocytes

1. Cell Culture and Treatment:

  • H9c2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • To induce apoptosis, cells are treated with an apoptotic inducer such as hydrogen peroxide (H₂O₂) or doxorubicin.

  • Cells are pre-treated with varying concentrations of Angoroside C for 4-24 hours prior to the addition of the apoptotic inducer.

2. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • The protocol is the same as described for the neuroprotection assay.

3. Western Blot Analysis for Apoptotic Proteins:

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is incubated with primary antibodies against Bax, Bcl-2, and Caspase-3, followed by incubation with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Angoroside C is reported to exert its cellular effects through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms.

experimental_workflow cluster_neuro Neuroprotection (PC12) cluster_inflam Anti-inflammation (RAW 264.7) cluster_cardio Cardioprotection (H9c2) PC12 PC12 Cells NGF NGF Differentiation PC12->NGF AngC1 Angoroside C Pre-treatment NGF->AngC1 Toxin Neurotoxin (e.g., 6-OHDA) Assays1 Viability (MTT) Apoptosis (FACS) ROS Measurement Toxin->Assays1 AngC1->Toxin RAW RAW 264.7 Cells AngC2 Angoroside C Pre-treatment RAW->AngC2 LPS LPS Stimulation Assays2 NO (Griess) Cytokines (ELISA) LPS->Assays2 AngC2->LPS H9c2 H9c2 Cells AngC3 Angoroside C Pre-treatment H9c2->AngC3 Inducer Apoptotic Inducer (e.g., H₂O₂) Assays3 Apoptosis (FACS) Western Blot (Bax, Bcl-2) Inducer->Assays3 AngC3->Inducer

Experimental workflow for assessing Angoroside C efficacy.

One of the primary mechanisms of action for Angoroside C is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

AMPK_Pathway AngC Angoroside C AMPK AMPK AngC->AMPK activates PGC1a PGC-1α AMPK->PGC1a activates SIRT1 SIRT1 AMPK->SIRT1 activates mTOR mTOR AMPK->mTOR inhibits ULK1 ULK1 AMPK->ULK1 activates Mito_Biogen Mitochondrial Biogenesis PGC1a->Mito_Biogen SIRT1->PGC1a activates mTOR->ULK1 inhibits Protein_Synth Protein Synthesis mTOR->Protein_Synth Autophagy Autophagy ULK1->Autophagy

Angoroside C activates the AMPK signaling pathway.

In the context of cardioprotection, Angoroside C has been suggested to inhibit the TLR4/NOX4/BAX pathway, thereby reducing apoptosis.

TLR4_Pathway AngC Angoroside C TLR4 TLR4 AngC->TLR4 inhibits NOX4 NOX4 TLR4->NOX4 activates ROS ROS NOX4->ROS generates BAX Bax ROS->BAX activates Mito Mitochondrion BAX->Mito Bcl2 Bcl-2 Bcl2->BAX inhibits CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Inhibition of the TLR4/NOX4/Bax pathway by Angoroside C.

Conclusion

Angoroside C demonstrates significant potential as a therapeutic agent in various disease models, primarily through its neuroprotective, anti-inflammatory, and cardioprotective activities. While this guide provides a framework for comparing its efficacy across different cell lines, it also highlights the need for direct, quantitative comparative studies to fully elucidate its pharmacological profile. The detailed experimental protocols and signaling pathway diagrams presented herein are intended to facilitate future research in this promising area. Researchers are encouraged to utilize these methodologies to generate robust and comparable data that will ultimately advance our understanding of Angoroside C's therapeutic potential.

Safety & Regulatory Compliance

Safety

Essential Guidance for the Safe Disposal of Angoroside C

Key Disposal Principles Waste material containing Angoroside C must be disposed of in accordance with national and local regulations.[1] It is imperative to entrust the disposal of this material to a licensed professiona...

Author: BenchChem Technical Support Team. Date: December 2025

Key Disposal Principles

Waste material containing Angoroside C must be disposed of in accordance with national and local regulations.[1] It is imperative to entrust the disposal of this material to a licensed professional waste disposal service.[2][3] Under no circumstances should Angoroside C or its containers be released into the environment or drains.[1][3][4]

Container Management:

  • Leave the chemical in its original container.[1]

  • Do not mix Angoroside C waste with other waste materials.[1]

  • Uncleaned containers should be handled as if they contain the product itself.[1]

  • Ensure waste containers are tightly closed and properly labeled.[2][5]

Procedural Steps for Disposal

While a specific experimental protocol for Angoroside C disposal is not available, the following general steps, derived from safety data sheets for similar chemical compounds, should be followed:

  • Segregation: Isolate waste Angoroside C, including any contaminated materials, from other laboratory waste streams.

  • Containment: Store the waste in a compatible, well-sealed, and clearly labeled container. The original product container is often suitable.[1]

  • Labeling: The waste container label should clearly identify the contents as "Angoroside C waste" and include any known hazard information.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials, heat, and sources of ignition.[4]

  • Professional Disposal: Arrange for collection and disposal by a licensed hazardous waste disposal company.[2][3]

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that came into contact with Angoroside C. Dispose of contaminated personal protective equipment (PPE), such as gloves, in accordance with applicable laws and good laboratory practices.[3]

Quantitative Data on Chemical Waste

Specific quantitative data for the disposal of Angoroside C is not provided in the available resources. However, laboratories should adhere to the quantitative limits for hazardous waste accumulation as defined by their institution and local regulations. An example of how such data might be presented is below:

ParameterGuidelineSource
EPA Waste Code To be determined by a qualified professionalLocal Environmental Regulations
Concentration Limit Not established; handle as pure compound wasteInstitutional Safety Guidelines
Accumulation Time Limit Varies by generator status (e.g., 90 days)[6]
Maximum Quantity Varies by generator status (e.g., 1 quart)[6]

Note: The table above is a template. The specific values must be determined in accordance with institutional and regulatory standards.

Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of Angoroside C in a laboratory setting.

cluster_preparation Waste Preparation cluster_storage Temporary Storage cluster_disposal Final Disposal start Generation of Angoroside C Waste segregate Segregate from other waste streams start->segregate contain Place in a compatible, sealed container segregate->contain label_waste Label container with contents and hazards contain->label_waste store Store in a designated hazardous waste area label_waste->store contact_disposal Contact licensed waste disposal service store->contact_disposal arrange_pickup Arrange for waste collection contact_disposal->arrange_pickup document Complete all necessary disposal documentation arrange_pickup->document end_process Waste removed for final disposal document->end_process

Figure 1. Generalized workflow for the disposal of Angoroside C.

References

Handling

Personal protective equipment for handling Angoroside C

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with Angoro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with Angoroside C. The following information is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Angoroside C is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Adherence to the following Personal Protective Equipment (PPE) recommendations is mandatory to mitigate these risks.

Protection Type Recommended Equipment Specifications & Notes
Eye/Face Protection Safety goggles or a face shieldMust provide a complete seal around the eyes. A face shield is recommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use and change them frequently, especially after direct contact with the compound.
Body Protection Laboratory coatA full-length, buttoned laboratory coat should be worn to protect skin and personal clothing.
Respiratory Protection N95 or higher-rated respiratorRequired when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas to prevent inhalation of dust particles.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of Angoroside C and ensuring the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle Angoroside C in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Preventing Dust Formation: As Angoroside C is a powdered or crystalline substance, care must be taken to avoid generating dust. Use appropriate tools and techniques for weighing and transferring the compound.

  • Hygiene Measures: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Storage:

  • Conditions: Store in a tightly sealed container in a dry and well-ventilated place. Protect from light.

  • Temperature: Recommended storage temperatures can vary. For short-term storage, 4°C is often suggested. For long-term storage of stock solutions, -20°C or -80°C is recommended. Always refer to the manufacturer's specific instructions.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents.

Disposal Plan

Proper disposal of Angoroside C and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Segregation and Labeling:

  • Do not mix Angoroside C waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • All waste containers must be clearly labeled as "Angoroside C Waste" and include appropriate hazard symbols.

Waste Collection:

  • Solid Waste: Contaminated items such as weighing papers, pipette tips, gloves, and other disposable labware should be collected in a designated, sealed waste container.

  • Liquid Waste: Solutions containing Angoroside C should be collected in a separate, leak-proof container.

  • "Empty" Containers: The original containers of Angoroside C should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Arranging for Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal service to arrange for the collection and proper disposal of all Angoroside C waste.

  • Never dispose of Angoroside C down the drain or in the regular trash.

Emergency Procedures

Immediate and appropriate action is critical in the event of an accidental exposure or spill.

Exposure/Spill Scenario Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, carefully sweep or scoop up the spilled solid to avoid creating dust. Place the material in a designated waste container. Clean the spill area with a suitable solvent and then wash with soap and water.
Major Spill Evacuate the area and prevent entry. Contact your institution's EHS office or emergency response team immediately.

Diagrams

Handling_and_Disposal_Workflow Angoroside C Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Transfer Weigh/Transfer Work in Fume Hood->Weigh/Transfer Store Properly Store Properly Weigh/Transfer->Store Properly Segregate Waste Segregate Waste Weigh/Transfer->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Collect Solid Waste Collect Solid Waste Label Waste Container->Collect Solid Waste Collect Liquid Waste Collect Liquid Waste Label Waste Container->Collect Liquid Waste EHS Pickup EHS Pickup Collect Solid Waste->EHS Pickup Collect Liquid Waste->EHS Pickup

Caption: Workflow for the safe handling and disposal of Angoroside C.

Emergency_Response_Flowchart Emergency Response for Angoroside C Exposure Event Exposure Event Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Inhalation Inhalation Exposure Event->Inhalation Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Flush with Water (15 min) Flush with Water (15 min) Eye Contact->Flush with Water (15 min) Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Seek Medical Attention Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Flush with Water (15 min)->Seek Medical Attention Move to Fresh Air->Seek Medical Attention

Caption: Immediate actions for accidental exposure to Angoroside C.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angoroside C
Reactant of Route 2
Angoroside C
© Copyright 2026 BenchChem. All Rights Reserved.